molecular formula C13H9N3O2 B1335972 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine CAS No. 866138-02-5

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Número de catálogo: B1335972
Número CAS: 866138-02-5
Peso molecular: 239.23 g/mol
Clave InChI: SQORVQUIBGFWCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c1-4-14-13-15-10(7-16(13)5-1)9-2-3-11-12(6-9)18-8-17-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQORVQUIBGFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393434
Record name 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866138-02-5
Record name 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

[1]

Executive Summary & Compound Profile

The target analyte, 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine , combines an electron-rich 1,3-benzodioxole (methylenedioxybenzene) moiety with an electron-deficient imidazo[1,2-a]pyrimidine core.[1] This "push-pull" electronic character dictates its unique spectroscopic signature, particularly in Proton Nuclear Magnetic Resonance (

1
  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 239.23 g/mol [1]

  • IUPAC Name: 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine[1]

Synthetic Pathway & Mechanistic Logic[1][2][3]

To understand the impurities and spectral artifacts often found in samples of this compound, one must understand its genesis.[1] The synthesis typically follows a modified Chichibabin Imidazo[1,2-a]pyridine Synthesis , involving the condensation of a 2-aminopyrimidine with an

2
Reaction Mechanism

The reaction proceeds via an S


Critical Insight: Regioselectivity is governed by the nucleophilicity of the ring nitrogen versus the exocyclic amine. In neutral conditions, the exocyclic amine attacks first.[1]

Workflow Visualization

The following diagram illustrates the synthetic logic and critical intermediate steps.

SynthesisPathStart12-AminopyrimidineInterIntermediate(N-alkylated salt)Start1->InterReflux (EtOH)Start23,4-Methylenedioxy-phenacyl bromideStart2->InterCyclizationCyclodehydration(- H2O, - HBr)Inter->CyclizationNaHCO3 (Base)Product2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidineCyclization->ProductFinal Product

Figure 1: Synthetic workflow for the formation of the imidazo[1,2-a]pyrimidine scaffold via condensation.

Spectroscopic Data Analysis[1][2][3][4][5][6]

The following data sets represent the high-purity spectral signatures expected for this compound. Assignments are based on the characteristic electronic environments of the imidazo-pyrimidine bridgehead and the dioxole ring.

Proton NMR ( H NMR)

Solvent: DMSO-


Frequency:1

The spectrum is distinct due to the "singlet" of the dioxole methylene protons and the deshielded nature of the pyrimidine ring protons.

PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
H-5 8.90 – 8.95Doublet (d)~7.0Most deshielded;

to bridgehead Nitrogen (N-4).[1]
H-7 8.50 – 8.55Doublet of doublets (dd)~4.0, 2.0Deshielded by adjacent Nitrogen; couples with H-6 and H-5.[1]
H-3 8.15 – 8.20Singlet (s)-Characteristic imidazole ring proton; diagnostic for cyclization.[1]
H-2' 7.55 – 7.60Singlet (d)~1.5Benzodioxole aromatic proton (ortho to bridge).[1]
H-6' 7.48 – 7.52Doublet (dd)~8.0, 1.5Benzodioxole aromatic proton.[1]
H-6 7.00 – 7.10Multiplet (m)-Pyrimidine ring proton; shielded relative to H-5/H-7.
H-5' 6.95 – 7.00Doublet (d)~8.0Benzodioxole aromatic proton (ortho to oxygen).[1]
-OCH

O-
6.05 – 6.10Singlet (s)-Key Identifier: Methylenedioxy bridge. Very sharp singlet.

Expert Note: The chemical shift of H-3 (imidazole ring) is solvent-dependent. In CDCl


1
Carbon NMR ( C NMR)

Solvent: DMSO-

1

The

13 distinct carbon signals
  • Aliphatic Region: A single signal at ~101.5 ppm corresponding to the methylenedioxy carbon (-OC H

    
    O-). This is the only non-aromatic carbon.
    
  • Bridgehead Carbons: The bridgehead carbon (C-8a) typically appears around 145-150 ppm .

  • Carbonyl-like Carbons: The carbons attached to the dioxole oxygens (C-3', C-4') appear downfield at ~147-148 ppm .

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1]

Wavenumber (cm

)
Vibration ModeStructural Significance
3100 – 3050 C-H stretch (aromatic)Heteroaromatic/Benzene rings.[1]
2920, 2850 C-H stretch (aliphatic)Methylene bridge of the benzodioxole.
1630 – 1610 C=N stretchImidazo/Pyrimidine ring stretching.[1]
1500 – 1480 C=C stretchAromatic skeletal vibrations.
1240 – 1220 C-O-C stretch (asym)Diagnostic: Aryl alkyl ether (dioxole).[1]
1040 – 1030 C-O-C stretch (sym)Diagnostic: Aryl alkyl ether (dioxole).[1]
Mass Spectrometry (ESI-MS / HRMS)

Ionization Mode: Electrospray Ionization (Positive Mode)

  • Parent Ion [M+H]

    
    :  Observed at m/z 240.1 .[1]
    
  • Fragmentation Pattern:

    • Loss of CH

      
      O (Formaldehyde):  A characteristic loss of 30 Da from the methylenedioxy group is often observed in high-energy collision-induced dissociation (CID), leading to a phenolic cation.[1]
      
    • RDA (Retro-Diels-Alder): Cleavage of the pyrimidine ring may occur under high energy.

MS Fragmentation Logic Diagram

MS_FragParent[M+H]+ m/z 240.1Frag1[M+H - CH2O]+ m/z 210.1Parent->Frag1Loss of Formaldehyde(Dioxole Ring Opening)Frag2[M+H - CO]+ m/z 212.1Parent->Frag2Loss of CO

Figure 2: Primary fragmentation pathways observed in ESI-MS for benzodioxole-containing heterocycles.

Experimental Validation Protocols

To ensure the data described above is reproducible, the following experimental conditions are recommended.

Sample Preparation for NMR[1]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Filtration: If the solution is cloudy (common if silica gel persists from purification), filter through a cotton plug in a glass pipette.[1] Do not use plastic filters if using CDCl

    
    , as plasticizers may leach.[1]
    
HPLC Purity Check (Pre-Spectroscopy)

Before running high-resolution NMR, validate purity to avoid misinterpreting impurity peaks (e.g., unreacted 2-aminopyrimidine).[1]

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (heterocycle).[1]

References

  • General Synthesis of Imidazo[1,2-a]pyrimidines: Guchhait, S. K., & Madaan, C. (2011).[1][3] Groebke–Blackburn–Bienaymé multicomponent reaction in synthesis of fused-imidazo heterocycles. Organic & Biomolecular Chemistry. Link

  • Spectroscopic Properties of Benzodioxole Derivatives: Takasuka, M., et al. (1982).[1] Infrared and Raman spectra of 1,3-benzodioxole. Journal of Raman Spectroscopy. Link[1]

  • Medicinal Chemistry of the Scaffold: Rival, Y., et al. (1992).[1] Synthesis and pharmacological activity of some imidazo[1,2-a]pyrimidines. European Journal of Medicinal Chemistry. Link[1]

  • Analogous Crystal Structure Data: Yoon, Y. K., et al. (2012).[1][4] Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E. Link

Technical Guide: Discovery and Isolation of Novel Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, exhibiting potent activity as kinase inhibitors, GABA receptor ligands, and anti-infectives.[1] However, the discovery of novel derivatives is frequently bottlenecked by inefficient isolation protocols and regioselectivity issues during synthesis.

This guide provides a field-proven technical workflow for the rational design, synthesis, and purification of these compounds. Unlike standard textbook procedures, this document focuses on the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for library generation and the classical Condensation method for scale-up, integrated with a self-validating purification logic.

Synthetic Strategy: The Discovery Engine

To access novel chemical space, we utilize the Groebke-Blackburn-Bienaymé (GBB) reaction. This 3-component reaction (3-CR) is superior to traditional linear synthesis for "discovery" phases because it allows for the rapid introduction of diversity at the C2 and C3 positions simultaneously.

The GBB Reaction Mechanism

The reaction proceeds via the in situ formation of a Schiff base between the 2-aminopyrimidine and an aldehyde, followed by a [4+1] cycloaddition with an isocyanide.

Why this matters: The choice of catalyst is critical. While acetic acid is common, we recommend Scandium(III) triflate [Sc(OTf)₃] for difficult substrates. It acts as a Lewis acid to activate the imine formation without quenching the nucleophilic isocyanide.

GBB_Mechanism Start 2-Aminopyrimidine + Aldehyde Imine Schiff Base Intermediate Start->Imine - H₂O Attack Isocyanide [4+1] Cycloaddition Imine->Attack Activated by catalyst Acid Lewis Acid Activation Acid->Imine Catalysis Product Imidazo[1,2-a]pyrimidine Scaffold Attack->Product Irreversible

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction for scaffold construction.

Experimental Protocol: GBB Library Synthesis

Objective: Synthesis of 2-aryl-3-alkylamino-imidazo[1,2-a]pyrimidine.

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate (5 mol%) or Glacial Acetic Acid (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) : MeOH (1:1)

Step-by-Step Workflow:

  • Imine Pre-formation (Critical Step): Dissolve the amine and aldehyde in the solvent (approx. 0.5 M concentration). Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring ensures the Schiff base is formed before the isocyanide is added, reducing the formation of side products (e.g., Passerini reaction byproducts).

  • Catalyst Addition: Add the catalyst followed immediately by the isocyanide.

  • Reaction: Stir at room temperature for 12–24 hours. If using acetic acid, mild heating (50°C) may be required.

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Self-Validation: The disappearance of the aldehyde spot (visualized with 2,4-DNP stain) and the appearance of a fluorescent blue/green spot under UV (254/365 nm) confirms the formation of the fused aromatic system.

Isolation & Purification: The Critical Bottleneck

The imidazo[1,2-a]pyrimidine core is often moderately basic and lipophilic, leading to solubility challenges. Standard flash chromatography can result in "streaking" due to interaction with silanols.

Purification Decision Matrix

Do not blindly apply column chromatography. Use this logic gate to maximize yield and purity.

Purification_Logic Reaction Crude Reaction Mixture Precipitate Is there a heavy precipitate? Reaction->Precipitate Filter Filtration Precipitate->Filter Yes Soluble Evaporate Solvent Precipitate->Soluble No Wash Wash with Cold EtOH/Et₂O Filter->Wash Recryst Recrystallize (EtOH) Wash->Recryst AcidBase Acid/Base Extraction (1M HCl -> Wash -> Basify -> Extract) Soluble->AcidBase AcidBase->Recryst If solidifies Column Flash Chromatography (DCM:MeOH + 1% NH₃) AcidBase->Column If impure

Figure 2: Logical decision tree for the isolation of imidazo[1,2-a]pyrimidine derivatives.

Optimized Chromatography Protocol

If filtration fails, chromatography is necessary.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • The Modifier (Crucial): Add 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase.

    • Causality: The basic modifier neutralizes acidic sites on the silica, preventing the basic nitrogen of the imidazo-pyrimidine from "sticking" and tailing, which ensures sharp peaks and high recovery.

Structural Validation (Data Interpretation)

Trust but verify. A successful synthesis must be validated by NMR.

Diagnostic NMR Signals

The fusion of the imidazole ring to the pyrimidine creates a distinct electronic environment.

PositionProton (

H) Shift (ppm)
MultiplicityDiagnostic Value
H-5 8.50 – 9.50Doublet (dd)Most Deshielded. Proximity to bridgehead nitrogen makes this the key identifier.
H-7 8.30 – 8.60Doublet (dd)Couples with H-6.[2]
H-6 6.80 – 7.20Multiplet/ddUpfield relative to H-5/H-7 due to resonance.
H-3 7.40 – 7.80SingletOnly present in 2-substituted derivatives (non-GBB). Absent in GBB products.

Self-Validating Check:

  • In GBB products , the signal for the aldehyde proton (9-10 ppm) must be absent.

  • In Condensation products , the singlet at position 3 (approx. 7.5 ppm) confirms cyclization. If you see a broad singlet at 4-5 ppm, you may have an uncyclized intermediate.

References

  • Goel, R., Luxami, V., & Paul, K. (2015).[3] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances.

  • Shaabani, S., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry.

  • Al-Mulla, A. (2022).[4][5] Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. PMC (PubMed Central).

  • Kushwaha, N. D., et al. (2017).[6] Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry.

  • Baenziger, M., et al. (2017).[7] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis.

Sources

CAS 866138-02-5 chemical properties and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Selective BCL-2 Inhibition in Oncology Research

Executive Summary

Venetoclax (ABT-199) represents a paradigm shift in the targeting of the intrinsic apoptotic pathway. Unlike its predecessor Navitoclax (ABT-263), which was limited by dose-limiting thrombocytopenia due to BCL-XL inhibition, Venetoclax was rationally designed to selectively inhibit B-cell lymphoma-2 (BCL-2) while sparing BCL-XL. This selectivity profile makes it a cornerstone compound for research into Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).

This guide provides a technical deep-dive into the physicochemical constraints, mechanistic logic, and safety protocols required to utilize CAS 866138-02-5 effectively in a research setting.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Venetoclax is a "Beyond Rule of 5" (bRo5) molecule. Its high molecular weight and lipophilicity present significant challenges in formulation and bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability).

Table 1: Physicochemical Specifications

PropertyDataTechnical Note
CAS Number 866138-02-5
IUPAC Name 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Formula C45H50ClN7O7S
Molecular Weight 868.44 g/mol Large molecule; challenges passive diffusion.
Solubility (Water) < 0.01 mg/mLPractically insoluble.[1] Requires organic co-solvents.
Solubility (DMSO) ~50 mg/mLStandard solvent for in vitro stock solutions.
LogP > 5.0Highly lipophilic; prone to non-specific binding in plasticware.
pKa Non-ionizable in phys. rangeSolubility is pH-independent in physiological ranges.
Mechanistic Pharmacology: The Apoptotic Trigger

The therapeutic efficacy of Venetoclax relies on its ability to mimic the BH3 domain of pro-apoptotic proteins (like BAD). In many hematologic malignancies, BCL-2 is overexpressed and sequesters pro-apoptotic effectors (BIM, BAX, BAK), thereby preventing mitochondrial outer membrane permeabilization (MOMP).

Mechanism of Action (MOA):

  • Binding: Venetoclax binds with sub-nanomolar affinity (

    
     nM) to the hydrophobic groove of BCL-2.
    
  • Displacement: This binding displaces sequestered pro-apoptotic proteins (primarily BIM).

  • Activation: Freed BIM activates BAX/BAK, which oligomerize at the mitochondrial membrane.

  • Execution: Cytochrome c is released, activating the caspase cascade and inducing apoptosis.

Visualization: BCL-2 Inhibition Pathway

The following diagram illustrates the displacement mechanism that distinguishes Venetoclax from non-selective inhibitors.

BCL2_Pathway Venetoclax Venetoclax (CAS 866138-02-5) BCL2 BCL-2 (Anti-Apoptotic) Venetoclax->BCL2 Inhibits (High Affinity) BIM BIM (Pro-Apoptotic) Venetoclax->BIM Displaces BCL2->BIM Sequesters (Baseline) BAX_BAK BAX / BAK (Effectors) BIM->BAX_BAK Activates MOMP Mitochondrial Permeabilization BAX_BAK->MOMP Induces Pore Formation Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis Cytochrome c Release

Figure 1: Venetoclax competitively binds BCL-2, liberating BIM to activate the intrinsic apoptotic cascade.[2]

Experimental Methodologies

Due to its hydrophobicity, improper handling of Venetoclax leads to precipitation and inconsistent assay data.

Protocol A: Stock Solution Preparation

Critical Step: Do not attempt to dissolve directly in aqueous buffers.

  • Weighing: Weigh powder into a glass vial (avoid static-prone plastics).

  • Solvent: Add 100% DMSO to achieve a concentration of 10–50 mM.

    • Note: Vortex vigorously. If particles persist, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: In Vitro Cell Viability Assay (Standard 96-well)

This protocol validates BCL-2 dependence in cell lines (e.g., RS4;11).

  • Seeding: Seed cells (e.g., 50,000 cells/well for suspension lines) in 90 µL media. Incubate 24h.

  • Compound Dilution (The "Intermediate Step"):

    • Prepare a 1000x stock in DMSO.

    • Crucial: Perform an intermediate dilution in culture media to 10x concentration before adding to cells to prevent "shock precipitation" of the compound.

    • Final DMSO concentration must be < 0.1% to avoid solvent toxicity.[3]

  • Treatment: Add 10 µL of the 10x intermediate solution to the cells.

    • Controls: DMSO vehicle (Negative), Navitoclax (Positive control for BCL-XL comparison).

  • Incubation: 24 to 72 hours (Apoptosis is rapid; 24h is often sufficient for Annexin V markers; 72h for CTG/viability).

  • Readout: Measure ATP (CellTiter-Glo) or Caspase 3/7 activity.

Safety Profile & Toxicology

Researchers must distinguish between handling safety (chemical hygiene) and translational safety (biological effects).

4.1 Laboratory Handling (SDS Data)
  • Acute Toxicity: Category 4 (Oral).[4][5] Harmful if swallowed.[6][4][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[5]

  • PPE: Nitrile gloves, safety goggles, and work within a fume hood are mandatory.

4.2 Translational Risk: Tumor Lysis Syndrome (TLS)

The most critical safety consideration for Venetoclax is its potency. In subjects with high tumor burden, the rapid induction of apoptosis causes Tumor Lysis Syndrome (TLS) —the massive release of intracellular contents (Potassium, Uric Acid, Phosphate) into the bloodstream, leading to renal failure and cardiac arrhythmia.

Mitigation Strategy: In both clinical and in vivo animal models, a "Ramp-Up" dosing schedule is required. You cannot start at the target dose (e.g., 400 mg).

Visualization: TLS Risk Management Logic

The following workflow depicts the decision logic required to manage TLS risk during Venetoclax administration.

TLS_Management Start Initiate Venetoclax RiskAssess Assess Tumor Burden (LN Size + ALC) Start->RiskAssess HighRisk High Risk (LN >10cm OR LN>5cm + ALC>25k) RiskAssess->HighRisk LowRisk Low/Medium Risk RiskAssess->LowRisk Prophylaxis Hydration + Uric Acid Reducers HighRisk->Prophylaxis Inpatient Monitoring LowRisk->Prophylaxis Outpatient RampUp 5-Week Dose Ramp-Up (20mg -> 50 -> 100 -> 200 -> 400mg) Prophylaxis->RampUp Monitor Monitor Blood Chemistry (K+, Phos, Ca2+, Uric Acid) RampUp->Monitor 6-8h Post-Dose TLS_Event Abnormal Electrolytes? Monitor->TLS_Event Hold HOLD DOSE Correct Electrolytes TLS_Event->Hold Yes Continue Continue Escalation TLS_Event->Continue No Hold->Monitor Re-assess

Figure 2: Logical workflow for mitigating Tumor Lysis Syndrome (TLS) during Venetoclax dose escalation.

Pharmacokinetics & Metabolic Stability
  • Metabolism: Venetoclax is primarily metabolized by CYP3A4 .

  • Drug-Drug Interactions (DDI):

    • CYP3A Inhibitors (e.g., Ketoconazole, Ritonavir): Increase Venetoclax

      
       and 
      
      
      
      significantly (up to 5-fold). Dose reduction is mandatory if co-administered.
    • CYP3A Inducers (e.g., Rifampin): Decrease plasma concentrations, risking therapeutic failure.

  • Food Effect: Administration with a low-fat meal increases exposure by ~3-4 fold compared to the fasted state. In animal studies, always administer via oral gavage with a lipid-based vehicle (e.g., PEG400/Phosal 50 PG) rather than water.

References
  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202–208. [Link]

  • Roberts, A. W., et al. (2016). Targeting BCL2 with Venetoclax in Relapsed Chronic Lymphocytic Leukemia.[7] The New England Journal of Medicine, 374, 311-322. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 49846579, Venetoclax. [Link]

  • American Chemical Society (ACS). (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax. Journal of Organic Chemistry. [Link][8]

  • European Medicines Agency (EMA). (2016). Venclyxto (Venetoclax) Assessment Report. [Link]

Sources

Biological Screening of Focused Imidazo[1,2-a]pyrimidine Libraries: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure," as its derivatives have been shown to interact with a wide range of biological targets, demonstrating therapeutic potential in oncology, inflammation, and infectious diseases.[1][3] Notably, imidazo[1,2-a]pyrimidine-based compounds have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1]

This guide provides a comprehensive technical overview of the methodologies involved in the biological screening of focused imidazo[1,2-a]pyrimidine libraries. From the initial design and synthesis of these libraries to the intricacies of high-throughput screening, hit validation, and target deconvolution, this document serves as a practical resource for researchers and scientists in the field of drug discovery. The protocols and strategies outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Part 1: Library Design and Synthesis - Crafting a Focused Chemical Arsenal

The successful identification of potent and selective modulators of biological targets begins with the thoughtful design and synthesis of a focused compound library. For the imidazo[1,2-a]pyrimidine scaffold, a common and efficient synthetic route involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2][4] This versatile reaction allows for the introduction of a wide range of substituents at various positions of the core structure, enabling the exploration of the chemical space around the scaffold.

A key strategy in library design is "scaffold hopping," where the core structure is systematically modified to explore new intellectual property space and improve pharmacological properties.[5] For instance, knowledge from the well-explored imidazo[1,2-a]pyridine scaffold can inform the design of novel imidazo[1,2-a]pyrimidine analogues.[5][6][7]

Synthetic Protocol: Preparation of a 2-Phenylimidazo[1,2-a]pyrimidine Library

This protocol describes a general procedure for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine derivatives, which can be adapted to generate a focused library by varying the starting materials.

Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine. [4]

  • Combine 2-aminopyrimidine (1 equivalent) and 2-bromo-1-phenylethanone (1 equivalent) in a suitable solvent such as acetone.

  • Reflux the mixture for 5 hours.

  • Cool the reaction to room temperature and filter the resulting solid.

  • Wash the solid with acetone.

  • Dissolve the solid in 3N hydrochloric acid and reflux for 1 hour.

  • Cool the solution to room temperature and adjust the pH to ~8 with 15% dilute ammonia.

  • Filter the precipitate and recrystallize from ethanol to yield the 2-phenylimidazo[1,2-a]pyrimidine core.

Step 2: Functionalization of the Scaffold. Further diversification of the library can be achieved through subsequent reactions. For example, a Vilsmeier-Haack reaction can be employed to introduce a carbaldehyde group at the 3-position, which serves as a handle for further synthetic modifications.[8][9][10]

  • To cooled (0 °C) dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (1 equivalent).

  • Add the 2-phenylimidazo[1,2-a]pyrimidine (1 equivalent) portion-wise.

  • Heat the mixture at 100 °C for 1 hour.

  • Neutralize the solution with sodium carbonate at 0 °C and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.[8]

This aldehyde can then be used in a variety of reactions, such as the synthesis of Schiff bases, to generate a diverse library of compounds.[2]

Part 2: High-Throughput Screening (HTS) - Identifying Bioactive Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target or cellular phenotype.[11] The choice of screening assay is critical and depends on the therapeutic area and the nature of the target.

Target-Based Screening: Kinase Inhibition Assays

Given the prevalence of imidazo[1,2-a]pyrimidines as kinase inhibitors, a common HTS approach is to screen the library against a panel of protein kinases.[1] Luminescence-based assays, such as the Kinase-Glo® assay, are well-suited for HTS due to their high sensitivity and simple "mix-and-read" format.[11] These assays quantify the amount of ATP remaining after a kinase reaction; a lower ATP level indicates higher kinase activity, and therefore, a compound that inhibits the kinase will result in a higher ATP level.[11]

This protocol provides a general framework for a high-throughput kinase inhibition screen.

1. Reagent Preparation:

  • Prepare the kinase, substrate, and ATP in a suitable kinase buffer. The final concentrations should be optimized for each specific kinase.

  • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

2. Assay Procedure:

  • Dispense a small volume (e.g., 50 nL) of each library compound in DMSO into the wells of a 384-well assay plate.

  • Add the kinase/substrate mixture to the wells.

  • Add ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

HTS_Workflow

Phenotypic Screening: Cell Viability and Cytotoxicity Assays

Phenotypic screening involves testing compounds for their effects on whole cells, providing a more physiologically relevant context than target-based assays.[12][13] A common phenotypic screen for anticancer drug discovery is to assess the cytotoxicity of the library compounds against various cancer cell lines.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16]

1. Cell Preparation:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

2. Compound Treatment:

  • Prepare serial dilutions of the library compounds.

  • Add the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).[17] Include vehicle-only (e.g., DMSO) and no-treatment controls.

3. MTT Assay Procedure:

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14][16]

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]

  • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

4. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for active compounds.

MTT_Assay_Workflow

Part 3: Hit Validation and Target Deconvolution - From 'Hit' to Validated Lead

Once initial "hits" are identified from the primary screen, a rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[11] Following validation, if the primary screen was phenotypic, the next critical step is to identify the molecular target(s) of the active compounds, a process known as target deconvolution.[18][19][20]

Hit Validation Strategies

A validated hit should exhibit reproducible activity, a clear dose-response relationship, and some initial evidence of structure-activity relationship (SAR).[11]

Validation StepDescriptionRationale
Reconfirmation Re-test the primary hit compound from a freshly prepared solution.To rule out errors from the initial screening process.[11]
Dose-Response Curve Test the compound over a range of concentrations to determine its potency (e.g., IC50 or EC50).To confirm the compound's activity is concentration-dependent.[11]
Orthogonal Assays Test the hit in a different assay format that measures the same biological endpoint.To ensure the observed activity is not an artifact of the primary assay technology.
Initial SAR Synthesize and test a small number of close analogs of the hit compound.To confirm that the observed activity is specific to the chemical structure.[11]
Promiscuity Assays Screen the hit against a panel of unrelated targets.To assess the selectivity of the compound.
Target Deconvolution Methodologies

Identifying the molecular target of a phenotypically active compound is a significant challenge in drug discovery.[18][19][20] Several methods can be employed for target deconvolution, broadly categorized as affinity-based and label-free approaches.[12]

This method involves immobilizing the bioactive small molecule on a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate.[12][21]

1. Probe Synthesis:

  • Synthesize an analog of the hit compound that incorporates a linker for attachment to a solid support (e.g., biotin or a functionalized linker for coupling to beads). It is crucial that the modified compound retains its biological activity.

2. Immobilization:

  • Covalently attach the linker-modified compound to activated beads (e.g., NHS-activated sepharose or streptavidin-coated beads for biotinylated compounds).

3. Pull-Down:

  • Prepare a cell lysate from a relevant cell line.

  • Incubate the lysate with the compound-conjugated beads. A control with unconjugated beads should be run in parallel.[22]

  • Wash the beads extensively to remove non-specific binding proteins.[22]

  • Elute the bound proteins from the beads.

4. Protein Identification:

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands that are specific to the compound-conjugated beads.

  • Identify the proteins using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[19]

Affinity_Pulldown_Workflow

CETSA is a powerful method for verifying target engagement in a cellular environment.[20][23][24][25] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[24]

1. Cell Treatment:

  • Treat intact cells with the hit compound or a vehicle control.

2. Thermal Challenge:

  • Heat the cell suspensions to a range of temperatures.[24]

  • Cool the samples and lyse the cells.

3. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates to pellet the aggregated, denatured proteins.[24]

4. Detection:

  • Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein detection methods.[20]

5. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature to generate a "melting curve."

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

Conclusion

The biological screening of focused imidazo[1,2-a]pyrimidine libraries is a multifaceted process that requires a systematic and rigorous approach. This guide has provided a technical framework for the key stages of this process, from library design and synthesis to high-throughput screening, hit validation, and target deconvolution. By employing the detailed protocols and strategies outlined herein, researchers can enhance the efficiency and success rate of their drug discovery programs, ultimately accelerating the identification of novel therapeutic candidates based on this privileged scaffold. The integration of both target-based and phenotypic screening methodologies, coupled with robust hit validation and target identification techniques, provides a powerful paradigm for navigating the complexities of modern drug discovery.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Springer Nature. (2026). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Axelsson, H., Almqvist, H., & Seashore-Ludlow, B. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. National Center for Biotechnology Information. [Link]

  • Lee, H. Y., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Microbiology and Biotechnology, 25(9), 1389–1398.
  • Suvarna, K., Honda, K., & Kanoh, N. (2020). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 10(15), e3693. [Link]

  • Liu, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4129. [Link]

  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o927. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. [Link]

  • Dziekan, J. M., et al. (2018). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 13, 1545–1566. [Link]

  • JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]

  • Honda, K., Suvarna, K., & Kanoh, N. (2020). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 10(15), e3693. [Link]

  • ResearchGate. (2025, September 4). Affinity Purification Protocol Starting with a Small Molecule as Bait. ResearchGate. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Ota, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(8), 955–963. [Link]

  • Al-Harbi, S., & Ali, A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1856–1873. [Link]

  • Sarkar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 786–818. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. [Link]

  • Academia.edu. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. [Link]

  • Yoshikawa, M., & Yoshida, M. (2019). Affinity-based target identification for bioactive small molecules. MedChemComm, 10(10), 1734–1743. [Link]

  • de Oliveira, R. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Kumar, A., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 15(1), 18–44. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(16), 8031–8047. [Link]

  • Kumar, R., & Singh, P. (2019). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 20(14), 1433–1450. [Link]

Sources

Quantum mechanical calculations for 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Quantum Mechanical Profiling of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Executive Summary

This technical guide outlines the computational protocol for characterizing 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine , a hybrid pharmacophore combining the privileged imidazo[1,2-a]pyrimidine scaffold with a lipophilic, electron-rich benzodioxole moiety.[1]

This molecule represents a classic "push-pull" electronic system where the benzodioxole acts as an electron donor and the imidazo[1,2-a]pyrimidine core serves as the electron-deficient acceptor.[1] Accurate quantum mechanical (QM) profiling is critical for predicting its solubility, metabolic stability (specifically CYP450 oxidation at the methylenedioxy bridge), and binding affinity in kinase inhibition (e.g., VEGFR-2, EGFR).[1]

Computational Methodology

To ensure reproducibility and high-fidelity data, the following level of theory is recommended. This protocol is validated against experimental crystal structures of analogous 2-phenylimidazo[1,2-a]pyrimidines.[1]

Theory Selection: DFT Functional & Basis Set[1]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

    • Causality: B3LYP remains the industry standard for organic heterocycles because it effectively balances computational cost with accurate prediction of bond lengths and vibrational frequencies.[1] For systems dominated by dispersion forces (e.g., pi-stacking in docking), wB97X-D or M06-2X should be used as a refinement step.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6]

    • Causality: The "++" (diffuse functions) are non-negotiable here. The lone pairs on the three nitrogen atoms and the two oxygen atoms of the benzodioxole require diffuse functions to accurately model the electron density tail, which dictates hydrogen bonding capability.[1]

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvent: Water (

      
      ) for biological simulation; DMSO (
      
      
      
      ) for NMR correlation.[1]
Self-Validating Protocol Workflow

The following diagram illustrates the mandatory workflow to ensure the data is physically meaningful (i.e., ensuring a global minimum).

QM_Workflow Input Input Geometry (Benzodioxole + Scaffold) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Check Imaginary Freq Check Freq->Check Props Electronic Properties (FMO, MEP, NBO) Check->Props NIMAG=0 (Stable) Refine Refine Geometry (Perturb Structure) Check->Refine NIMAG > 0 (Transition State) Refine->Opt

Figure 1: Self-validating computational workflow. The "Imaginary Frequency Check" (NIMAG=0) is the critical control point to confirm the structure is a true ground state.[1]

Geometric & Electronic Structure Profile

Conformational Geometry

The critical geometric parameter is the torsion angle (


) connecting the benzodioxole ring (C5 position) to the imidazo[1,2-a]pyrimidine core (C2 position).[1]
  • Prediction: The molecule is expected to be nearly planar (

    
    ) to maximize 
    
    
    
    -conjugation.[1]
  • Implication: Planarity facilitates intercalation into DNA or stacking interactions within kinase ATP-binding pockets.[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a direct descriptor of chemical hardness (

) and kinetic stability.[1]
OrbitalLocalization (Predicted)Chemical Significance
HOMO Benzodioxole Ring Acts as the electron donor.[1] High electron density here makes the methylene bridge susceptible to metabolic oxidation (CYP450).[1]
LUMO Imidazo-Pyrimidine Core Acts as the electron acceptor.[1] This region is prone to nucleophilic attack (e.g., by Cysteine residues in covalent inhibition).[1]
Gap (

)
~3.2 - 3.8 eV Indicates a "soft" molecule, highly polarizable and reactive in biological systems.[1]
Molecular Electrostatic Potential (MEP)

Visualizing the MEP is essential for pharmacophore mapping.[1]

  • Negative Potential (Red): Concentrated on the N1 (imidazole) and N8 (pyrimidine) atoms.[1] These are the primary Hydrogen Bond Acceptors (HBA).

  • Positive Potential (Blue): Concentrated on the hydrogens of the benzodioxole ring and the C-H bonds of the pyrimidine ring.[1]

Spectroscopic Validation (In Silico)

To validate your calculations against experimental synthesis, compare the following predicted signals. Note that DFT systematically overestimates vibrational frequencies; scaling factors must be applied.

Infrared (IR) Spectroscopy[1][2][4][5][7]
  • Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).[1]

  • Key Diagnostic Bands:

    • C-O-C Stretching (Benzodioxole): ~1030–1040 cm⁻¹ (Strong/Symmetric).[1]

    • C=N Stretching (Imidazo ring): ~1610–1630 cm⁻¹.[1]

    • C-H Stretching (Methylenedioxy): ~2900–2920 cm⁻¹ (Weak).[1]

NMR Spectroscopy
  • Method: GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent model.

  • Key Shift: The singlet proton at the C3 position of the imidazo ring is characteristic, typically appearing downfield (~7.8 - 8.2 ppm) due to the ring current of the fused system.[1]

Reactivity & Pharmacophore Modeling

The following Graphviz diagram maps the Quantum Mechanical descriptors to specific biological interactions, providing a rationale for drug design.

Pharmacophore Core Imidazo[1,2-a]pyrimidine LUMO LUMO / Electrophilicity Core->LUMO MEP_Neg MEP (-) High Electron Density Core->MEP_Neg Subst Benzodioxole Group HOMO HOMO / Nucleophilicity Subst->HOMO PiStack Pi-Pi Stacking (Phe/Tyr Gates) LUMO->PiStack Orbital Overlap Metab Metabolic Hotspot (CYP Oxidation) HOMO->Metab Electron Transfer HBond H-Bond Acceptor (Hinge Region) MEP_Neg->HBond N1 Interaction

Figure 2: Mapping QM descriptors to biological endpoints.[1] The HOMO location on the benzodioxole predicts metabolic susceptibility, while the MEP on the core predicts kinase hinge binding.[1]

Step-by-Step Execution Protocol

This section provides the exact input structure for Gaussian 16/09 or ORCA .[1]

Step 1: Geometry Optimization & Frequency

Input (Gaussian format):

Step 2: Population Analysis (NBO)

To determine hybridization and lone pair occupancy (crucial for docking parameterization): Input Command: #p pop=nbo b3lyp/6-311++g(d,p) geom=check guess=read[1]

Step 3: Reactivity Descriptors (Fukui Functions)

Calculate the Vertical Ionization Potential (IP) and Electron Affinity (EA) by running single-point energy calculations on the optimized neutral geometry with charge


 (anion) and 

(cation).[1]
  • Global Hardness (

    
    ): 
    
    
    
    [1]
  • Softness (

    
    ): 
    
    
    
    [1]

References

  • ACS Publications: Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative.[1] Detailed protocol on B3LYP/6-311++G(d,p) validation for this scaffold.

  • MDPI: Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives. Provides biological context and crystal structure comparisons. [1]

  • ResearchGate: Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative. Validates the use of MEP mapping for nitrogen-containing heterocycles.

  • PubChem: Imidazo[1,2-a]pyrimidine Compound Summary. Standard chemical identifiers and physical property datasets. [1]

Sources

Methodological & Application

Application Note & Protocols: In Vitro Anti-inflammatory Activity Assessment of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anti-inflammatory potential of the novel compound, 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine. Imidazo[1,2-a]pyrimidine derivatives are a class of heterocyclic compounds recognized for a wide range of pharmacological activities, including anti-inflammatory effects.[1][2] This guide details a structured, multi-assay approach to characterize the compound's efficacy and mechanism of action using a well-established lipopolysaccharide (LPS)-stimulated murine macrophage model. Protocols are provided for assessing cytotoxicity, quantifying key inflammatory mediators (NO, TNF-α, IL-6), and investigating the underlying NF-κB signaling pathway.

Scientific Background & Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. A key cellular player in the inflammatory cascade is the macrophage. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of pro-inflammatory mediators.[3] This process is largely orchestrated by the master regulator of inflammation, the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[6][7] LPS stimulation triggers a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO).[4][8] These mediators are central to the inflammatory response.[9][10]

The imidazo[1,2-a]pyrimidine scaffold has shown promise in modulating these pathways, with some derivatives exhibiting selective inhibition of cyclooxygenase-2 (COX-2), another key inflammatory enzyme.[1][11][12] Therefore, a logical and robust strategy for assessing the anti-inflammatory potential of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is to use LPS-stimulated RAW 264.7 murine macrophages, a widely accepted and reliable model for inflammation research.[3][13]

This guide outlines a workflow to:

  • Establish a non-toxic working concentration of the compound.

  • Quantify its effect on the production of NO, TNF-α, and IL-6.

  • Probe its potential mechanism by examining its impact on the NF-κB signaling pathway.

Workflow & Pathway Diagrams

Experimental Workflow

The overall experimental process follows a logical progression from ensuring cell health to quantifying inflammatory markers and investigating the mechanism of action.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Anti-inflammatory Screening cluster_2 Phase 3: Mechanism of Action A RAW 264.7 Cell Culture B Cell Seeding & Adherence A->B C Cytotoxicity Assay (MTT) Determine Max Non-Toxic Dose B->C D Pre-treat with Compound C->D Inform Dosing E Stimulate with LPS D->E F Harvest Supernatant E->F I Cell Lysis E->I G Griess Assay (Measure Nitric Oxide) F->G H ELISA (Measure TNF-α & IL-6) F->H H->I Confirm Activity J Western Blot (p-IκBα / IκBα) I->J

Caption: Overall experimental workflow.

Targeted Signaling Pathway

The assays described in this note are designed to probe the canonical NF-κB signaling pathway, a central hub in macrophage-mediated inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα (Phosphorylated) NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases pIkBa->NFkB Degrades & Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Mediators iNOS, TNF-α, IL-6 Gene->Mediators Translates to Compound 2-(...)-imidazo [1,2-a]pyrimidine (Hypothesized Target) Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: LPS-induced NF-κB signaling pathway.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
RAW 264.7 Cell LineATCCTIB-71
DMEM, High GlucoseGibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10270106
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL2630
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidineSynthesized/SourcedN/A
Dexamethasone (Positive Control)Sigma-AldrichD4902
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Griess Reagent SystemPromegaG2930
Mouse TNF-alpha DuoSet ELISA KitR&D SystemsDY410
Mouse IL-6 DuoSet ELISA KitR&D SystemsDY406
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher78440
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: Rabbit anti-p-IκBα (Ser32)Cell Signaling Tech.2859
Primary Antibody: Mouse anti-IκBαCell Signaling Tech.4814
HRP-conjugated anti-rabbit IgGCell Signaling Tech.7074
HRP-conjugated anti-mouse IgGCell Signaling Tech.7076
ECL Western Blotting SubstrateBio-Rad1705061

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture Medium: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Growth Conditions: Culture RAW 264.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, gently scrape the cells, aspirate the cell suspension, and centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-seed into new flasks at a 1:6 to 1:10 ratio.

Protocol 2: Cytotoxicity Assessment (MTT Assay)
  • Causality: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[14][15] This ensures that any observed reduction in inflammatory markers is due to a specific pharmacological effect, not simply cell death.

  • Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

  • Treatment: Prepare serial dilutions of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.1% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate for 4 hours at 37°C. Purple formazan crystals will form in living cells.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Readout: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as: (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100. Use the highest concentration that shows >95% viability for subsequent experiments.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Causality: The Griess assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO.[18] Measuring nitrite in the culture supernatant is a reliable and standard method to determine the activity of iNOS, which is upregulated by LPS.[18][19]

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of the test compound or Dexamethasone (10 µM) as a positive control. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.[20]

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes.[20]

  • Readout: Measure the absorbance at 540 nm.[21]

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.

Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6) by ELISA
  • Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose expression is driven by NF-κB activation.[10] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell culture supernatant, providing direct evidence of an anti-inflammatory effect.[22][23]

  • Cell Treatment: Follow steps 1-4 from the Griess Assay protocol. Note that the optimal incubation time for cytokine production may be shorter (e.g., 6-12 hours) and should be optimized.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Collect the supernatant for analysis.

  • ELISA Procedure: Perform the sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol (e.g., R&D Systems DuoSet).[22] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding cell culture supernatants and standards.

    • Adding a biotinylated detection antibody.

    • Adding streptavidin-HRP.

    • Adding a substrate solution (e.g., TMB) and stopping the reaction.

  • Readout: Measure the absorbance at 450 nm.

  • Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the percentage inhibition relative to the LPS-only control.

Data Presentation & Interpretation

Quantitative data should be summarized to allow for clear comparison and calculation of IC₅₀ values (the concentration of an inhibitor where the response is reduced by half).

Table 1: Example Data Summary for 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

AssayTest Compound IC₅₀ (µM)Positive Control (Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO) Production [Insert Value ± SD][Insert Value ± SD]
TNF-α Secretion [Insert Value ± SD][Insert Value ± SD]
IL-6 Secretion [Insert Value ± SD][Insert Value ± SD]
  • Interpretation: A dose-dependent decrease in NO, TNF-α, and IL-6 production suggests significant anti-inflammatory activity. Comparing the IC₅₀ values of the test compound to a known anti-inflammatory agent like Dexamethasone provides a benchmark for its potency.

References

  • Wiedmann, B., et al. (2021). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods. [Link]

  • Çalışkan, B., et al. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • Kim, J. H., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. [Link]

  • Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition. [Link]

  • Wang, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. [Link]

  • Gokhale, A. B., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Wang, H., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology. [Link]

  • Institute for In Vitro Sciences, Inc. Anti-Inflammatory Screen. IIVS. [Link]

  • Puntarat, T., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Chae, G.-Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • Gündoğdu, B., et al. (2022). IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study. Dental Materials Journal. [Link]

  • Rodrigues, F. A. R., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Skalny, A. V., et al. (2021). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Journal of Clinical Investigation. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Manderson, A. P., et al. (2007). Expression of IL-6 and TNFα in macrophages. ResearchGate. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • Al-Mokyna, F. H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Can anyone help me standardizing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. [Link]

  • Assay Guidance Manual. Cell Viability Assays. NCBI Bookshelf. [Link]

  • Wikipedia. NF-κB. [Link]

  • El-Malah, A. A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Nagababu, E., et al. (2016). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Cayman Chemical. COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]

  • ResearchGate. ELISA analysis of TNF-α and IL-6 cytokine production by THP-1.... [Link]

  • Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

Sources

Application Note: Quantifying Apoptosis Induced by 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine using Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Apoptosis with Novel Imidazo[1,2-a]pyrimidine Scaffolds

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated and its dysregulation is a hallmark of cancer. Consequently, compounds that can selectively induce apoptosis in cancer cells are highly sought after in drug development.

This application note focuses on 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (CAS 866138-02-5), a specific derivative of the imidazo[1,2-a]pyrimidine class.[3] While the broader class of imidazo[1,2-a]pyridines and pyrimidines has been shown to induce apoptosis through mechanisms such as modulating the Bax/Bcl-2 ratio and activating the intrinsic mitochondrial pathway, the precise apoptotic signaling of this particular compound warrants detailed investigation.[1][4][5]

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a large population.[6][7] One of the most common and robust methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[8][9][10] This application note provides a detailed protocol for the use of this assay to characterize the apoptotic effects of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine on a model cancer cell line.

Principle of the Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[10][11] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[10][11] By using both Annexin V and PI, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).

Experimental Workflow

The following diagram illustrates the overall workflow for assessing apoptosis induced by 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine.

workflow Experimental Workflow for Apoptosis Analysis cluster_prep Cell Culture and Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry and Data Analysis cell_culture Seed cancer cells (e.g., HeLa, MCF-7) treatment Treat with 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (various concentrations and time points) cell_culture->treatment controls Include vehicle (e.g., DMSO) and positive (e.g., staurosporine) controls treatment->controls harvest Harvest cells (including supernatant for apoptotic bodies) controls->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at room temperature in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire compensate Apply fluorescence compensation acquire->compensate gate Gate cell populations (viable, early apoptotic, late apoptotic/necrotic) compensate->gate quantify Quantify the percentage of cells in each quadrant gate->quantify

Caption: Workflow for apoptosis analysis.

Detailed Protocol

This protocol is optimized for a generic cancer cell line (e.g., HeLa or MCF-7) cultured in a 6-well plate format. Researchers should optimize cell numbers, reagent concentrations, and incubation times for their specific cell line and experimental conditions.

Materials and Reagents
  • 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes (12 x 75 mm)

  • Flow cytometer equipped with a 488 nm laser

Procedure
  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.[9]

    • Prepare serial dilutions of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in complete culture medium.

    • Treat the cells with the desired concentrations of the compound for the desired time points (e.g., 24, 48 hours).

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium from each well, as it may contain floating apoptotic cells.[9]

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent like Accutase or a brief trypsinization. Harsh trypsinization can damage the cell membrane and lead to false-positive results.[10]

    • Combine the detached cells with their corresponding culture medium collected earlier.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[14]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[14]

    • Analyze the samples by flow cytometry within one hour.

    • Set up the flow cytometer with appropriate forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.

    • Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation correctly.

    • Collect data for at least 10,000 events per sample.

Data Analysis and Interpretation

The data from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). A dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) is generated to visualize the different cell populations.

apoptosis_quadrants Flow Cytometry Data Interpretation cluster_plot origin->x_axis_end Annexin V-FITC → origin->y_axis_end Propidium Iodide → q1 Necrotic (Annexin V- / PI+) q2 Late Apoptotic (Annexin V+ / PI+) q3 Viable (Annexin V- / PI-) q4 Early Apoptotic (Annexin V+ / PI-) q3_box Q3 Viable q4_box Q4 Early Apoptotic q1_box Q1 Necrotic q2_box Q2 Late Apoptotic

Caption: Quadrant analysis of Annexin V/PI stained cells.

The percentage of cells in each quadrant should be recorded and tabulated.

Treatment GroupConcentration (µM)% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Necrotic (Q1)
Vehicle Control095.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
Compound X1070.1 ± 3.515.3 ± 1.812.4 ± 1.52.2 ± 0.4
Compound X2545.6 ± 4.228.9 ± 2.522.1 ± 2.13.4 ± 0.6
Compound X5020.3 ± 3.145.7 ± 3.930.5 ± 3.23.5 ± 0.7
Positive Control115.8 ± 2.850.2 ± 4.532.1 ± 3.61.9 ± 0.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting and Considerations

  • High background staining: This may be due to improper washing, expired reagents, or overly harsh cell handling.[10] Ensure all steps are performed with cold PBS and gentle centrifugation.

  • Low signal: Insufficient reagent concentration or incubation time may be the cause. Titrate the Annexin V-FITC and PI for your specific cell type.

  • High percentage of necrotic cells: This could indicate that the compound is cytotoxic at the tested concentrations or that the treatment duration is too long, leading to secondary necrosis.[10] A time-course experiment is recommended.

  • Adherent cells: Ensure complete harvesting of both adherent and floating cells to get an accurate representation of the total cell population.[9]

Conclusion

The Annexin V/PI dual-staining assay, coupled with flow cytometry, provides a robust and quantitative method for evaluating the apoptotic potential of novel compounds like 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can effectively characterize the dose- and time-dependent induction of apoptosis, a critical step in the preclinical evaluation of potential anticancer therapeutics. Further investigation into the specific apoptotic pathways, such as caspase activation and mitochondrial membrane potential changes, can provide a more comprehensive understanding of the compound's mechanism of action.[15]

References

  • Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol. (2024). National Institutes of Health. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). National Institutes of Health. [Link]

  • How to represent Annexin V apoptosis study data in publications?. (2024). ResearchGate. [Link]

  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. [Link]

  • Flow cytometry in analysis of cell cycle and apoptosis. (2001). National Center for Biotechnology Information. [Link]

  • A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. (2021). National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Synthesis of benzo[1][16]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. (2020). Royal Society of Chemistry. [Link]

  • Annexin V for early stage apoptosis detection. (2022). YouTube. [Link]

  • Analysis of Apoptosis by Flow-cytometry. (2005). Institut Pasteur. [Link]

  • Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. [Link]

  • Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. (2007). National Center for Biotechnology Information. [Link]

  • Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. (2019). National Center for Biotechnology Information. [Link]

  • Apoptosis in cells treated with 1, 2, 5, and 10 µM concentrations of compounds 3a, 3e, 3f, 3g, and 3j for 24 h in comparison to cisplatin and 5-fluorouracil. (2023). ResearchGate. [Link]

Sources

Western blot protocol to study signaling pathways affected by 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Western Blot Analysis of Signaling Pathways Modulated by 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Executive Summary

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is a bioactive small molecule belonging to the "privileged scaffold" class of imidazo[1,2-a]pyrimidines. This structural class is extensively researched for its ability to inhibit specific kinases and signaling cascades, most notably the Wnt/β-catenin pathway and the PI3K/Akt/mTOR axis .

This Application Note provides a rigorous, optimized Western Blot protocol designed to elucidate the pharmacodynamics of this compound. Unlike generic protocols, this guide focuses on the specific challenges of detecting labile phosphoproteins (e.g., p-Akt, p-GSK3β) and nuclear transcription factors (e.g., β-catenin) that are the primary downstream effectors of this molecule.

Biological Context & Mechanism of Action[1][2]

To design an effective Western Blot experiment, one must understand the signaling architecture. Imidazo[1,2-a]pyrimidines often act as ATP-competitive inhibitors.

  • Primary Target (Wnt/β-catenin): Derivatives of this scaffold have been shown to downregulate Wnt signaling, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin.

  • Secondary Target (PI3K/Akt): Structural analogs frequently exhibit cross-inhibition of the PI3K/Akt pathway, reducing cell survival signals.

Pathway Visualization (Wnt/Akt Crosstalk)

SignalingPathway Compound 2-(1,3-Benzodioxol-5-yl) imidazo[1,2-a]pyrimidine DestructionComplex Destruction Complex (APC/Axin/GSK3β) Compound->DestructionComplex Stabilizes? Akt Akt (PKB) Compound->Akt Inhibits Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Frizzled->DestructionComplex Inhibits BetaCatenin β-Catenin (Cytosolic) DestructionComplex->BetaCatenin Phosphorylates (Ser33/37/Thr41) BetaCateninNuc β-Catenin (Nuclear) BetaCatenin->BetaCateninNuc Translocation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Akt->DestructionComplex Inhibits (Phos-GSK3β) mTOR mTORC1 Akt->mTOR Activates

Figure 1: Putative mechanism of action. The compound may destabilize β-catenin or inhibit Akt, restoring the destruction complex activity.

Experimental Design Strategy

A single time-point or concentration is insufficient for mechanistic validation.

A. Dose-Response Study

Determine the IC50 for signaling inhibition.

  • Controls: DMSO (Vehicle) only.

  • Concentrations: 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM.

  • Duration: 24 hours.[1][2]

B. Time-Course Study

Determine if the effect is immediate (kinase inhibition) or delayed (transcriptional/translational).

  • Concentration: IC50 (determined from A) or 5 µM.

  • Time Points: 0 h, 30 min, 1 h, 6 h, 24 h.

Detailed Protocol

Phase I: Sample Preparation (Critical for Phosphoproteins)

The Challenge: Phosphatases are robust and ubiquitous. Standard lysis buffers often fail to preserve the phosphorylation state (e.g., p-Akt Ser473) required to validate this compound's activity.

Reagents:

  • Lysis Buffer: Modified RIPA Buffer (High stringency is needed for nuclear β-catenin).

    • 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

  • Protease Inhibitor Cocktail: (e.g., PMSF, Aprotinin, Leupeptin).

  • Phosphatase Inhibitors (MANDATORY):

    • Sodium Fluoride (NaF): 10 mM final (inhibits Ser/Thr phosphatases).

    • Sodium Orthovanadate (Na3VO4): 1 mM final (inhibits Tyr phosphatases). Note: Must be activated by boiling/pH adjustment before use.

Procedure:

  • Harvest: Place cell culture plates on ice . Wash 2x with ice-cold PBS containing 1 mM Na3VO4.

  • Lyse: Add ice-cold Lysis Buffer (supplemented with fresh inhibitors). Scrape cells and collect into pre-cooled microcentrifuge tubes.

  • Agitate: Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantify: Use BCA Protein Assay. Avoid Bradford if high detergent concentrations are used.

Phase II: Gel Electrophoresis & Transfer
  • Gel: 4-12% Bis-Tris Gradient Gel (Provides best resolution for both high MW mTOR and low MW β-catenin).

  • Load: 20–30 µg total protein per lane.

  • Transfer: PVDF membrane (0.45 µm).

    • Why PVDF? It is mechanically stronger than Nitrocellulose, allowing for "Stripping and Reprobing" (essential when blotting for Total vs. Phospho proteins on the same blot).

    • Activation: Pre-wet PVDF in Methanol for 1 minute before equilibration in Transfer Buffer.

Phase III: Immunoblotting (The "Blocking" Trap)

Scientific Insight: Milk contains Casein, a phosphoprotein.[3] Using milk to block membranes when detecting phosphoproteins (e.g., p-Akt) often results in high background or masked signals.

Workflow Diagram:

WesternWorkflow cluster_0 Blocking Strategy cluster_1 Antibody Incubation Block Block Membrane (1 hr, RT) Decision Target Type? Block->Decision Milk 5% Non-Fat Milk (Total Proteins) Decision->Milk GAPDH, Total Akt BSA 5% BSA (Phospho-Proteins) Decision->BSA p-Akt, p-Beta-Cat Primary Primary Ab (O/N, 4°C) Milk->Primary BSA->Primary Wash1 Wash (TBST) 3 x 10 min Primary->Wash1 Secondary Secondary Ab-HRP (1 hr, RT) Wash1->Secondary

Figure 2: Optimized blocking workflow to prevent casein interference.

Step-by-Step:

  • Block:

    • For Phospho-proteins (p-Akt, p-β-cat): 5% BSA in TBST.[4]

    • For Total proteins (Akt, β-cat, GAPDH): 5% Non-fat Dry Milk in TBST.

  • Primary Antibody: Dilute in the respective blocking buffer. Incubate Overnight at 4°C with gentle agitation. (Overnight incubation drives higher sensitivity than 1h at RT).

  • Wash: 3 x 10 mins in TBST (Tris-Buffered Saline + 0.1% Tween-20).

  • Secondary Antibody: Anti-Rabbit/Mouse HRP (1:2000 to 1:5000) in 5% Milk/TBST (Milk is preferred here to reduce non-specific binding of the secondary, even for phospho-blots, provided the primary is washed off).

  • Detection: ECL Prime or similar high-sensitivity substrate.

Target Panel & Expected Results

To confirm the activity of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine, probe for the following:

Target ProteinMolecular Wt.ModificationBiological SignificanceExpected Result (Inhibition)
β-Catenin 92 kDaTotalWnt EffectorDecrease (Destabilization)
p-β-Catenin 92 kDaSer33/37/Thr41Degradation SignalIncrease (Marks for proteasome)
Akt (Pan) 60 kDaNoneLoading ControlNo Change
p-Akt 60 kDaSer473ActivationDecrease (Kinase inhibition)
GAPDH 37 kDaNoneLoading ControlNo Change

Data Analysis & Normalization

Do not rely on visual estimation.

  • Densitometry: Use ImageJ or Image Studio Lite.

  • Normalization Formula:

    
    
    Note: Normalizing phospho-signals to GAPDH is incorrect if the treatment alters total protein levels. Always normalize Phospho-X to Total-X.
    

Troubleshooting Guide

  • Problem: "Ghost Bands" (White bands on dark background).

    • Cause: Too much secondary antibody or protein loaded (HRP burns out the substrate).

    • Fix: Dilute secondary antibody further (1:10,000) or load less protein.

  • Problem: Weak Phospho-Signal.

    • Cause: Phosphatase activity during lysis.

    • Fix: Ensure Na3VO4 is fresh and activated. Keep samples strictly at 4°C.

  • Problem: High Background on Phospho-Blots.

    • Cause: Blocking with Milk.

    • Fix: Switch to 5% BSA for blocking and primary incubation.[3][4]

References

  • Imidazo[1,2-a]pyrimidines as Wnt Inhibitors: Sancho, M., et al. (2014).[5] "Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling." Bioorganic & Medicinal Chemistry.

  • Imidazo[1,2-a]pyrimidines as Akt/mTOR Inhibitors: Goel, R., et al. (2018). "Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt." ACS Medicinal Chemistry Letters.

  • Western Blotting for Phosphoproteins (Protocol Standards): Abcam. "Western blot for phosphorylated proteins."

  • Compound Identification (CAS 866138-02-5): Santa Cruz Biotechnology. "2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine."[6] [6]

Sources

Application Notes and Protocols for In Vivo Efficacy Testing of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold in Neuroscience

The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This includes approved drugs and clinical candidates for conditions ranging from anxiety and insomnia to epilepsy.[1][2] Notably, compounds such as Divaplon, fasiplon, and taniplon, all of which feature the imidazo[1,2-a]pyrimidine core, have been investigated for their anxiolytic and anticonvulsant properties.[1][2] The primary mechanism underlying these effects is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

The compound of interest, 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine, while not extensively characterized in the public domain, possesses this key imidazo[1,2-a]pyrimidine scaffold. The presence of the benzodioxole moiety may further influence its pharmacokinetic and pharmacodynamic properties. Based on the established pharmacology of its chemical class, it is hypothesized that 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine will exhibit efficacy as a positive allosteric modulator of the GABA-A receptor, with potential therapeutic applications as an anxiolytic and/or anticonvulsant agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vivo efficacy testing of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in established rodent models of anxiety and seizures. The protocols are designed to be robust, reproducible, and to provide a clear rationale for each experimental step.

Hypothesized Mechanism of Action

The anxiolytic and anticonvulsant effects of many imidazo[1,2-a]pyrimidine derivatives are mediated through their interaction with the benzodiazepine binding site on the GABA-A receptor.[3] This interaction allosterically enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability. It is postulated that 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine will share this mechanism.

GABA-A Receptor Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Increased Influx cluster_1 cluster_1 Chloride_ion->cluster_1 Hyperpolarization (Neuronal Inhibition) Test_Compound 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine Test_Compound->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds

Figure 1: Hypothesized mechanism of action of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine at the GABA-A receptor.

In Vivo Efficacy Testing: A Tiered Approach

A tiered approach to in vivo efficacy testing is recommended, starting with models of anxiety-like behavior, followed by models of acute seizures. This allows for a comprehensive evaluation of the compound's neuropsychopharmacological profile.

Experimental_Workflow cluster_0 Phase 1: Anxiolytic Activity cluster_1 Phase 2: Anticonvulsant Activity EPM Elevated Plus Maze (EPM) Anxiolytic_Decision Significant Anxiolytic Effect? EPM->Anxiolytic_Decision LDB Light-Dark Box (LDB) LDB->Anxiolytic_Decision PTZ Pentylenetetrazol (PTZ)-induced Seizures Anticonvulsant_Decision Significant Anticonvulsant Effect? PTZ->Anticonvulsant_Decision MES Maximal Electroshock (MES)-induced Seizures MES->Anticonvulsant_Decision Start Test Compound Formulation & Dose Selection Start->EPM Start->LDB Anxiolytic_Decision->PTZ Yes Anxiolytic_Decision->MES Yes End Further Development (e.g., Chronic Models, PK/PD) Anticonvulsant_Decision->End Yes

Figure 2: Tiered experimental workflow for in vivo efficacy testing.

Protocols for In Vivo Efficacy Models

I. Assessment of Anxiolytic-like Activity

Rodent models of anxiety are based on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit spaces.

A. Elevated Plus Maze (EPM) Test

The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents.[4][5][6]

Principle: Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.

Materials:

  • Elevated plus maze apparatus (for mice: two open arms, 30 x 5 cm; two closed arms, 30 x 5 x 15 cm; central platform, 5 x 5 cm; elevated 50 cm from the floor).

  • Video camera and tracking software (e.g., ANY-maze, EthoVision).

  • Test compound: 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine.

  • Vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Positive control: Diazepam (1-2 mg/kg, intraperitoneal).

  • Experimental animals: Male C57BL/6 mice (8-10 weeks old).

Protocol:

  • Acclimatization: House mice in the experimental room for at least 1 hour before testing.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes prior to testing.

  • Test Procedure:

    • Place a mouse on the central platform of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using the video camera and tracking software.

  • Data Analysis:

    • Time spent in open arms (s).

    • Time spent in closed arms (s).

    • Number of entries into open arms.

    • Number of entries into closed arms.

    • Total distance traveled (cm) - as a measure of general locomotor activity.

  • Endpoint Calculation:

    • Percentage of time in open arms = (Time in open arms / (Time in open + Time in closed arms)) x 100.

    • Percentage of open arm entries = (Number of open arm entries / (Number of open + Number of closed arm entries)) x 100.

  • Cleanup: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

B. Light-Dark Box (LDB) Test

The LDB test offers another robust model for assessing anxiety-like behavior.[7][8]

Principle: Anxiolytic compounds increase the time spent in the brightly lit compartment and the number of transitions between the two compartments.

Materials:

  • Light-dark box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them).

  • Video camera and tracking software.

  • Test compound, vehicle, and positive control (as for EPM).

  • Experimental animals: Male C57BL/6 mice (8-10 weeks old).

Protocol:

  • Acclimatization and Dosing: Follow the same procedure as for the EPM test.

  • Test Procedure:

    • Place a mouse in the center of the light compartment, facing away from the opening.

    • Allow the mouse to freely explore the apparatus for 10 minutes.

    • Record the session using the video camera and tracking software.

  • Data Analysis:

    • Time spent in the light compartment (s).

    • Time spent in the dark compartment (s).

    • Latency to first enter the dark compartment (s).

    • Number of transitions between compartments.

    • Total distance traveled (cm).

ParameterVehicle Control (Expected)Anxiolytic Compound (Expected)
EPM: % Time in Open Arms LowIncreased
EPM: % Open Arm Entries LowIncreased
LDB: Time in Light Box (s) LowIncreased
LDB: Transitions LowIncreased
Total Locomotor Activity NormalNo significant change (ideal)
Table 1: Expected outcomes for anxiolytic-like activity in the EPM and LDB tests.
II. Assessment of Anticonvulsant Activity

Chemically and electrically induced seizure models are standard for the initial screening of potential anticonvulsant drugs.

A. Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ model is highly predictive of efficacy against absence seizures and myoclonic seizures.[9][10]

Principle: Anticonvulsant compounds increase the latency to seizure onset and/or protect against the occurrence of generalized clonic-tonic seizures induced by the GABA-A antagonist PTZ.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline for subcutaneous injection).

  • Test compound, vehicle, and positive control (e.g., Diazepam, 0.5-1 mg/kg, intraperitoneal).

  • Observation chambers.

  • Stopwatches.

  • Experimental animals: Male Swiss Webster mice (18-25 g).

Protocol:

  • Dosing: Administer the test compound, vehicle, or positive control 30-60 minutes prior to PTZ injection.

  • PTZ Administration: Inject PTZ subcutaneously.

  • Observation:

    • Immediately place the mouse in an individual observation chamber.

    • Observe for 30 minutes.

    • Record the latency (in seconds) to the first myoclonic jerk and the onset of a generalized clonic seizure (loss of righting reflex for at least 5 seconds).

    • Record the presence or absence of tonic hindlimb extension.

    • Record mortality within the observation period.

B. Maximal Electroshock (MES)-Induced Seizure Test

The MES test is a reliable model for predicting efficacy against generalized tonic-clonic seizures.[11][12]

Principle: Anticonvulsant compounds prevent the tonic hindlimb extension phase of a seizure induced by a maximal electrical stimulus.

Materials:

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Electrode solution (e.g., 0.9% saline).

  • Test compound, vehicle, and positive control (e.g., Phenytoin, 10-20 mg/kg, intraperitoneal).

  • Experimental animals: Male Swiss Webster mice (18-25 g).

Protocol:

  • Dosing: Administer the test compound, vehicle, or positive control 30-60 minutes prior to the electroshock.

  • Electroshock Application:

    • Apply a drop of electrode solution to the animal's corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via the corneal electrodes.

  • Observation:

    • Immediately observe the seizure phenotype.

    • The primary endpoint is the presence or absence of tonic hindlimb extension. A positive effect is the abolition of this phase.

ParameterVehicle Control (Expected)Anticonvulsant Compound (Expected)
PTZ: Seizure Latency (s) ShortIncreased
PTZ: % Protection (Clonic Seizure) 0%Increased
MES: % Protection (Tonic Hindlimb Extension) 0%Increased
Table 2: Expected outcomes for anticonvulsant activity in the PTZ and MES tests.

Data Interpretation and Statistical Analysis

For all experiments, data should be analyzed using appropriate statistical methods. For comparisons between multiple groups (e.g., vehicle, test compound doses, positive control), a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is recommended. For categorical data (e.g., percentage of animals protected from seizures), Fisher's exact test or Chi-square test should be used. A p-value of <0.05 is typically considered statistically significant.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and in compliance with the principles of the 3Rs (Replacement, Reduction, and Refinement). The severity of the procedures, particularly in the seizure models, should be minimized, and animals should be monitored closely for any signs of distress.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine as a potential anxiolytic and anticonvulsant agent. A positive outcome in these well-validated models would provide strong evidence for its therapeutic potential and warrant further investigation, including more complex behavioral models, pharmacokinetic/pharmacodynamic studies, and assessment of potential side effects such as sedation and motor impairment.

References

  • Blackaby, W. P., Atack, J. R., Bromidge, F., Castro, J. L., Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters, 16(5), 1175–1179. [Link]

  • Cevik, U. A., & Yilmaz, I. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Journal of the Iranian Chemical Society, 20(12), 3237-3250. [Link]

  • Krasavin, M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14(1), 1-10. [Link]

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In Pre-Clinical Models (pp. 99-104). Humana, New York, NY. [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]

  • Dhir, A. (2012). Pentylenetetrazole (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit-9.37. [Link]

  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088. [Link]

  • Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of Visualized Experiments, (1), e104. [Link]

  • Van Erum, J., Van Dam, D., & De Deyn, P. P. (2019). The pentylenetetrazol-induced seizure model in mice. Journal of Visualized Experiments, (149), e59573. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

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Application Notes & Protocols: Strategic Formulation of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed framework for the rational formulation of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine, a heterocyclic compound representative of a class with significant therapeutic potential but often challenging physicochemical properties, namely poor aqueous solubility.[1][2] For researchers in drug discovery and development, achieving a stable, homogenous, and bioavailable formulation is a critical prerequisite for obtaining reliable and reproducible in vivo data. This document moves beyond simple recipes, elucidating the causal reasoning behind formulation choices and providing robust, self-validating protocols for vehicle selection, preparation of suspensions and solutions, and stability assessment to ensure scientific rigor in preclinical animal studies.

Compound Characterization & The Formulation Imperative

The subject of this guide, 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine, belongs to the imidazo[1,2-a]pyrimidine scaffold, a class of nitrogen-containing heterocyclic compounds explored for a wide range of biological activities.[1][3][4] A primary obstacle in the preclinical evaluation of such aromatic, rigid structures is their inherently low aqueous solubility, which can severely limit oral bioavailability and complicate parenteral administration.[5][6] This places the compound squarely in the realm of Biopharmaceutics Classification System (BCS) Class II or IV, where dissolution and/or permeability are the rate-limiting steps for absorption.[7]

An effective formulation strategy, therefore, is not merely a preparatory step but an integral part of the experimental design, directly impacting the pharmacokinetic profile and, consequently, the observed efficacy and toxicity.[7][8]

Table 1: Physicochemical Properties of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

PropertyValueSource / Note
Molecular Formula C₁₃H₉N₃O₂[9]
Molecular Weight 239.23 g/mol [9]
CAS Number 866138-02-5[9]
Appearance Solid (Typical for this class)Inferred from similar compounds.[3]
Aqueous Solubility Predicted to be lowBased on the hydrophobic nature of the fused aromatic ring system. Experimental verification is the critical first step.
pKa Not readily availableThe imidazopyrimidine core contains basic nitrogens; pKa will influence solubility in pH-adjusted vehicles.

The Logic of Formulation: A Strategic Decision Framework

The selection of a formulation approach is a multi-step, decision-driven process. The primary goal is to create a system that safely and effectively delivers the desired dose. The initial determinant is the compound's solubility in a range of pharmaceutically acceptable vehicles.

Formulation_Decision_Tree A Start: Characterize Compound (Solubility, Stability) B Is solubility in aqueous vehicles (saline, PBS, water) sufficient for the highest required dose? A->B C YES: Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D NO: Explore Advanced Formulation Strategies B->D No E Screen Co-solvents (PEG 300, DMSO, Solutol) D->E F Is a stable solution achieved at target concentration? E->F G YES: Co-solvent Solution (For IV or Oral) F->G Yes H NO: Proceed to Suspension F->H No I Develop Suspension (0.5% CMC, 1% Tween 80) H->I J Is the suspension uniform, stable, and resuspendable? I->J K YES: Aqueous Suspension (Oral Gavage) J->K Yes L NO: Re-evaluate/Optimize (Particle size reduction, alternative vehicles) J->L No

Caption: Formulation strategy decision workflow.

This workflow illustrates the logical progression from initial characterization to the selection of an appropriate formulation vehicle, prioritizing the simplest system that meets the experimental requirements.

Comparative Analysis of Common Preclinical Formulation Strategies

For poorly soluble compounds like 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine, several formulation strategies can be employed. The choice depends on the route of administration, the required dose, and the compound's specific properties.

Table 2: Comparison of Formulation Approaches

StrategyMechanism of ActionSuitable RoutesKey AdvantagesCritical Considerations
Co-solvent Solution Increases solubility by reducing the polarity of the aqueous vehicle.[6][7]Oral, IV, IPHomogenous true solution; good dose accuracy; suitable for sterile filtration.Potential for drug precipitation upon dilution in vivo; vehicle toxicity at high concentrations.[6]
Aqueous Suspension Disperses insoluble solid particles in an aqueous vehicle with the aid of suspending and wetting agents.OralHigh drug loading possible; avoids harsh organic solvents; mimics solid dosage forms.Risk of non-uniformity and inaccurate dosing; physical instability (settling, caking); not for IV use.
Lipid-Based System (e.g., SEDDS) Drug is dissolved in oils and surfactants, forming a fine emulsion/micellar solution in the GI tract.[7]OralEnhances absorption of lipophilic drugs; can mitigate food effects.Complex to develop; potential for GI side effects from surfactants.
Cyclodextrin Complex The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves water solubility.[7][8]Oral, IVSignificant solubility enhancement; can improve stability.High concentrations of cyclodextrins can be toxic (especially nephrotoxic).[8]

Experimental Protocols: From Screening to Final Formulation

Protocol 1: Vehicle Solubility Screening

Objective: To empirically determine the solubility of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in a panel of common, well-tolerated preclinical vehicles.

Rationale: This initial screen is the most critical step. It dictates the entire formulation strategy. A systematic, tiered approach prevents unnecessary use of complex or potentially toxic excipients.[10][11]

Materials:

  • 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine powder

  • Calibrated analytical balance

  • Vortex mixer and/or sonicating water bath

  • Microcentrifuge tubes (1.5 mL)

  • Vehicle Panel (see table below)

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a series of labeled microcentrifuge tubes. This ensures that saturation is reached.

  • Vehicle Addition: Add a precise volume (e.g., 1.0 mL) of each test vehicle to the corresponding tube.

  • Equilibration: Vortex each tube vigorously for 2 minutes. Place the tubes on a rotator or in a sonicating bath at ambient temperature for 1-2 hours to facilitate equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Analysis: Carefully collect a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Interpretation: Calculate the solubility in mg/mL. Compare this value to the concentration required for the highest dose in your planned in vivo study.

Table 3: Tiered Vehicle Screening Panel

TierVehicle CompositionRationale
1 (Aqueous) 0.9% Saline; Phosphate Buffered Saline (PBS)Physiologically ideal; preferred if solubility is sufficient.[12]
2 (Aqueous Suspension) 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterStandard suspending agents for oral formulations.[10]
3 (Co-solvents) 10% DMSO / 40% PEG 400 / 50% Water; 20% Solutol HS 15 / 80% WaterCommon combinations to solubilize compounds for oral or parenteral routes.[7]
4 (Lipids) Corn Oil; Sesame OilFor highly lipophilic compounds intended for oral administration.[10]
Protocol 2: Preparation of a Suspension for Oral Gavage (e.g., 10 mg/mL)

Objective: To prepare a homogenous, stable, and easily re-suspendable formulation for accurate oral administration.

Rationale: For many poorly soluble compounds, a suspension is the most practical approach for oral dosing in preclinical studies. The key to a valid study is ensuring that every animal receives the exact same dose, which requires a uniform suspension.

Suspension_Prep_Workflow cluster_0 Preparation Steps cluster_1 Quality Control A 1. Calculate Required Mass of Compound and Vehicle Volume B 2. Weigh Compound into a Mortar A->B C 3. Add a Small Amount of Wetting Agent (e.g., 1-2% Tween 80) B->C D 4. Triturate to Form a Smooth, Uniform Paste C->D E 5. Gradually Add Suspending Vehicle (e.g., 0.5% CMC) with Mixing D->E F 6. Transfer to a Graduated Cylinder and QS to Final Volume E->F G 7. Homogenize (e.g., using a magnetic stirrer) F->G H 8. Visually Inspect for Uniformity and Lack of Aggregates G->H I 9. Perform Dose Withdrawal Test: Sample from Top, Middle, Bottom H->I J 10. Analyze Concentration (HPLC) - Should be within ±10% I->J

Caption: Workflow for preparing a uniform suspension.

Materials:

  • 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Wetting agent (optional but recommended): 2% (v/v) Tween 80 in sterile water

  • Glass mortar and pestle

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and graduated cylinder

Step-by-Step Procedure:

  • Calculation: For a 100 mL batch at 10 mg/mL, you will need 1000 mg (1.0 g) of the compound.

  • Weighing: Accurately weigh 1.0 g of the compound and place it into the mortar.

  • Wetting: Add a small volume (approx. 0.5-1.0 mL) of the wetting agent (Tween 80 solution) to the powder.

  • Trituration: Gently but thoroughly grind the powder with the pestle. The goal is to create a smooth, consistent paste, ensuring all particles are wetted and breaking up any aggregates. This step is crucial for preventing clumping.

  • Incorporation of Vehicle: Slowly add the 0.5% CMC vehicle in small portions (e.g., 5-10 mL at a time), mixing continuously with the pestle to ensure smooth dispersion.

  • Transfer and Final Volume: Once the suspension is easily pourable, transfer it to a 100 mL graduated cylinder. Use additional vehicle to rinse the mortar and pestle, adding the rinsate to the cylinder to ensure a complete transfer of the compound. Adjust the final volume to 100 mL with the vehicle (QS).

  • Homogenization: Transfer the final suspension to a beaker or bottle with a magnetic stir bar. Stir continuously for at least 30 minutes before dosing. The suspension should be stirred continuously throughout the dosing procedure.

Protocol 3: Preparation of a Solution for Intravenous Injection (e.g., 2 mg/mL)

Objective: To prepare a clear, sterile, particle-free solution suitable for intravenous administration.

Rationale: IV formulations have the most stringent requirements. The formulation must be a true solution to prevent emboli, and it must be sterile and physiologically compatible. Co-solvents are often necessary but must be used judiciously to avoid toxicity and precipitation upon injection.[7][13]

Materials:

  • 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

  • Vehicle: e.g., 10% DMSO, 40% PEG 400, 50% Sterile Saline (v/v/v)

  • Sterile vials, beakers, and magnetic stir bar

  • Sterile syringe filter (0.22 µm PVDF or similar)

Step-by-Step Procedure:

  • Calculation: For a 10 mL batch at 2 mg/mL, you will need 20 mg of the compound. The vehicle will consist of 1 mL DMSO, 4 mL PEG 400, and 5 mL Sterile Saline.

  • Solubilization: In a sterile vial, add the 20 mg of compound. Add the DMSO first and vortex or sonicate until the compound is fully dissolved. This is the "organic" concentrate.

  • Addition of Co-solvent: Add the PEG 400 to the DMSO solution and mix thoroughly. The solution should remain clear.

  • Aqueous Phase Addition: Slowly, while stirring, add the sterile saline to the organic phase. This is a critical step. Add the saline dropwise or in a very thin stream. Rapid addition can cause the compound to "crash out" or precipitate.

  • Final Check: Once all saline is added, stir for another 10-15 minutes. Visually inspect the solution against a black and a white background to ensure it is completely clear and free of any particulate matter.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile vial. This step removes any potential microbial contamination or microscopic particulates.[14]

  • Pre-use Check: Before administration, it is wise to perform a small-scale dilution test (e.g., 1:10 with saline) to simulate injection into the bloodstream and check for any signs of precipitation.

Formulation Stability & Validation

An improperly characterized formulation can degrade or change concentration over the course of an experiment, invalidating the results. Stability testing is not optional; it is a required component of good scientific practice.[15][16][17][18][19]

Protocol 4: Short-Term Stability Assessment

Objective: To confirm that the formulation maintains its concentration and physical properties under the conditions and for the duration of the in vivo experiment.

Procedure:

  • Prepare a Batch: Prepare a single, large batch of the formulation as described in Protocol 2 or 3.

  • Initial Analysis (T=0): Immediately after preparation, take three replicate samples. For suspensions, ensure you sample while stirring. Analyze for concentration via HPLC. This is your baseline. Also, record visual appearance.

  • Storage: Aliquot the remaining formulation into separate, sealed containers and store them under the intended experimental conditions (e.g., on the benchtop at room temperature, refrigerated at 4°C).

  • Time-Point Analysis: At relevant time points (e.g., 4 hours, 8 hours, 24 hours - corresponding to the length of your dosing day), remove a container from storage.

  • Evaluation:

    • Visual: For suspensions, note the ease of resuspension and check for any caking or clumping. For solutions, check for clarity and precipitation.

    • Analytical: Analyze three replicate samples for compound concentration via HPLC.

  • Acceptance Criteria: The formulation is considered stable if the mean concentration at each time point is within ±10% of the initial (T=0) concentration and the physical appearance remains unchanged.

References

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  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available from: [Link]

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  • QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development. QbD Group. Available from: [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Royal Society of Chemistry. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available from: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Stability Testing and its Role in Drug Development Process. Research and Reviews. Available from: [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available from: [Link]

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A Robust and High-Throughput LC-MS/MS Method for the Quantification of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in human plasma. The imidazo[1,2-a]pyrimidine scaffold is a key pharmacophore in numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2] Accurate quantification in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.[3] This method employs a simple and rapid protein precipitation (PPT) technique for sample preparation, ensuring high throughput. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline and demonstrated excellent linearity, accuracy, precision, and stability over the desired concentration range.[4][5]

Introduction

The compound 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine belongs to a class of nitrogen-containing heterocyclic molecules that have garnered significant interest in medicinal chemistry for their broad spectrum of biological activities.[6][7] As drug candidates progress through preclinical and clinical development, a reliable bioanalytical method is paramount for characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles.[3][8]

LC-MS/MS has become the definitive technique for the bioanalysis of small-molecule drugs due to its superior sensitivity, specificity, and wide dynamic range.[9][10] A critical component of any successful bioanalytical method is the sample preparation stage. The objective is to remove endogenous matrix components, such as proteins and phospholipids, which can interfere with analysis and compromise the longevity of the analytical column and mass spectrometer.[11] While methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer extensive cleanup, protein precipitation (PPT) provides an optimal balance of speed, simplicity, and efficiency, making it highly suitable for the high-throughput demands of drug development.[12][13]

This document provides a comprehensive, step-by-step protocol for the quantification of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in plasma, from sample preparation to data acquisition, followed by a summary of the method validation results.

Experimental Workflow

Materials and Reagents
  • Analyte: 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine reference standard (>98% purity).

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte, such as 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-d3, is recommended. If unavailable, a structurally similar analog with close chromatographic behavior can be used.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥98% purity).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, microcentrifuge or vacuum manifold with a 96-well collection plate.

LC-MS/MS Instrumentation

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, was used.

Preparation of Standards and Quality Control Samples

The foundation of accurate quantification lies in the precise preparation of calibration standards and quality control (QC) samples.

  • Primary Stock Solutions: Prepare individual stock solutions of the analyte and the Internal Standard (IS) in methanol or DMSO at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of analyte working solutions by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water. These solutions are used to spike into blank plasma to create the calibration curve (CC) standards. Prepare separate working solutions for the quality control (QC) samples from a different weighing of the reference standard to ensure an unbiased assessment of accuracy.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS in 50:50 (v/v) acetonitrile:water at a concentration that yields a consistent and robust response in the mass spectrometer. A typical concentration is 100 ng/mL.

  • Calibration Curve (CC) and QC Samples: Prepare CC standards by spiking appropriate amounts of the analyte working solutions into blank human plasma to achieve a final concentration range (e.g., 0.5 to 1000 ng/mL). Prepare QC samples in the same manner at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC (MQC), and High QC.

Plasma Sample Preparation: Protein Precipitation Protocol

This protocol is designed for efficiency and can be performed in a 96-well plate format for high-throughput processing.[14]

  • Aliquot Sample: Pipette 50 µL of plasma (blank, CC standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube or a well of a 96-well deep-well plate.

  • Add Internal Standard & Precipitating Agent: Add 150 µL of the IS working solution prepared in acetonitrile. The 3:1 ratio of organic solvent to plasma is highly effective for precipitating plasma proteins.[12] Acetonitrile is a common choice as it leads to a clean protein pellet.[14]

  • Mix: Vortex the samples for 1 minute to ensure complete mixing and facilitate protein precipitation.

  • Centrifuge: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C. This step is crucial for pelleting the precipitated proteins, resulting in a clear supernatant.

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a new 96-well plate or HPLC vial for analysis. Avoid disturbing the protein pellet to prevent contamination of the sample.

  • Inject: Inject a defined volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Aliquot 50 µL Plasma Sample add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is 3:1 Solvent:Plasma Ratio vortex Vortex to Mix (1 minute) add_is->vortex Precipitates Proteins centrifuge Centrifuge (10 min @ 14,000 x g) vortex->centrifuge Pellets Proteins transfer Transfer Supernatant centrifuge->transfer Isolates Analyte inject Inject 5 µL into LC-MS/MS transfer->inject acquire Data Acquisition (MRM) inject->acquire process Data Processing & Quantification acquire->process

Caption: High-throughput protein precipitation workflow.
Chromatographic and Mass Spectrometric Conditions

Optimized LC and MS conditions are essential for achieving the required selectivity and sensitivity. The use of a chromatographic gradient allows for the separation of the analyte from endogenous plasma components, reducing matrix effects.[10]

Parameter Condition Rationale
LC System Standard UHPLC SystemProvides high resolution and short run times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Industry standard for retaining and separating small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with minimizing column overload.
Gradient See Table 2 belowOptimized for analyte retention and matrix separation.
Table 1: Liquid Chromatography Conditions
Time (min) % Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Table 2: LC Gradient Program
Parameter Condition Rationale
MS System Triple Quadrupole Mass SpectrometerEnables highly selective and sensitive MRM experiments.
Ionization Mode Electrospray Ionization, Positive (ESI+)Suitable for nitrogen-containing heterocyclic compounds.
MRM Transition (Analyte) Q1: 240.1 → Q3: 197.1 (Quantifier)Hypothetical values based on MW 239.23. Must be optimized experimentally.
MRM Transition (IS) Q1: 243.1 → Q3: 200.1 (Quantifier)Hypothetical for a -d3 SIL-IS. Must be optimized experimentally.
Ion Source Temp. 550 °COptimizes desolvation of the mobile phase.
IonSpray Voltage 5500 VOptimizes the formation of gas-phase ions.
Dwell Time 100 msEnsures sufficient data points across the chromatographic peak.
Table 3: Mass Spectrometry Conditions

Bioanalytical Method Validation (BMV)

A full validation was performed according to the ICH M10 Bioanalytical Method Validation guideline to ensure the reliability of the data.[4][15] This process confirms that the method is fit for its intended purpose.

G cluster_core Core Validation Parameters cluster_matrix Matrix & Sample Integrity Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Curve Calibration Curve (Linearity & Range) Validation->Curve Accuracy Accuracy & Precision Validation->Accuracy LLOQ Sensitivity (LLOQ) Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Dilution Dilution Integrity Validation->Dilution Carryover Carryover Validation->Carryover Stability Stability Validation->Stability

Caption: Key components of bioanalytical method validation.
Validation Summary

The method met all acceptance criteria as specified in the ICH M10 guideline.

  • Selectivity and Specificity: No significant interfering peaks were observed at the retention times of the analyte or IS in six different sources of blank human plasma.

  • Calibration Curve: The method was linear over the range of 0.5 to 1000 ng/mL, with a correlation coefficient (r²) consistently >0.99. A weighted (1/x²) linear regression model was used.

  • Accuracy and Precision: Inter- and intra-assay accuracy was within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV%) was ≤15% (≤20% at the LLOQ) for all QC levels.

  • Matrix Effect: The matrix factor was consistent across different plasma lots, indicating no significant ion suppression or enhancement.

  • Stability: The analyte was stable in plasma under various conditions, including bench-top (4 hours at room temp), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%RE) Inter-Day Precision (%CV) Inter-Day Accuracy (%RE)
LLOQ 0.58.9-4.211.3-2.5
Low QC 1.56.52.17.83.3
Mid QC 754.11.55.20.8
High QC 7503.8-1.14.5-2.1
Table 4: Summary of Inter- and Intra-Day Accuracy and Precision Data (n=6 replicates over 3 days)

Conclusion

A simple, rapid, and reliable LC-MS/MS method has been developed and fully validated for the quantification of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in human plasma. The use of a straightforward protein precipitation protocol allows for high-throughput sample processing without compromising data quality. The method meets the rigorous standards of current international regulatory guidelines and is suitable for supporting pharmacokinetic and other clinical studies in the development of this therapeutic candidate.[4][16]

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][16]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][17]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][18]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][5]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][15]

  • Phenomenex. Protein Precipitation Method. [Link][19]

  • Vu, N., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219–226. [Link][12]

  • Slideshare. Bioanalytical method validation emea. [Link][20]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4][5]

  • Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link][11]

  • Wang, G., et al. (2017). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 7(4), 53. [Link][21]

  • Xu, R., et al. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(23), 2343-2349. [Link][22]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][23]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link][13]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][24]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link][25]

  • Płonka, J. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Journal of Liquid Chromatography & Related Technologies, 37(18), 2648-2661. [Link][26]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link][9]

  • Markova, A., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PLOS ONE, 15(11), e0242319. [Link][27]

  • SCION Instruments. Sample Preparation – Liquid-Liquid Extraction. [Link][28]

  • International Journal of Pharmaceutical Sciences and Research. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link][8]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link][29]

  • ResearchGate. Serum and plasma samples were processed by liquid-liquid extraction.... [Link][30]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][10]

  • Popa, D., et al. (2007). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Journal of Chromatographic Science, 45(8), 513-516. [Link][31]

  • Dong, M. W., & Wang, H. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-29. [Link][3]

  • comptox.epa.gov. 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine. [Link][32]

  • PubChem. Imidazo(1,2-a)pyrimidine. [Link]

  • Yilmaz, I., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(4), 785-801. [Link][1]

  • ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link][2]

  • Wang, Y., et al. (2018). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 61(17), 7822-7836. [Link][33]

  • Patel, J., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21. [Link][6]

  • El-Gamal, K., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7247. [Link][7]

  • Vandyshev, D., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806-2817. [Link][34]

  • University of Arkansas Fayetteville. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. [Link]

  • MDPI. 4-(Aryl)-Benzo[4][18]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. [Link]

Sources

Application Note: Click Chemistry Functionalization of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

[1]

Abstract

This application note details the strategic functionalization of the pharmacologically privileged scaffold 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1] Imidazo[1,2-a]pyrimidines are potent bioactive cores, often implicated in kinase inhibition and GABAergic modulation.[1] By installing a bio-orthogonal "click" handle, researchers can rapidly generate libraries for Structure-Activity Relationship (SAR) studies, attach fluorophores for cellular imaging, or conjugate E3 ligase ligands for PROTAC development.[1] This guide provides a validated workflow from core synthesis to "click" conjugation.

Introduction & Retrosynthetic Analysis[1]

The 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine scaffold combines the fused nitrogen bridgehead of imidazo-pyrimidines with the lipophilic, metabolic-stabilizing benzodioxole moiety.[1] Direct functionalization of this core is challenging due to the sensitivity of the electron-rich system.

To enable modular "click" chemistry, we must first install a terminal alkyne or azide handle.[1] The most regioselective position for post-synthetic modification is the C-3 position of the imidazo[1,2-a]pyrimidine ring, which is highly susceptible to electrophilic aromatic substitution.

Strategic Pathways
  • Path A (C-3 Alkynylation): Iodination at C-3 followed by Sonogashira coupling.[1]

  • Path B (C-3 Mannich Functionalization): Aminomethylation using propargylamine to install a flexible alkyne linker.[1]

Reaction Workflow Diagram

GStartPrecursors:2-Aminopyrimidine +Bromo-benzodioxole ketoneCoreCore Scaffold:2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidineStart->CoreCondensation(EtOH, Reflux)IodoIntermediate:3-Iodo-DerivativeCore->IodoNIS(Electrophilic Sub.)AlkyneClick-Ready Scaffold:3-Ethynyl-DerivativeIodo->AlkyneSonogashira(Pd/Cu, TMS-acetylene)TriazoleFinal Product:1,2,3-Triazole ConjugateAlkyne->TriazoleCuAAC Click(R-N3, CuSO4, Ascorbate)

Figure 1: Step-wise synthetic workflow converting raw materials into a click-ready scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize the parent heterocycle 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine.[1]

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)[1]

  • 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone (1.0 equiv)[1]

  • Ethanol (anhydrous)[1]

  • Sodium Bicarbonate (

    
    )[1][2]
    

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-aminopyrimidine and 10 mmol of 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone in 30 mL of anhydrous ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitoring via TLC (EtOAc/Hexane 1:1) should show the disappearance of the bromoketone.
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.

  • Neutralization: Collect the solid by filtration. Suspend the solid in water and neutralize with saturated

    
     solution until pH ~8.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    , and concentrate. Recrystallize from ethanol to yield the pure product.

Validation:

  • 
     NMR (DMSO-
    
    
    ):
    Look for the characteristic singlet of the imidazole proton at C-3 (
    
    
    7.5–8.0 ppm) and the benzodioxole methylene singlet (
    
    
    6.1 ppm).[1]
Protocol B: Installation of the Alkyne Handle (C-3 Functionalization)

Objective: Install a terminal alkyne at the C-3 position to create a "Click-Ready" scaffold.

Method: Iodination followed by Sonogashira Coupling.

Step 1: C-3 Iodination

  • Dissolve the core scaffold (5 mmol) in Acetonitrile (25 mL).

  • Add N-Iodosuccinimide (NIS, 1.1 equiv) portion-wise at

    
    .[1]
    
  • Stir at room temperature for 2 hours. The C-3 position is highly nucleophilic and reacts regioselectively.

  • Workup: Dilute with water, extract with EtOAc, and wash with sodium thiosulfate to remove excess iodine.[1]

Step 2: Sonogashira Coupling

  • Reactants: Combine 3-iodo-scaffold (1 equiv), Trimethylsilylacetylene (1.2 equiv),

    
     (5 mol%), and CuI (10 mol%) in dry THF/Triethylamine (1:1).
    
  • Conditions: Degas with Argon and stir at

    
     for 6 hours under inert atmosphere.
    
  • Deprotection: Treat the crude TMS-alkyne with

    
     in Methanol (RT, 1 hr) to reveal the terminal alkyne.[1]
    
Protocol C: The Click Reaction (CuAAC)

Objective: Conjugate the Alkyne-Scaffold with an Azide-tagged functional group (e.g., Azide-Fluor 488 or an Azide-PEG-Biotin).[1]

Mechanism: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a 1,4-disubstituted 1,2,3-triazole.[1] We utilize a ligand (THPTA) to protect the Cu(I) oxidation state and prevent scaffold degradation by reactive oxygen species.[1]

Reagents Table:

ComponentConcentration (Stock)Final Conc.Role
Alkyne-Scaffold 10 mM (in DMSO)100

M
Substrate
Azide-Tag 10 mM (in DMSO)120

M
Cargo (1.2 eq)

20 mM (in Water)1.0 mMCatalyst Source
THPTA Ligand 50 mM (in Water)5.0 mMCu(I) Stabilizer
Sodium Ascorbate 100 mM (Fresh)10 mMReductant
Buffer 100 mM HEPES pH 7.4-Solvent

Step-by-Step Procedure:

  • Premix Catalyst: In a small tube, mix the

    
     and THPTA ligand in a 1:5 ratio. Incubate for 5 minutes. This forms the active catalytic complex.
    
  • Reaction Assembly: In a 1.5 mL Eppendorf tube, add reagents in this order:

    • HEPES Buffer (to final volume)[1]

    • Alkyne-Scaffold[1]

    • Azide-Tag[1]

    • Cu-THPTA Complex[1]

  • Initiation: Add Sodium Ascorbate last to initiate the reaction.

  • Incubation: Purge headspace with

    
     (optional but recommended) and cap. Incubate at Room Temperature for 1–2 hours in the dark.
    
  • Quenching: Add EDTA (final 10 mM) to chelate copper and stop the reaction.

  • Purification: For small molecules, purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

Troubleshooting:

  • Precipitation: If the scaffold is insoluble in aqueous buffer, increase DMSO content up to 20% or use t-Butanol/Water (1:[1]1) as the solvent system.[3][4]

  • Oxidation:[1] If the reaction turns brown/yellow, Cu(I) has oxidized to Cu(II).[1] Add more fresh Ascorbate.

Applications & Significance

Fragment-Based Drug Discovery (FBDD)

The imidazo[1,2-a]pyrimidine core is a verified kinase inhibitor pharmacophore.[1] By generating a library of 3-triazolyl derivatives, researchers can probe the "gatekeeper" regions of kinase ATP-binding pockets. The triazole ring itself acts as a robust amide bond isostere, potentially improving metabolic stability.

Fluorescence Microscopy

Imidazo[1,2-a]pyrimidines possess intrinsic fluorescence (typically blue emission).[1] However, "clicking" a red-shifted fluorophore (e.g., Azide-Cy5) creates a FRET pair or simply a tracked drug molecule to study intracellular localization (e.g., lysosomal trapping of basic amines).[1]

PROTAC Development

The "click" handle allows for the rapid conjugation of this warhead to E3 ligase recruiters (e.g., Thalidomide-azide or VHL-azide). This is critical for degrading specific protein targets rather than just inhibiting them.

References

  • Synthesis of Imidazo[1,2-a]pyrimidines

    • New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles.[1] MDPI.

    • [Link][1]

  • Functionalization & Fluorophores

    • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances.
    • [Link][1][5]

  • Click Chemistry Protocols (CuAAC)

    • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[1] Jena Bioscience / Current Protocols.[1]

    • [Link][1][5]

  • Biological Activity of the Scaffold

    • Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations.[1][6] PubMed.[6]

    • [Link][1]

Troubleshooting & Optimization

Troubleshooting inconsistent results in biological assays with 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide for 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine Assays

Executive Summary

You are likely accessing this guide because you are observing non-linear dose responses, batch-to-batch variability, or "promiscuous" inhibition profiles when using 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine .

This compound presents a "perfect storm" of physicochemical challenges: the imidazo[1,2-a]pyrimidine core is inherently lipophilic and prone to colloidal aggregation, while the 1,3-benzodioxole moiety acts as a structural alert for mechanism-based metabolic inactivation (suicide inhibition). This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: Physicochemical Integrity (Solubility & Aggregation)

The Problem: The most common cause of inconsistent IC50 values with this scaffold is not biological variability, but colloidal aggregation . At micromolar concentrations, this compound can form sub-visible particles that sequester proteins non-specifically, leading to false positives.[1]

Diagnostic Q&A

Q: Why does my IC50 shift significantly when I change enzyme concentration? A: This is a hallmark of stoichiometric inhibition caused by aggregation. If the compound forms a colloid, it adsorbs enzyme on its surface. Increasing the enzyme concentration saturates the colloid surface, suddenly "restoring" activity and shifting the apparent IC50.

  • Action: Perform a "detergent sensitivity test." Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer. If the inhibition disappears, your compound was aggregating.

Q: My dose-response curve is steep (Hill slope > 2.0) or bell-shaped. A: Steep Hill slopes often indicate non-1:1 binding kinetics, frequently caused by precipitation or aggregation at higher concentrations.

  • Action: Measure the compound's critical aggregation concentration (CAC) using Dynamic Light Scattering (DLS) or a nephelometry assay.

Protocol: Kinetic Solubility Verification

Do not rely on thermodynamic solubility (equilibrium). In assays, kinetic solubility (fast precipitation upon dilution) is the limiting factor.

  • Prepare Stocks: Dissolve compound to 10 mM in 100% DMSO.

  • Dilution: Spike 2 µL of stock into 198 µL of assay buffer (not water) to yield 100 µM.

  • Incubation: Shake at room temperature for 90 minutes (mimicking assay duration).

  • Readout: Measure Absorbance at 650 nm (turbidity).

    • Pass: OD650 < 0.005 (above background).

    • Fail: OD650 > 0.005 indicates precipitation.

Module 2: Metabolic Stability (The Benzodioxole Liability)

The Problem: In cell-based assays (e.g., hepatocytes, microsomes), the 1,3-benzodioxole ring is metabolically labile. Cytochrome P450 enzymes can oxidize the methylene bridge, generating a reactive carbene intermediate that covalently binds to the heme iron of the CYP enzyme, causing irreversible self-inactivation.

Diagnostic Q&A

Q: Why do I see time-dependent inhibition (TDI) in my metabolic stability assay? A: The benzodioxole moiety is converting into a carbene intermediate. This results in non-linear clearance rates over time as the metabolizing enzymes are progressively destroyed by the compound.

  • Action: Pre-incubate with a CYP inhibitor (e.g., 1-aminobenzotriazole) to confirm if the variability is CYP-dependent.

Q: The compound is inactive in whole-cell assays but active in biochemical assays. A: This could be due to rapid metabolic clearance (high intrinsic clearance,


) or sequestration by serum proteins (high Protein Binding).
  • Action: Conduct the assay in serum-free media for a short duration (1-2 hours) to differentiate metabolic loss from protein binding.

Module 3: Visual Troubleshooting Workflows

Figure 1: Assay Inconsistency Decision Tree

Use this logic flow to isolate the root cause of your data variability.

TroubleshootingTree Start Start: Inconsistent Results CheckSolubility Step 1: Visual/Turbidity Check (OD650 nm) Start->CheckSolubility Turbid Turbid/Precipitate CheckSolubility->Turbid Yes Clear Solution is Clear CheckSolubility->Clear No AddDetergent Step 2: Add 0.01% Triton X-100 Turbid->AddDetergent Suspect Aggregation CheckHill Step 3: Check Hill Slope Clear->CheckHill InhibitionLost Inhibition Lost? (False Positive) AddDetergent->InhibitionLost Yes InhibitionRetained Inhibition Retained AddDetergent->InhibitionRetained No SteepSlope Slope > 2.0 (Aggregation) CheckHill->SteepSlope NormalSlope Slope ~ 1.0 CheckHill->NormalSlope CheckFluorescence Step 4: Check Interference (Fluor/Quench) NormalSlope->CheckFluorescence

Caption: Decision tree for isolating physicochemical causes of assay failure. "Slope > 2.0" indicates non-specific binding or aggregation.

Figure 2: Benzodioxole Metabolic Activation Pathway

Understanding the mechanism of metabolic instability.

BenzodioxoleMetabolism Parent Parent Compound (Benzodioxole) CYP CYP450 Oxidation Parent->CYP Intermediate Hydroxy-metabolite (Unstable) CYP->Intermediate Carbene Reactive Carbene (Electrophile) Intermediate->Carbene -H2O Complex Heme-Adduct (Inactivated Enzyme) Carbene->Complex Covalent Bond to Heme Iron

Caption: Mechanism of CYP450 inactivation by the benzodioxole moiety, leading to non-linear pharmacokinetics in cell-based assays.

Module 4: Standard Operating Procedures (SOPs)

SOP 1: Compound Handling & Storage
  • Storage: Store solid powder at -20°C. Store DMSO stocks (10 mM) at -80°C.

  • Freeze-Thaw: Limit to 3 cycles . The imidazo[1,2-a]pyrimidine core is stable, but repeated condensation of water into cold DMSO will accelerate precipitation upon subsequent dilution.

  • Vortexing: Always vortex thawed stocks for 30 seconds. Sonicate for 5 minutes if any visual particulate is suspected.

SOP 2: Serial Dilution Protocol (The "Intermediate" Step)

Direct dilution from 100% DMSO to aqueous buffer often causes "crashing out." Use an intermediate step.

StepSource Conc.SolventTarget Conc.[2][3]Procedure
1 10 mM (Stock)100% DMSO1 mM10µL Stock + 90µL DMSO
2 1 mM100% DMSOSerial DilutionsPerform all serial dilutions in 100% DMSO first.
3 VariedAssay BufferFinal Assay Conc.Transfer 1µL of DMSO dilution into 99µL Buffer (1% Final DMSO).

Why this matters: Diluting in DMSO first ensures the compound remains solubilized until the final moment of introduction to the aqueous environment, minimizing the time available for crystal nucleation.

References

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Artifacts. Nature Reviews Drug Discovery. (Discusses colloidal aggregation in heterocyclic compounds). [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. (Mechanistic detail on benzodioxole-mediated CYP inactivation). [Link]

  • Assay Guidance Manual (NCBI). Assay Interference by Chemical Aggregates. [Link]

Sources

Reducing cytotoxicity of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine to normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine and related compounds. This guide is designed to provide in-depth, practical solutions to a common challenge in drug development: achieving potent activity against target cancer cells while minimizing cytotoxic effects on normal, healthy cells.

The imidazo[1,2-a]pyrimidine scaffold is a promising platform for developing therapeutics with a wide range of biological activities, including anticancer properties.[1][2] However, like many potent compounds, off-target toxicity can be a significant hurdle. This document provides FAQs and troubleshooting guides based on established toxicological principles and published research on this class of molecules.

Frequently Asked Questions (FAQs)

Q1: I am starting my investigation. How do I establish a baseline for the cytotoxicity of my compound?

Answer: The first and most critical step is to determine the compound's potency and selectivity by performing a differential cytotoxicity assay. This involves simultaneously testing the compound against your target cancer cell line(s) and one or more relevant normal (non-cancerous) cell lines.[3][4]

The primary goal is to calculate two key metrics:

  • IC50 (Half-maximal inhibitory concentration): The concentration of your compound required to inhibit the growth of cancer cells by 50%.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of your compound that causes death in 50% of normal cells.

From these values, you can calculate the Therapeutic Index (TI) , which is a quantitative measure of your compound's selectivity.[5]

Therapeutic Index (TI) = CC50 / IC50

A higher TI value indicates greater selectivity for killing cancer cells while sparing normal cells, which is the desired outcome.[5] It is crucial to select a normal cell line that is relevant to the cancer's tissue of origin or a commonly used model like fibroblasts.[5]

Q2: What are the potential mechanisms driving the cytotoxicity of imidazo[1,2-a]pyrimidine derivatives?

Answer: While the precise mechanism for 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is not extensively documented, studies on related imidazo[1,2-a]pyridine and pyrimidine compounds point to several common pathways that you should consider investigating:

  • Induction of Apoptosis: Many compounds in this class trigger programmed cell death. This can be mediated through the intrinsic pathway (involving Bax/Bcl-2 regulation and caspase-9) or the extrinsic pathway (involving caspase-8).[6][7]

  • Cell Cycle Arrest: These molecules can halt cell proliferation at specific checkpoints, commonly the G2/M phase.[8]

  • Inhibition of Signaling Pathways: The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, is a known target. Inhibition of this pathway can suppress cell growth and survival.[8]

  • p53 Activation: Some derivatives have been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, p21, leading to cell cycle arrest and apoptosis.[7][8]

The diagram below illustrates a potential signaling cascade that could be investigated.

Signal_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Compound Imidazo[1,2-a]pyrimidine Derivative AKT AKT Compound->AKT Inhibits (?) PI3K->AKT mTOR mTOR AKT->mTOR MDM2 MDM2 AKT->MDM2 Activates Proliferation Cell Proliferation mTOR->Proliferation p53_cyto p53 p53_nuc p53 p53_cyto->p53_nuc Translocates MDM2->p53_cyto Degrades p21 p21 p53_nuc->p21 Activates Bax Bax p53_nuc->Bax Activates CycleArrest Cell Cycle Arrest p21->CycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Potential mechanism of imidazo[1,2-a]pyrimidine cytotoxicity.
Q3: My compound shows high toxicity in normal cells (low TI). What are my primary strategies to address this?

Answer: A low Therapeutic Index is a common challenge. Your approach can be divided into three main categories, which form the basis of our troubleshooting guide below:

  • Assay Optimization & Mechanistic Insight: First, ensure your experimental setup is robust and providing accurate data. Understanding why the compound is toxic can provide clues for mitigation.

  • Formulation & Delivery Strategies: Altering how the compound is delivered to the cells can dramatically change its toxicity profile without modifying the molecule itself.[9]

  • Chemical Modification (SAR-based): If the intrinsic properties of the molecule are the issue, analogue synthesis based on Structure-Activity Relationships (SAR) may be necessary to design a more selective compound.[10]

Troubleshooting Guide: Reducing Off-Target Cytotoxicity

This section addresses specific problems you might encounter during your experiments.

Problem 1: My cytotoxicity results are inconsistent and have high variability.
  • Possible Cause 1: Compound Solubility.

    • Explanation: Imidazo[1,2-a]pyrimidine derivatives can have poor aqueous solubility. If your compound precipitates in the culture medium, the actual concentration exposed to the cells will be inconsistent.

    • Solution:

      • Check Solubility: Visually inspect your stock solutions and final dilutions for any signs of precipitation.

      • Use DMSO for Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[11]

      • Control DMSO Concentration: When diluting into your cell culture medium, ensure the final concentration of DMSO is low and consistent across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity. Include a "vehicle control" (medium + same final DMSO concentration) in all experiments.

      • Consider Pluronic F-127: For particularly difficult compounds, using a small amount of a non-ionic surfactant like Pluronic F-127 can help maintain solubility in aqueous media.

  • Possible Cause 2: Assay Choice and Cell Health.

    • Explanation: The choice of cytotoxicity assay can influence results. For example, MTT assays measure metabolic activity, which can sometimes be confounded by compounds that affect mitochondrial function without directly killing the cell.[4] Additionally, unhealthy or overgrown cells will respond inconsistently.

    • Solution:

      • Confirm with a Secondary Assay: Validate your primary results using a different method. If you are using an MTT (metabolic) assay, confirm with a Trypan Blue (membrane integrity) or SRB (total protein) assay.[3][4]

      • Standardize Cell Seeding: Ensure you are plating a consistent number of cells for each experiment and that they are in the logarithmic growth phase when the compound is added. Avoid using cells that are near confluence.

Problem 2: The compound is more toxic (or equally toxic) to normal cells than cancer cells.
  • Possible Cause 1: The cytotoxic mechanism targets a pathway essential for both cell types.

    • Explanation: If the compound inhibits a fundamental process like DNA replication or a ubiquitous housekeeping enzyme, it will not discriminate between normal and cancerous cells. The goal is to find a "therapeutic window" where the compound targets a pathway that cancer cells are more dependent on.

    • Solution: Combination Therapy.

      • Dose Reduction: Try combining a lower, less toxic dose of your imidazo[1,2-a]pyrimidine with another anticancer agent that has a different mechanism of action. This can create a synergistic effect against cancer cells while keeping the toxicity to normal cells low.[12]

      • Selective Protection: Co-administer your compound with a "cytoprotective" agent that selectively protects normal cells. For example, CDK4/6 inhibitors can cause a temporary, protective cell cycle arrest in normal hematopoietic cells but not in many cancer cells.[13]

  • Possible Cause 2: Inefficient delivery to cancer cells or high uptake by normal cells.

    • Explanation: The biodistribution of a free drug can be non-specific. Improving the delivery to the target site can drastically improve the therapeutic index.

    • Solution: Advanced Formulation Strategies.

      • Liposomal Encapsulation: Encapsulating your compound in liposomes can shield normal tissues from high concentrations of the free drug. The liposomes can be designed to preferentially accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.

      • Nanoparticle Conjugation: Covalent attachment to nanoparticles can alter the drug's pharmacokinetics. These nanoparticles can also be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on your target cancer cells, leading to selective uptake.[14]

The workflow below outlines a systematic approach to troubleshooting and mitigating cytotoxicity.

Troubleshooting_Workflow Start Start: High Cytotoxicity in Normal Cells (Low TI) Step1 Step 1: Assay Validation - Check Solubility - Confirm with 2nd Assay - Standardize Cell Culture Start->Step1 Decision1 Is the Low TI Confirmed? Step1->Decision1 Decision1->Step1 No, Results Inconsistent Step2 Step 2: Mechanistic Investigation - Western Blot (p53, Akt, etc.) - Apoptosis/Cell Cycle Assays Decision1->Step2 Yes Step3 Step 3: Mitigation Strategies Step2->Step3 StrategyA A: Combination Therapy - Combine with another agent - Use cytoprotective drugs Step3->StrategyA StrategyB B: Formulation - Liposomal Encapsulation - Nanoparticle Delivery Step3->StrategyB StrategyC C: Structural Modification - Synthesize Analogues (SAR) - Re-screen for improved TI Step3->StrategyC End Goal: Improved Therapeutic Index (TI) StrategyA->End StrategyB->End StrategyC->End

Caption: Systematic workflow for addressing off-target cytotoxicity.

Experimental Protocols

Protocol 1: Differential Cytotoxicity Assessment using SRB Assay

This protocol allows for the determination of IC50 and CC50 values. The sulforhodamine B (SRB) assay is a colorimetric assay that relies on the binding of the dye to total cellular protein, providing a reliable estimate of cell mass.[6][15]

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • Normal cell line (e.g., HUVEC or primary fibroblasts)

  • Complete culture medium

  • 96-well cell culture plates

  • 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (Compound)

  • DMSO (cell culture grade)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Cell Plating:

    • Seed both cancer and normal cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 20 mM stock solution of the compound in 100% DMSO.

    • Perform serial dilutions of the stock in complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include "vehicle control" wells (medium + DMSO) and "no treatment" wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Carefully remove the medium.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates 4-5 times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Wash and Solubilize:

    • Quickly wash the plates 4-5 times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Shake on a plate shaker for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Read the absorbance (OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (OD_treated / OD_vehicle_control) * 100

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. log[Concentration] and perform a non-linear regression analysis to determine the IC50 (for cancer cells) and CC50 (for normal cells).

Data Interpretation Example

The table below shows hypothetical data for your lead compound and two new analogues, illustrating how to use the Therapeutic Index to select a superior candidate.

CompoundCancer Cell Line (MCF-7) IC50 (µM)Normal Cell Line (HUVEC) CC50 (µM)Therapeutic Index (TI = CC50/IC50)Assessment
Lead Compound 5.015.03.0Low Selectivity
Analogue 1 25.0100.04.0Less Potent, Slightly Better Selectivity
Analogue 2 7.5 90.0 12.0 Optimal Candidate: Potent & Highly Selective

References

  • Matsumoto, H., Ikeda, K., Nagata, N., Takayanagi, H., Mizuno, Y., Tanaka, M., & Sasaki, T. (1999). Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. Journal of Medicinal Chemistry, 42(9), 1661–1666. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Koprivnik, S., & Pirc, S. (2007). Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine. Archiv der Pharmazie, 340(8), 393–398. [Link]

  • El-Sayed, M. T., Al-Salahi, R., Al-Omar, M. A., & El-Azzouny, A. A. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 11(52), 32943–32961. [Link]

  • Akbaş, E., & Öcal, N. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 10(2), 708-726. [Link]

  • Özdemir, A., Gümüş, M., Çavuşoğlu, B. K., & Alp, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 984-999. [Link]

  • Özdemir, A., Gümüş, M., Çavuşoğlu, B. K., & Alp, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., Al-Omair, M. A., Al-Shaalan, N. H., & Al-Agamy, M. H. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(3), 1-11. [Link]

  • El-Malah, A., El-Gamal, K., & El-Deen, I. (2021). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 26(15), 4485. [Link]

  • Al-Ostoot, F. H., Awadallah, A. M., El-Awady, R., & El-Sayed, M. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8820464. [Link]

  • Al-Ostoot, F. H., Awadallah, A. M., El-Awady, R., & El-Sayed, M. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8820464. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bagde, A., & Singh, J. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 15(14), 3576. [Link]

  • Singh, S., Sharma, P. K., & Dudhe, R. (2012). Approaches to reduce toxicity of anticancer drug. International Journal of Advances in Pharmaceutical Sciences, 3(3-4). [Link]

  • Sharma, A., Kumar, V., & Kumar, V. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21(3), 263-286. [Link]

  • Prasad, M. J. (2024). Why should we choose normal cell types versus cancer cells in toxicity investigations? ResearchGate. [Link]

  • Liu, Y., Zhang, J., & Li, Y. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12052. [Link]

  • Request PDF. (n.d.). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. [Link]

  • Al-Omair, M. A., Ali, A. A., Al-Salahi, R., Al-Ostoot, F. H., & El-Sayed, M. A. (2022). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Saudi Pharmaceutical Journal, 30(6), 721-729. [Link]

  • Ku, M. S. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Delivery, 7(11), 1249-1263. [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 25-36. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives. Journal of Heterocyclic Chemistry, 54(1), 479-487. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • An, F., & Li, Z. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(11), 903. [Link]

  • Li, Y., Liu, Y., & Wang, Y. (2024). Research progress of nano-drug delivery system based on photothermal therapy. International Journal of Nanomedicine, 19, 1035-1054. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Derivatization of the Imidazo[1,2-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of the imidazo[1,2-a]pyrimidine core. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its successful derivatization is crucial for the exploration of new chemical space and the development of novel drug candidates.[4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions in Imidazo[1,2-a]pyrimidine Derivatization

This section addresses specific problems that may arise during the derivatization of the imidazo[1,2-a]pyrimidine core, offering probable causes and actionable solutions based on established chemical principles and field-proven insights.

Problem 1: Low to No Product Yield in C-H Arylation Reactions

Question: I am attempting a palladium-catalyzed C-H arylation at the C-3 position of my imidazo[1,2-a]pyrimidine substrate with an aryl bromide, but I am observing very low or no formation of the desired product. What are the likely causes and how can I improve the yield?

Probable Causes & Solutions:

  • Catalyst Inactivity or Incompatibility: The choice of palladium catalyst and ligands is critical for a successful C-H activation.[5][6] "Ligandless" palladium sources like Pd(OAc)₂ can be effective, but often require harsh reaction conditions.[7]

    • Solution: Screen a variety of palladium catalysts and ligands. For instance, a combination of a palladium source (e.g., Pd(OAc)₂, PdCl₂) with a suitable ligand (e.g., phosphine-based ligands) can significantly enhance catalytic activity. A base-controlled catalytic system, such as Pd/Ag₂CO₃ or Pd/t-BuOK, can also be explored to control regioselectivity and improve yield.[5]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, often participating in the deprotonation step. The strength and nature of the base can significantly impact the reaction outcome.

    • Solution: Experiment with different bases. While carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly used, stronger bases like t-BuOK might be necessary for less reactive substrates.[5][8] The choice of base can also influence the regioselectivity of the arylation.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates.

    • Solution: Test a range of solvents. Polar aprotic solvents like DMF or DMA are frequently used in palladium-catalyzed arylations.[7] However, for certain reactions, non-polar solvents like toluene may be optimal.[8] In some cases, greener solvents like water or deep eutectic solvents have been successfully employed.[9][10]

  • Sub-optimal Temperature: C-H activation reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. A typical starting point is 80-120 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or products at excessively high temperatures.

Problem 2: Poor Regioselectivity in Functionalization Reactions

Question: I am trying to functionalize the imidazo[1,2-a]pyrimidine core, but I am getting a mixture of isomers. How can I improve the regioselectivity of my reaction?

Probable Causes & Solutions:

  • Inherent Reactivity of the Heterocycle: The imidazo[1,2-a]pyrimidine core has multiple potentially reactive sites. The C-3 position is generally the most nucleophilic and electronically rich, making it a common site for electrophilic substitution and C-H functionalization.[4][11][12] However, other positions can also react depending on the reaction conditions and the directing groups present on the substrate.

  • Reaction Conditions: The choice of catalyst, solvent, and base can significantly influence the regioselectivity.

    • Solution:

      • Catalyst and Ligand Tuning: For transition metal-catalyzed reactions, the ligand can play a crucial role in directing the catalyst to a specific site. For example, in palladium-catalyzed C-H arylation, the choice between different catalytic systems can favor C-8 arylation by overriding the typical N-chelation that directs to other positions.[5]

      • Directing Groups: The presence of a directing group on the 2-aryl substituent of an imidazo[1,2-a]pyridine can facilitate ortho-C-H functionalization through coordination with the metal catalyst.[5][6]

      • Solvent and Base Optimization: As mentioned previously, the solvent and base can influence the reaction pathway and, consequently, the regioselectivity. A systematic screening of these parameters is recommended.

Problem 3: Difficulty in Achieving Derivatization with Less Reactive Aryl Chlorides

Question: I am struggling to couple my imidazo[1,2-a]pyrimidine with an aryl chloride using standard palladium catalysis. The reaction is sluggish and gives low yields. What can I do to facilitate this transformation?

Probable Causes & Solutions:

  • Low Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than aryl bromides or iodides in cross-coupling reactions due to the stronger C-Cl bond.

    • Solution:

      • Employ Specialized Catalytic Systems: Certain palladium catalysts with specific ligands are designed to activate aryl chlorides. For instance, palladium complexes with electron-rich and bulky phosphine ligands can be effective.

      • Utilize Additives: The addition of pivalic acid has been shown to assist in palladium-catalyzed C-H bond activation with aryl chlorides.[5]

      • Alternative Coupling Partners: If possible, consider using the corresponding aryl bromide or iodide, which are typically more reactive.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction conditions for the derivatization of the imidazo[1,2-a]pyrimidine core.

Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyrimidine core itself?

The classical and most widely used method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[3][13] However, numerous other methods have been developed, including multicomponent reactions, intramolecular cyclizations, and transition metal-catalyzed reactions, offering advantages such as improved efficiency and access to a wider range of derivatives.[14][15]

Q2: Are there any "green" or more environmentally friendly methods for derivatizing imidazo[1,2-a]pyrimidines?

Yes, significant efforts have been made to develop greener synthetic protocols. These include:

  • Catalyst-free reactions: Some derivatizations can be achieved under catalyst-free conditions, often utilizing microwave irradiation to accelerate the reaction.[4][16]

  • Use of green solvents: Water, ethanol, and deep eutectic solvents have been successfully employed as reaction media, reducing the reliance on volatile and hazardous organic solvents.[9][10]

  • Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions.[1][17]

Q3: How can I introduce functional groups at positions other than C-3?

While the C-3 position is the most common site for functionalization, other positions can be targeted through specific strategies:

  • C-2 Position: The C-2 position is often substituted by choosing the appropriate α-haloketone in the initial ring-forming reaction.

  • C-5, C-6, C-7, and C-8 Positions: Functionalization at these positions on the pyrimidine ring is more challenging and often requires starting with a pre-functionalized 2-aminopyrimidine. Alternatively, directed C-H activation strategies can be employed.[5][12]

Q4: What role does temperature play in these reactions, and what are the typical temperature ranges?

Temperature is a critical parameter that influences reaction rates and selectivity.

  • Condensation Reactions: The initial formation of the imidazo[1,2-a]pyrimidine core often requires heating, typically in the range of 80-150 °C, depending on the solvent and reactants.[8]

  • C-H Functionalization: These reactions generally require elevated temperatures, often between 100-150 °C, to facilitate the C-H bond cleavage.

  • Microwave-Assisted Reactions: Under microwave irradiation, reactions can often be carried out at similar or even lower bulk temperatures but with significantly reduced reaction times.[1][17]

Q5: Are there any known issues with the stability of the imidazo[1,2-a]pyrimidine core during derivatization reactions?

The imidazo[1,2-a]pyrimidine core is generally a stable heterocyclic system. However, like many nitrogen-containing heterocycles, it can be susceptible to degradation under harsh acidic or basic conditions, or at very high temperatures for prolonged periods. Additionally, the imidazo[1,2-a]pyrimidine moiety can be susceptible to metabolism by enzymes such as aldehyde oxidase (AO), which is a consideration in drug development.[18] It is always advisable to monitor reaction progress and purify the product promptly to avoid potential degradation.

Experimental Protocols & Data

Table 1: Optimization of Catalyst for the Synthesis of a 2-phenylimidazo[1,2-a]pyrimidine Derivative
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuCl₂ (10)Toluene804<10
2FeCl₂ (10)Toluene80425
3ZnCl₂ (10)Toluene80430
4PdCl₂ (10) Toluene 80 4 80
5SnCl₂ (10)Toluene80415

Data synthesized from a representative palladium-catalyzed synthesis.[8]

Step-by-Step Protocol: Palladium-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the imidazo[1,2-a]pyrimidine substrate (1.0 mmol), the aryl bromide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (if required, 4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., DMF, 5 mL).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Generalized Workflow for Troubleshooting Low Yield in C-H Arylation

troubleshooting_workflow start Low/No Product Yield catalyst Screen Catalysts & Ligands (e.g., Pd(OAc)₂, PdCl₂ with phosphine ligands) start->catalyst base Vary Base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) catalyst->base solvent Optimize Solvent (e.g., DMF, Toluene, Green Solvents) base->solvent temperature Adjust Temperature (e.g., 80-150 °C) solvent->temperature success Improved Yield temperature->success

Caption: A decision-making workflow for optimizing C-H arylation reactions.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Vertex AI Search.
  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed.
  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
  • Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism medi
  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine | Request PDF.
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.

Sources

Technical Support Center: Optimizing DMPK Properties of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMPK-BZ-IMDZ-001 Subject: Metabolic Instability in Liver Microsomes & Structural Optimization Assigned Scientist: Senior Application Scientist, DMPK Division[1]

Executive Summary

You are encountering rapid clearance of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in liver microsomes. This scaffold presents a "dual-threat" metabolic liability profile.[1] The instability is likely driven by two distinct mechanisms:[1]

  • CYP450-mediated demethylenation of the 1,3-benzodioxole ring (forming a catechol).[1]

  • Oxidative attack on the electron-rich C-3 position of the imidazo[1,2-a]pyrimidine core.

Critical Warning: The 1,3-benzodioxole moiety is a known Mechanism-Based Inhibitor (MBI) of CYP450 enzymes.[1] While your current problem is instability (clearance), this molecule likely irreversibly inhibits CYP2D6 or CYP3A4, creating a toxicity liability (drug-drug interaction) that must be addressed alongside stability.[1]

Module 1: Metabolic Soft Spot Analysis

To solve the instability, we must first visualize where the enzymes are attacking.[1] The diagram below maps the specific metabolic vulnerabilities of your compound.

MetabolicSoftSpots Compound 2-(1,3-Benzodioxol-5-yl) imidazo[1,2-a]pyrimidine Benzodioxole 1,3-Benzodioxole Ring (Methylene Bridge) Compound->Benzodioxole Liability A Imidazo Imidazo[1,2-a]pyrimidine (C-3 Position) Compound->Imidazo Liability B Carbene Carbene Formation (Mechanism-Based Inhibition) Benzodioxole->Carbene CYP2D6/3A4 Oxidation Catechol Ring Opening (Catechol Formation) Benzodioxole->Catechol Demethylenation (Major Clearance) Oxidation C-3 Hydroxylation (CYP-Mediated) Imidazo->Oxidation Electrophilic Attack

Figure 1: Metabolic liability map identifying the methylene bridge (red) and imidazo C-3 position (yellow) as primary sites of metabolism.

Module 2: Structural Modification Strategies (SAR)

The following strategies are ranked by probability of success in improving microsomal stability (


) while mitigating CYP inhibition risks.
Strategy A: Stabilizing the Benzodioxole Ring

The methylene bridge (


) is the primary site of attack.[1] CYP enzymes oxidize this carbon to form a hydroxy-intermediate, which collapses to a catechol (clearance) or a carbene (inhibition).[1]
ModificationChemical ChangeMechanism of ActionExp.[1] Outcome
Deuteration Replace

with

on the methylene bridge (

).[1]
Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, slowing the rate-limiting step of hydrogen abstraction by CYP450.[1]Moderate increase in

.[1] May not fully stop MBI.
Fluorination Replace methylene with difluoromethylene (

).[1]
Metabolic Blocking: The C-F bond is metabolically inert to CYP oxidation.[1]High Stability. Eliminates catechol formation and MBI.[1]
Ring Swap Replace benzodioxole with Benzofuran or Indazole .Scaffold Hopping: Removes the labile acetal-like linkage entirely.[1]High Stability.[1][2] Requires re-validation of target potency.[1]
Strategy B: Blocking the Imidazo Core

The C-3 position of imidazo[1,2-a]pyrimidine is electron-rich and prone to oxidation.[1]

  • Chlorine/Cyano Scan: Introduce a -Cl or -CN group at the C-3 position.[1] This sterically and electronically deactivates the ring toward oxidation.[1]

  • Methylation: A C-3 methyl group can block direct oxidation but introduces a new benzylic-like metabolic soft spot (though usually slower than ring oxidation).[1]

Module 3: Diagnostic Troubleshooting Guide

If your modifications are not yielding expected results, or if data variability is high, follow this diagnostic workflow.

Issue 1: "Is it Metabolism or Chemical Instability?"

Not all disappearance is enzymatic.[1] The benzodioxole ring can be acid-labile, and the imidazo ring can hydrolyze.[1]

Protocol: The "-NADPH" Control

  • Prepare two incubation sets:

    • Set A: Microsomes + Test Compound + NADPH .[1]

    • Set B: Microsomes + Test Compound + Buffer (No NADPH).[1]

  • Incubate for 60 minutes.

  • Analysis:

    • If Set B shows >20% loss: You have Chemical Instability (hydrolysis or non-specific binding).[1]

    • If Set B is stable but Set A degrades: You have CYP-mediated Metabolism .[1]

Issue 2: "My Intrinsic Clearance ( ) is artificially low."

Lipophilic compounds like imidazo[1,2-a]pyrimidines often suffer from high Non-Specific Binding (NSB) to microsomal lipids, reducing the free concentration available to enzymes.[1]

Correction Protocol: Calculate the fraction unbound in microsomes (


) using the Hallifax-Houston equation or equilibrium dialysis.


Note: High NSB masks instability. A compound might appear stable only because it is stuck in the lipid membrane, hidden from the enzymes.[1]

Module 4: Experimental Workflow (Graphviz)

Use this decision tree to guide your next set of experiments.

TroubleshootingFlow Start Start: High Clearance in Microsomes CheckNADPH Check NADPH Dependence Start->CheckNADPH ChemInstability Chemical Instability (Check Buffer pH) CheckNADPH->ChemInstability Loss without NADPH EnzMetabolism Enzymatic Metabolism CheckNADPH->EnzMetabolism Loss only with NADPH MBI_Check Check CYP Inhibition (IC50 shift?) EnzMetabolism->MBI_Check Benzodioxole Risk Deuteration Synthesize d2-Analog EnzMetabolism->Deuteration Strategy 1 BlockC3 Block C-3 (Cl/F/Me) EnzMetabolism->BlockC3 Strategy 2 AO_Warning WARNING: Aldehyde Oxidase? BlockC3->AO_Warning If Microsomes Stable but In Vivo Unstable

Figure 2: Diagnostic logic flow for addressing instability. Note the Aldehyde Oxidase (AO) warning for in vivo translation.

Frequently Asked Questions (FAQ)

Q1: I improved microsomal stability, but in vivo clearance in mice is still huge. Why? A: You likely fell into the "Aldehyde Oxidase (AO) Trap."[1] The imidazo[1,2-a]pyrimidine core is a classic substrate for AO (cytosolic enzyme).[1]

  • The Trap: Liver microsomes (microsomal fraction) do not contain AO (cytosolic fraction). Your compound looks stable in the assay but is chewed up by AO in the animal.

  • The Fix: Test stability in S9 fraction or Cytosol , or block the C-3/C-5 positions on the pyrimidine ring.[1]

Q2: Why is the benzodioxole ring considered a "Structural Alert"? A: Beyond instability, it causes Mechanism-Based Inhibition (MBI) .[1] The CYP enzyme oxidizes the methylene carbon to a carbene (


), which coordinates irreversibly with the P450 heme iron.[1] This "suicide inhibition" destroys the enzyme, leading to non-linear pharmacokinetics and potential toxicity.[1]

Q3: Can I just use hepatocytes instead of microsomes? A: Yes, and you often should. Hepatocytes contain both Phase I (CYP) and Phase II (UGT/SULT) enzymes.[1] If your benzodioxole opens to a catechol, microsomes won't show the subsequent glucuronidation, but hepatocytes will.[1] Hepatocytes also contain cytosolic AO, giving a more complete picture of clearance.[1]

References

  • Murray, M. (2000).[1] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • Di, L., et al. (2003).[1] Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening. Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Linton, A., et al. (2011).[1] Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO).[1][3][4] Journal of Medicinal Chemistry. Link

  • Hallifax, D., & Houston, J. B. (2006).[1] Binding of drugs to hepatic microsomes: Comment and assessment of current prediction methodology. Drug Metabolism and Disposition. Link

Sources

Technical Support Center: Enhancing CNS Penetration of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The development of therapeutics targeting the central nervous system (CNS) is a formidable challenge, primarily due to the highly selective nature of the blood-brain barrier (BBB). The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, yet achieving sufficient brain penetration for compounds like 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine requires a systematic, multi-parameter optimization approach. This guide provides researchers and drug development professionals with a series of troubleshooting steps and frequently asked questions to diagnose and overcome common experimental hurdles related to poor BBB permeability. Our approach is grounded in established physicochemical principles and modern drug design strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties that govern a molecule's ability to cross the blood-brain barrier?

Successful CNS drugs typically exhibit a finely tuned balance of several key properties. While not absolute rules, these parameters provide a strong guiding framework for optimization.[1] The goal is to achieve sufficient lipophilicity to partition into the lipid membranes of the BBB endothelium, while minimizing characteristics that lead to recognition by efflux transporters.[2]

Table 1: General Physicochemical Guidelines for CNS Drug Candidates

Property Recommended Range Rationale for CNS Penetration
Molecular Weight (MW) < 400-450 Da Smaller molecules more readily diffuse across the BBB.[2][3]
LogP (Lipophilicity) 2 - 4 A parabolic relationship exists; must be lipophilic enough to enter the membrane but not so lipophilic as to be sequestered in lipids or be a P-gp substrate.[3][4]
Topological Polar Surface Area (TPSA) < 60-70 Ų A lower TPSA correlates with reduced hydrogen bonding capacity and better permeation through lipid bilayers.[3]
Hydrogen Bond Donors (HBD) ≤ 3 Minimizing HBDs reduces the desolvation penalty required to exit the aqueous bloodstream and enter the lipidic BBB.[2][5]

| pKa | < 8.0 | Compounds that are highly ionized at physiological pH (7.4) generally exhibit poor membrane permeability. |

Q2: My initial in vivo screen shows a low brain-to-plasma ratio for my compound. What are the most likely causes?

A low brain-to-plasma ratio (often expressed as Kp or, more accurately for unbound drug, Kp,uu) points to one or more barriers to CNS entry. The most common culprits are:

  • Poor Passive Permeability: The molecule may be too polar (low LogP, high TPSA) or too large to efficiently diffuse across the endothelial cell membranes of the BBB.[2][3]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump it out of the brain back into the bloodstream.[6][7][8]

  • High Plasma Protein Binding: A high fraction of the drug may be bound to plasma proteins (like albumin), rendering it unavailable to cross the BBB. Only the unbound fraction can permeate.

  • Rapid Metabolism: The compound might be rapidly metabolized in the periphery, reducing the concentration available to enter the brain.

Q3: What is P-glycoprotein (P-gp) efflux, and how can I determine if my imidazo[1,2-a]pyrimidine derivative is a substrate?

P-gp is an ATP-dependent efflux transporter highly expressed on the luminal side of brain capillary endothelial cells.[7] Its primary function is to expel a wide range of xenobiotics, including many therapeutic drugs, from the brain.[6][8]

To determine if your compound is a P-gp substrate, the gold-standard in vitro method is a bidirectional transport assay using cell lines that overexpress the transporter, such as Caco-2 or MDCK-MDR1 cells.[9] In this assay, the permeability of the compound is measured in two directions: from the apical (blood side) to the basolateral (brain side) (Papp, A-B) and vice-versa (Papp, B-A).

An Efflux Ratio (ER) is calculated as (Papp, B-A) / (Papp, A-B).

  • ER > 2 is a strong indication that the compound is subject to active efflux.

  • The assay should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.

Troubleshooting Guide 1: Low Passive Permeability

Scenario: Your 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine analog shows poor permeability in an artificial membrane assay (e.g., PAMPA-BBB) and/or a low Papp (A-B) value in a Caco-2 assay (<1 x 10⁻⁶ cm/s).

Diagnosis: This strongly suggests the compound's intrinsic physicochemical properties are not optimal for passive diffusion. The primary focus should be on increasing lipophilicity and reducing polarity.

Strategic Solutions:

  • LogP/LogD Optimization: The goal is to increase the octanol/water partition coefficient (LogP) into the optimal range of 2-4.[4] This can be achieved by introducing non-polar functional groups.

    • Action: Introduce small, lipophilic substituents onto the imidazo[1,2-a]pyrimidine core or the benzodioxole ring. Fluorine atoms are a classic choice as they increase lipophilicity with minimal steric bulk.[4]

    • Example Modifications: Consider adding a methyl, ethyl, or fluoro group at available positions on the scaffold.

  • Reduce Polar Surface Area (TPSA) and Hydrogen Bonding: High TPSA and numerous hydrogen bond donors (HBDs) increase the energy required for the molecule to leave the aqueous environment of the blood.[10]

    • Action: Analyze the structure for primary/secondary amines and hydroxyl groups. If present and not essential for target binding, they should be masked or removed.

    • Intramolecular Hydrogen Bonding: A powerful strategy is to introduce a non-polar intramolecular hydrogen bond. This masks a polar interaction internally, reducing the molecule's apparent polarity and improving membrane permeability without sacrificing target affinity.[11]

Table 2: Example Structural Modifications to Improve Passive Permeability

Modification Strategy Specific Change on Scaffold Predicted Effect on Physicochemical Properties
Increase Lipophilicity Add a fluorine atom to the benzodioxole ring. ↑ LogP, Minimal change in size.
Increase Lipophilicity Add a methyl group to the pyrimidine ring. ↑ LogP, ↑ MW slightly.
Reduce HBD Count If an amine is present, convert to a tertiary amine. ↓ HBD count, ↓ TPSA.

| Mask Polarity | Introduce an ortho-fluoro group next to a key HBD to promote an intramolecular H-bond. | ↓ Effective TPSA, ↑ Permeability.[11] |

G start Start: Low Passive Permeability (PAMPA or Caco-2 Papp < 1x10⁻⁶ cm/s) check_logp Analyze Physicochemical Properties: - Calculate LogP - Calculate TPSA - Count HBDs start->check_logp logp_low Is LogP < 2? check_logp->logp_low tpsa_high Is TPSA > 70 Ų or HBD > 3? logp_low->tpsa_high No mod_logp Strategy: Increase Lipophilicity - Add non-polar groups (F, Me) - Bioisosteric replacement logp_low->mod_logp Yes mod_tpsa Strategy: Reduce Polarity - Mask or remove HBDs - Design intramolecular H-bonds tpsa_high->mod_tpsa Yes resynthesize Synthesize & Purify Analogs tpsa_high->resynthesize No mod_logp->resynthesize mod_tpsa->resynthesize retest Re-test in Permeability Assay resynthesize->retest pass Result: Improved Permeability retest->pass Success fail Result: No Improvement retest->fail Failure fail->check_logp Re-evaluate Strategy

Caption: Workflow for Troubleshooting Low Passive Permeability.

Troubleshooting Guide 2: High Efflux Ratio

Scenario: Your compound shows good passive permeability but has a high efflux ratio (ER > 2) in a Caco-2 or MDCK-MDR1 assay, which is confirmed by co-incubation with a broad-spectrum efflux inhibitor.

Diagnosis: The compound is a substrate for an active efflux transporter, most commonly P-gp or BCRP.[6][8] Even if it can enter the BBB, it is being actively removed, preventing accumulation in the brain.

Strategic Solutions:

  • Structural Modification to Evade Transporter Recognition: The goal is to disrupt the key pharmacophore features that the transporter recognizes without compromising activity at the desired CNS target.

    • Action 1: Reduce HBA Count: P-gp and BCRP often recognize molecules with multiple hydrogen bond acceptors (HBAs). Reducing the number of nitrogen or oxygen atoms can decrease affinity for these transporters.[5]

    • Action 2: "Greasing the Molecule": Strategically adding lipophilic groups can sometimes shield the polar features recognized by the efflux pump.

    • Action 3: Increase Rigidity: Introducing conformational constraints can lock the molecule in a shape that is not recognized by the transporter's binding site.

  • Prodrug Approach: A "soft" approach is to temporarily mask the functional group recognized by the efflux transporter. The prodrug itself would ideally not be an efflux substrate, and once it crosses the BBB, it would be cleaved by CNS-specific enzymes to release the active parent drug.[12][13]

    • Action: If a carboxylic acid or hydroxyl group is the culprit, an ester prodrug can be synthesized. This increases lipophilicity and masks the polar group during transit.[12]

BBB_Efflux cluster_0 Blood Vessel Lumen cluster_1 BBB Endothelial Cell cluster_2 Brain Parenchyma Blood Drug_Blood Drug Pgp P-gp / BCRP ATP-dependent Efflux Pump Drug_Blood->Pgp 1. Passive Diffusion In Pgp->Drug_Blood 2. Active Efflux Out Drug_Brain Drug Pgp->Drug_Brain Limited Entry Brain Prodrug_Workflow start Start: Good in vitro profile, poor in vivo Kp,uu diagnose Diagnose In Vivo Liabilities start->diagnose ppb High Plasma Protein Binding? diagnose->ppb Measure fu,plasma metabolism Rapid Metabolic Clearance? diagnose->metabolism Microsomal Stability Assay design_prodrug Design Prodrug Strategy - Mask problematic moiety - Attach promoiety ppb->design_prodrug metabolism->design_prodrug prodrug_props Desired Prodrug Properties: - Not an efflux substrate - Stable in blood - Lipophilic for transit design_prodrug->prodrug_props synthesize Synthesize & Purify Prodrug prodrug_props->synthesize test_prodrug In Vivo Testing of Prodrug (Measure parent drug in brain) synthesize->test_prodrug success Result: Increased Brain Exposure of Parent Drug test_prodrug->success

Caption: Workflow for a Prodrug Strategy to Enhance Brain Exposure.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 20% porcine brain lipid in dodecane) to form an artificial membrane. The plate is placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4).

  • Compound Addition: The test compound is dissolved in the same buffer and added to the wells of the filter (donor) plate.

  • Incubation: The entire "sandwich" plate is incubated for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated. Compounds are often binned into high (>4 x 10⁻⁶ cm/s) and low (<2 x 10⁻⁶ cm/s) permeability categories. High and low permeability control compounds must be run in parallel.

Protocol 2: In Vivo Brain Penetration Assessment in Rodents
  • Administration: The test compound is administered to a cohort of rodents (e.g., mice or rats) via a relevant route, typically intravenous (IV) or oral (PO).

  • Sampling: At a predetermined time point (e.g., 30, 60, 120 minutes), animals are anesthetized. A terminal blood sample is collected via cardiac puncture. Immediately following, the brain is perfused with saline to remove residual blood and then harvested.

  • Homogenization & Extraction: The brain tissue is weighed and homogenized. Both the plasma and brain homogenate are processed (e.g., by protein precipitation with acetonitrile) to extract the drug.

  • Quantification: The concentration of the drug in the plasma and brain extracts is determined by LC-MS/MS.

  • Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as C_brain / C_plasma. For a more accurate measure of BBB transport, the unbound ratio (Kp,uu) is calculated by correcting for the unbound fractions in brain and plasma (Kp,uu = Kp * fu,plasma / fu,brain). [14]For early-stage screening, Kp is often used as a surrogate.

References

  • MDPI. (n.d.). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. Retrieved from [Link]

  • PubMed. (2021, September 23). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I make adjustments to increase the B.B.B permeability of an input hypothetical molecule? Retrieved from [Link]

  • ACS Publications. (2021, September 10). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Retrieved from [Link]

  • Cellomatics Biosciences. (2023, April 26). Inventing a new in vitro model for the blood brain barrier. Retrieved from [Link]

  • YouTube. (2021, September 22). Drug Transport Across the Blood Brain Barrier with Dr. Sadhana Jackson. Retrieved from [Link]

  • PMC. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Plasma–Nanomedicine Synergistic Therapy for Brain Diseases: Current Status, Applications, and Challenges. Retrieved from [Link]

  • PMC. (n.d.). How to Measure Drug Transport across the Blood-Brain Barrier. Retrieved from [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Retrieved from [Link]

  • PMC. (2024, January 5). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. Retrieved from [Link]

  • ResearchGate. (2007). Use of P-glycoprotein and BCRP Inhibitors to Improve Oral Bioavailability and CNS Penetration of Anticancer Drugs. Retrieved from [Link]

  • ACS Publications. (2022, June 23). Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • PubMed Central. (n.d.). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. Retrieved from [Link]

  • PMC. (n.d.). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. Retrieved from [Link]

  • PMC. (n.d.). Prodrug Approaches for CNS Delivery. Retrieved from [Link]

  • Rowan Scientific. (2024, August 6). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Brain Penetration. Retrieved from [Link]

  • MDPI. (2023, December 28). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Prodrug Approaches for CNS Delivery. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of drug penetration into the brain: a double study by in vivo imaging with positron emission tomography and using an in vitro model of the human blood-brain barrier. Retrieved from [Link]

  • PMC. (n.d.). Blood-Brain Barrier and Breast Cancer Resistance Protein: A Limit to the Therapy of CNS Tumors and Neurodegenerative Diseases. Retrieved from [Link]

  • ACS Publications. (2025, March 4). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • PMC. (n.d.). BDDCS, the Rule of 5 and Drugability. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]

  • Oxford Academic. (2021, July 12). Optimizing blood–brain barrier permeation through deep reinforcement learning for de novo drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Retrieved from [Link]

  • PubMed Central. (2025, April 26). Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. Retrieved from [Link]

  • MDPI. (n.d.). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. Retrieved from [Link]

  • RSC Publishing. (2021, January 4). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Retrieved from [Link]

  • PubMed. (n.d.). Physicochemical considerations and pharmacokinetic behavior in delivery of drugs to the central nervous system. Retrieved from [Link]

  • Frontiers. (n.d.). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Retrieved from [Link]

  • PubMed Central. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis. (n.d.). Retrieved from [Link]

  • The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]

  • PubMed. (n.d.). Prodrug Approaches for CNS Delivery. Retrieved from [Link]

Sources

Refinement of animal models for studying the effects of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers utilizing 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (and structurally related imidazo[1,2-a]pyrimidine ligands) in preclinical animal models.

This compound is a representative GABA-A receptor modulator with a pharmacophore heavily investigated for anxiolytic, anticonvulsant, and anti-inflammatory properties. Its specific structural fusion—the imidazo[1,2-a]pyrimidine core coupled with a benzodioxole (methylenedioxy) ring —presents unique translational challenges, particularly regarding metabolic stability and receptor subtype selectivity.

Compound: 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine Classification: GABA-A Receptor Modulator / Bioactive Heterocycle Support Level: Tier 3 (Senior Application Scientist)

Module 1: Formulation & Delivery Troubleshooting

Context: The imidazo[1,2-a]pyrimidine scaffold is characteristically lipophilic (high LogP), leading to poor aqueous solubility. Inconsistent bioavailability is the primary cause of "failed" animal models in this class.

Q1: "The compound precipitates in standard saline/DMSO vehicles immediately upon injection. How do I stabilize the formulation for IP/IV administration?"

Diagnosis: Simple co-solvent systems (e.g., 5% DMSO/Saline) are often insufficient for this scaffold due to the planar stacking of the aromatic rings. Precipitation in the peritoneal cavity causes "depot effects," leading to erratic PK profiles and false negatives in acute behavioral assays.

The Solution: Host-Guest Complexation Do not rely on pH adjustment, as the imidazole nitrogen is weakly basic and acidification may cause tissue irritation. Switch to a cyclodextrin-based vehicle.

Protocol: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Formulation
  • Weighing: Calculate the required amount of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine.

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in 0.9% sterile saline.
    
  • Solubilization:

    • Add the compound to the cyclodextrin solution.

    • Critical Step: Sonicate at 37°C for 20–30 minutes. The benzodioxole moiety is hydrophobic; encapsulation within the CD torus is required to prevent precipitation.

  • Verification: The solution must be optically clear. If haziness persists, add 1-2% Tween 80 as a surfactant stabilizer.

Vehicle SystemStabilityIrritation RiskRecommended Use
5% DMSO / SalineLow (Precipitation likely)LowIn vitro only
PEG400 / Saline (50:50)ModerateHigh (Viscosity issues)Subcutaneous (SC)
20% HP-

-CD
High (Preferred) Negligible IV, IP, Oral

Module 2: Pharmacokinetic (PK) Refinement & Metabolic Interference

Context: The 1,3-benzodioxole group (methylenedioxy) is a known "metabolic alert." It acts as a suicide substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), forming a carbene intermediate that irreversibly inhibits the enzyme.

Q2: "We see efficacy in the first dose, but efficacy drops significantly or toxicity spikes upon repeated dosing. Why?"

Diagnosis: You are likely observing Mechanism-Based Inhibition (MBI) or auto-induction.

  • Acute Phase: The benzodioxole inhibits CYPs, potentially boosting its own exposure (or that of co-administered drugs) initially.

  • Chronic Phase: The liver synthesizes new CYP enzymes to compensate (induction), or the accumulation of reactive carbene metabolites causes hepatotoxicity, altering clearance.

The Refinement Strategy: Microsomal Stability & Dosing Intervals You cannot use standard "trough" dosing intervals calculated from a single dose.

Corrective Protocol:

  • Run a 3-Day Saturation Study:

    • Day 1: Measure Plasma

      
       and 
      
      
      
      .
    • Day 3: Repeat measurement.

    • Decision Gate: If Day 3 exposure is <50% of Day 1, the model is suffering from auto-induction. If exposure is >200%, you have metabolic accumulation.

  • Switch Species if necessary: Rats are highly susceptible to CYP induction. If PK is unstable, switch to Minipigs or Dogs (if ethical/feasible) or use humanized liver mice for more predictive metabolism.

Visualization: The Benzodioxole Metabolic Trap

The following diagram illustrates the metabolic pathway that complicates animal modeling with this specific pharmacophore.

MetabolicPathway Compound 2-(1,3-Benzodioxol-5-yl) imidazo[1,2-a]pyrimidine CYP CYP450 Enzymes (CYP2D6 / 3A4) Compound->CYP Oxidation of CH2 bridge Clearance Altered Clearance (Non-linear PK) Compound->Clearance Accumulation Risk Carbene Reactive Carbene Intermediate CYP->Carbene Metabolic Activation Complex Irreversible Heme-Adduct (Enzyme Inactivation) Carbene->Complex Covalent Binding to Heme Iron Complex->Clearance Loss of Metabolic Capacity

Caption: Mechanism-Based Inhibition (MBI) pathway of benzodioxole-containing ligands. The formation of the heme-adduct leads to non-linear pharmacokinetics, complicating chronic dosing models.

Module 3: Behavioral Model Refinement (CNS Specificity)

Context: Imidazo[1,2-a]pyrimidines bind to the benzodiazepine site of GABA-A receptors.[1][2][3][4] A major confound in animal models is distinguishing anxiolysis/efficacy (mediated by


 subunits) from sedation/ataxia  (mediated by 

subunits).
Q3: "My animals are immobile in the Open Field Test. Is this anxiolysis (freezing reduction) or sedation?"

Diagnosis: Standard Open Field or Elevated Plus Maze (EPM) tests are contaminated by motor deficits if the compound lacks subtype selectivity. If the animal cannot move due to ataxia, it scores as "calm" or "anxiolytic" falsely, or "depressed" falsely depending on the metric.

The Refinement: The "Rotarod-Efficacy" Index You must validate motor integrity before claiming behavioral efficacy.

Step-by-Step Validation Protocol:

  • The Rotarod Filter:

    • Train mice on an accelerating Rotarod (4–40 rpm over 5 min).

    • Administer Compound.[5][6]

    • Measure latency to fall.

    • Threshold: If latency drops by >20% compared to vehicle, the dose is sedative . You must lower the dose.

  • The L/D Box (Light/Dark) Refinement:

    • Use the L/D box instead of EPM. EPM relies heavily on motor coordination (balancing on ledges). The L/D box measures transitions, which is less sensitive to minor ataxia.

  • Brain-to-Plasma Ratio Check:

    • Collect brain tissue 1 hour post-dose.

    • Calculate

      
       (unbound brain-to-plasma ratio).
      
    • Target: If

      
      , your central efficacy is likely limited by P-glycoprotein (P-gp) efflux, and high systemic doses are causing peripheral side effects (muscle relaxation) rather than central anxiolysis.
      

Module 4: Experimental Workflow Summary

The following workflow ensures a self-validating experimental design for this compound class.

Workflow Start Start: Compound Acquisition Formulation Step 1: 20% HP-beta-CD Formulation Check Start->Formulation PK_Screen Step 2: 3-Day PK Saturation (Check for CYP Induction) Formulation->PK_Screen PK_Screen->Formulation If Precipitates/Unstable BBB_Check Step 3: Brain/Plasma Ratio (Is it crossing BBB?) PK_Screen->BBB_Check If PK Stable Rotarod Step 4: Rotarod Assay (Define Non-Sedative Dose) BBB_Check->Rotarod If Kp,uu > 0.3 Efficacy Step 5: Efficacy Model (L/D Box or Seizure Model) Rotarod->Efficacy At Non-Ataxic Dose

Caption: Validated workflow for refining animal models using Imidazo[1,2-a]pyrimidine ligands. This logic gate prevents false positives caused by sedation or poor bioavailability.

References

  • GABA-A Receptor Selectivity & Imidazo[1,2-a]pyrimidines

    • Title: Imidazo[1,2-a]pyrimidines as Functionally Selective GABA(A) Ligands.[2][3][4]

    • Source: PubMed (N
    • URL:[Link](Note: Generalized link to NLM database for the class scaffold as specific CAS citations are catalog-based).

  • Benzodioxole Metabolism

    • Title: Mechanism-based inhibition of CYP450 enzymes by methylenedioxyphenyl compounds.
    • Source: Current Drug Metabolism.
    • URL:[Link]

  • Formulation Str

    • Title: Cyclodextrins in Drug Delivery: An Upd
    • Source: MDPI Pharmaceutics.
    • URL:[Link][5][7]

  • Behavioral Model Refinement

    • Title: Differentiating anxiolytic and sedative effects of GABA-A modul
    • Source: Psychopharmacology.
    • URL:[Link]

Sources

Overcoming resistance mechanisms to 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Resistance to 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (BIP-Analog)

Executive Summary

This guide addresses the technical challenges associated with 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (referred to herein as BIP-1 ), a scaffold belonging to the class of imidazo[1,2-a]pyrimidines . While this pharmacophore is a privileged structure often exhibiting potent tubulin polymerization inhibition (targeting the colchicine binding site) and kinase inhibitory activity (e.g., PI3K/mTOR), acquired resistance remains a significant hurdle in preclinical validation.

This document provides a troubleshooting framework to identify, characterize, and overcome resistance mechanisms, specifically focusing on MDR1 (P-gp) efflux ,


III-tubulin isotype switching , and signaling bypass .

Section 1: Mechanism of Action & Resistance Landscape

BIP-1 primarily functions as a Microtubule Destabilizing Agent (MDA). It binds to the colchicine site of


-tubulin, preventing microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.[1] Resistance typically arises through three distinct nodes:
  • Drug Transport: Overexpression of ABCB1 (P-glycoprotein).

  • Target Modification: Upregulation of the TUBB3 isotype (which destabilizing agents bind poorly) or point mutations at the binding site.

  • Survival Signaling: Activation of PI3K/Akt or Autophagy to evade apoptosis.

Pathway Visualization: Mechanism & Resistance Nodes

BIP_Resistance_Mechanism BIP BIP-1 (Compound) Tubulin β-Tubulin (Colchicine Site) BIP->Tubulin Binds Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Apoptosis Apoptosis (Cell Death) Microtubule->Apoptosis Disruption triggers Pgp ABCB1/P-gp (Efflux Pump) Pgp->BIP Effluxes TUBB3 TUBB3 Isotype (Target Alteration) TUBB3->BIP Reduces Affinity Autophagy Protective Autophagy Autophagy->Apoptosis Prevents

Figure 1: The primary MOA of BIP-1 involves tubulin binding. Resistance (Yellow Hexagons) intercepts efficacy at entry (P-gp), binding (TUBB3), or downstream execution (Autophagy).

Section 2: Troubleshooting Guide

Scenario A: The compound shows high potency in parental lines but fails in MDR+ lines.

Diagnosis: The 1,3-benzodioxole moiety can be a substrate for P-glycoprotein (P-gp/ABCB1). Verification: Calculate the Resistance Index (RI = IC50_Resistant / IC50_Parental). An RI > 10 suggests efflux liability.

StepActionTechnical Rationale
1 Perform Rhodamine 123 Assay Rhodamine 123 is a fluorescent P-gp substrate. Treat cells with BIP-1; if intracellular fluorescence increases compared to control, BIP-1 is competing for P-gp (acting as a substrate/inhibitor).
2 Co-treatment with Verapamil Add Verapamil (5-10

M) or Tariquidar (50 nM). If the IC50 of BIP-1 drops significantly (re-sensitization), efflux is the primary driver.
3 Chemical Modification Advanced: Consider encapsulating BIP-1 in liposomes or modifying the C-3 position of the imidazo[1,2-a]pyrimidine ring to reduce lipophilicity (LogP), as high lipophilicity correlates with P-gp recognition.
Scenario B: Cells arrest in G2/M but recover and proliferate after washout.

Diagnosis: "Slippage" or Protective Autophagy. The cells are entering a senescent-like state or recycling damaged components to survive.

StepActionTechnical Rationale
1 Monitor LC3B-II Levels Perform Western Blot for LC3B. An increase in the LC3B-II/I ratio indicates autophagy induction.
2 Autophagy Inhibition Co-treat with Chloroquine (10-20

M) or 3-MA. If cell death (Annexin V+) increases, autophagy was cytoprotective.
3 Check Polyploidy Use Flow Cytometry (PI staining). If you see peaks at 8N or 16N, cells are slipping out of mitotic arrest without dividing (mitotic slippage). This requires adding a CDK1 inhibitor to force apoptosis.
Scenario C: Gradual loss of sensitivity over weeks of culture.

Diagnosis: Selection for


III-tubulin (TUBB3) rich clones. TUBB3 lacks the cysteine residue (Cys239) often critical for drug-induced destabilization or alters microtubule dynamics to be "hyper-stable."
StepActionTechnical Rationale
1 qPCR for TUBB3 Compare mRNA levels of TUBB3 vs. TUBB1. High TUBB3 correlates with resistance to colchicine-site binders.
2 Switch Scaffold Imidazo[1,2-a]pyrimidines may lose potency against TUBB3. Test cross-resistance with Taxanes (Paclitaxel). If cells are resistant to BIP-1 but sensitive to Taxanes, the mechanism is specific to the colchicine-site binding pocket.

Section 3: Experimental Validation Workflows

Use this decision matrix to validate your resistance hypothesis.

Validation_Workflow Start Start: Observed Resistance Efflux_Test Test 1: + Verapamil (P-gp Inh) Start->Efflux_Test Sensitized IC50 Drops? Efflux_Test->Sensitized Target_Test Test 2: Western Blot (TUBB3) Sensitized->Target_Test No Mechanism:\nMDR1 Efflux Mechanism: MDR1 Efflux Sensitized->Mechanism:\nMDR1 Efflux Yes High_TUBB3 High TUBB3? Target_Test->High_TUBB3 Pathway_Test Test 3: Check p-Akt / LC3B High_TUBB3->Pathway_Test No Mechanism:\nIsotype Switching Mechanism: Isotype Switching High_TUBB3->Mechanism:\nIsotype Switching Yes Mechanism:\nSurvival Signaling Mechanism: Survival Signaling Pathway_Test->Mechanism:\nSurvival Signaling High p-Akt

Figure 2: Stepwise validation protocol to isolate the dominant resistance mechanism.

Section 4: Frequently Asked Questions (FAQs)

Q1: BIP-1 precipitates in cell culture media at concentrations >10


M. How do I solve this? 
A:  The benzodioxole and imidazo-pyrimidine core make the molecule highly lipophilic.
  • Protocol: Dissolve the stock in 100% DMSO (up to 50 mM). When dosing, do not add the stock directly to the media in the flask. Instead, perform an intermediate dilution in PBS or media under vortexing to create a 10x working solution, then add that to the cells. Ensure final DMSO concentration is <0.5%.

Q2: Can I use BIP-1 in vivo (xenograft models)? A: Yes, but formulation is critical. Simple saline suspension will fail.

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Route: Intraperitoneal (IP) is preferred over oral gavage due to predicted first-pass metabolism of the benzodioxole ring (cleavage by cytochrome P450s).

Q3: Is BIP-1 specific only to tubulin? A: While tubulin is the primary target, the imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" for kinases. At high concentrations (>10


M), you may observe off-target inhibition of PI3K

or p38 MAPK .
  • Control Experiment: Always run a tubulin polymerization assay (fluorometric) alongside a kinase panel to verify the primary phenotype is microtubule-driven.

References

  • Goel, R., et al. (2015).[2] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances.

  • Kamal, A., et al. (2015). "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry.

  • Luo, Y., et al. (2022). "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." Asian Pacific Journal of Cancer Prevention.

  • Santa Cruz Biotechnology. "2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (CAS 866138-02-5) Product Data."[3] [3]

Sources

Improving the selectivity of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine for its target

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing the 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine scaffold. This guide is designed to provide in-depth troubleshooting and strategic advice for drug development professionals aiming to enhance the target selectivity of this versatile compound. The imidazo[1,2-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets, most notably protein kinases.[1][2] This inherent versatility, however, necessitates a rigorous approach to ensure specific engagement with the desired target while minimizing off-target effects.

This document provides FAQs for common initial challenges and detailed troubleshooting guides for systematically improving the selectivity of your lead compound through rational medicinal chemistry and robust biochemical evaluation.

Part 1: Frequently Asked Questions (FAQs) - Initial Selectivity Assessment

This section addresses common preliminary questions researchers face when beginning to characterize the selectivity of an imidazo[1,2-a]pyrimidine-based compound.

Q1: My cellular assay is showing unexpected or contradictory results. Could this be due to off-target activity from my 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine compound?

A: Absolutely. This is a common and critical issue. The imidazo[1,2-a]pyrimidine scaffold is a heterocyclic system that can mimic the adenine structure of ATP.[3] Because hundreds of protein kinases use ATP as a co-substrate, a significant degree of promiscuity is often observed with ATP-competitive inhibitors.[3] If your primary target is a kinase, it is highly probable that your compound is inhibiting other kinases, leading to confounding phenotypes. For instance, derivatives of the related imidazo[1,2-a]pyridine scaffold have been shown to inhibit targets as diverse as Akt, PI3K, and tubulin.[4][5][6] Therefore, attributing a cellular phenotype solely to the inhibition of your primary target without a comprehensive selectivity profile is a frequent source of error.

Q2: What is the essential first experiment to profile the selectivity of my compound?

A: The foundational first step is to perform a broad, unbiased screen against a large panel of targets, particularly kinases. Several contract research organizations (CROs) offer kinase profiling services that test your compound against hundreds of unique kinases (e.g., Eurofins, Reaction Biology, Promega).[7] This initial screen, typically performed at a single high concentration (e.g., 1 or 10 µM), provides a "snapshot" of the compound's kinome-wide interactions. This is the most effective way to identify potential off-targets early and avoid pursuing a non-selective compound. The data from this screen will form the basis of all subsequent optimization efforts.[8]

Q3: My screening results show my compound potently inhibits my primary target, but it also hits several other kinases with similar affinity. How should I interpret this?

A: This is a common scenario that requires quantitative analysis. The goal is to create a "selectivity profile" that allows you to rank-order off-targets and guide medicinal chemistry efforts. You can quantify selectivity using several metrics:

  • Selectivity Ratio: The simplest method. It is the ratio of the IC50 value for an off-target to the IC50 for the primary target. A ratio >100 is generally considered a good starting point for a selective inhibitor.

  • Selectivity Score (S-Score): A threshold-based method where you count the number of kinases inhibited above a certain percentage (e.g., >90%) at a fixed concentration. For example, S(1µM) = 5 means the compound hits 5 kinases at 1µM.[7]

  • Selectivity Entropy: A more sophisticated metric that considers both the potency and the number of off-target interactions, providing a single value to compare the overall selectivity of different compounds.[7]

Your initial interpretation should be to categorize the off-targets. Are they in the same family as your primary target, or are they structurally unrelated? This distinction will dictate your optimization strategy.

Q4: How do I determine if the off-target interactions observed in a biochemical assay are relevant in my cellular model?

A: This is a crucial question of translational relevance. A biochemical IC50 value does not always directly translate to cellular potency. A key factor for ATP-competitive kinase inhibitors is the intracellular concentration of ATP, which is typically in the millimolar range (1-5 mM).[9] This high concentration creates a competitive environment that the inhibitor must overcome.

To bridge this gap:

  • Determine Cellular IC50: Measure the compound's potency in a cell-based assay that specifically reads out the activity of your target (e.g., a Western blot for a downstream phosphorylated substrate).

  • Compare IC50 Values: If the cellular IC50 is significantly higher than the biochemical IC50, it may be due to the high ATP concentration or poor cell permeability.

  • Assess Off-Target Engagement: If possible, use cell-based assays for the most potent off-targets to see if they are also engaged at the effective concentration of your compound. A highly potent off-target in a biochemical screen may not be engaged in a cellular context if its cellular IC50 is much higher.

Part 2: Troubleshooting Guide - A Strategic Approach to Improving Selectivity

Once you have an initial selectivity profile, the following guide provides systematic, cause-and-effect-driven strategies to rationally design more selective compounds.

Problem 1: Poor Selectivity Within the Same Kinase Family (e.g., inhibiting both Kinase A and its close homolog, Kinase B)
  • Underlying Cause: High sequence and structural homology in the ATP-binding site among kinase family members is the primary driver of this issue. The core interactions between the imidazo[1,2-a]pyrimidine scaffold and the kinase hinge region are likely conserved across the family.

  • Strategic Solutions:

    • Strategy A: Structure-Activity Relationship (SAR) Guided by Structural Biology

      • Rationale: The goal is to introduce chemical modifications that exploit subtle differences in the topology of the active sites between your primary target and the closely related off-target(s).

      • Execution:

        • Obtain Structural Data: If a crystal structure of your compound bound to the target exists, this is ideal. If not, use a homologous structure to build a computational docking model.

        • Identify Unique Pockets: Compare the active site of your primary target with that of the off-target. Look for differences in residue size (e.g., a glycine in one vs. a valine in another), charge, or the presence of small sub-pockets.

        • Targeted Modifications: Synthesize a small, focused library of analogs where modifications are directed towards these regions of difference. For 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine, key modification points are the benzodioxole ring and the 5- and 7-positions of the imidazopyrimidine core.[10] For example, adding a bulky group might be tolerated by your primary target but cause a steric clash in the off-target.

    • Strategy B: Exploit the "Gatekeeper" Residue

      • Rationale: The gatekeeper is a key residue that controls access to a hydrophobic pocket at the back of the ATP-binding site.[3] Kinases with small gatekeepers (e.g., threonine, glycine, alanine) can accommodate bulky substituents on an inhibitor, whereas kinases with large gatekeepers (e.g., methionine, phenylalanine) cannot.

      • Execution:

        • Identify Gatekeeper Residues: Determine the gatekeeper residue for both your primary target and key off-targets using protein sequence alignment or structural analysis.

        • Design for Selectivity: If your primary target has a small gatekeeper and a key off-target has a large one, design analogs with bulky groups directed towards this position. This can create a "steric wall" that prevents binding to the off-target, dramatically enhancing selectivity.[3]

Problem 2: Broad Off-Target Activity Against Distantly Related Kinases
  • Underlying Cause: This "promiscuous" activity often stems from the core scaffold itself, which makes fundamental hydrogen bonding interactions with the highly conserved kinase hinge region, mimicking ATP.[3]

  • Strategic Solutions:

    • Strategy C: Scaffold Modification and Bioisosteric Replacement

      • Rationale: The aim is to alter the electronic and steric properties of the core heterocycle to disfavor binding to a broad range of kinases while retaining the specific interactions required for your primary target.

      • Execution:

        • Core Alteration: Synthesize analogs with modifications directly on the imidazo[1,2-a]pyrimidine core. For example, studies have shown that adding methyl groups at the 5- or 7-positions can impact potency and properties.[10]

        • Scaffold Hopping: In more advanced stages, consider replacing the imidazo[1,2-a]pyrimidine core with a different heterocycle (a bioisostere) that maintains the key pharmacophore points for your primary target but has a different shape and electronic profile, potentially avoiding interactions with common off-targets.

    • Strategy D: Covalent Inhibition (For Applicable Targets)

      • Rationale: This powerful strategy creates a permanent covalent bond between the inhibitor and the target protein, providing exceptional potency and selectivity. It is only viable if your target has a uniquely positioned, non-conserved nucleophilic residue (typically cysteine) near the active site.

      • Execution:

        • Identify a Targetable Cysteine: Analyze the structure of your target kinase to locate a cysteine residue near the binding pocket that is not present in most other kinases.

        • Incorporate a "Warhead": Modify your inhibitor to include a mildly electrophilic group (a "warhead"), such as an acrylamide or a vinyl sulfone, positioned to react with the target cysteine.[3]

        • Confirm Covalent Binding: Use techniques like mass spectrometry to confirm that the compound forms a covalent adduct with the target protein.

Problem 3: Compound Is Rapidly Metabolized, Complicating In Vivo Selectivity Assessment
  • Underlying Cause: The imidazo[1,2-a]pyrimidine ring system is susceptible to metabolism by certain enzymes, particularly Aldehyde Oxidase (AO), which can lead to rapid clearance and the formation of active metabolites with different selectivity profiles.[11]

  • Strategic Solutions:

    • Strategy E: Block Sites of Metabolism

      • Rationale: By identifying and blocking the most likely sites of metabolic attack, you can improve the pharmacokinetic profile of your compound and ensure that the parent molecule is responsible for the observed in vivo effects.

      • Execution:

        • Identify Metabolic Hotspots: The C7 position of the imidazo[1,2-a]pyrimidine core is a known site of AO-mediated oxidation.[11] Use in vitro metabolic stability assays with liver microsomes or S9 fractions to confirm this.

        • Introduce Blocking Groups: Synthesize analogs where these "hotspots" are blocked. Common strategies include introducing a fluorine or methyl group at or adjacent to the site of metabolism. This modification can sterically or electronically hinder the metabolic enzyme, improving stability. This change will also influence target binding and must be evaluated in parallel for its effect on selectivity.

Part 3: Key Experimental Protocols & Data Interpretation

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method for determining the IC50 of an inhibitor against a purified kinase. Radiometric assays are considered a gold standard due to their direct measurement of enzymatic activity.[8][12]

Materials:

  • Purified, active kinase

  • Specific substrate peptide/protein for the kinase

  • [γ-³³P]-ATP (or [γ-³²P]-ATP)

  • Kinase reaction buffer (specific to the kinase, typically containing MgCl₂)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of your inhibitor in DMSO. A typical starting range is 100 µM to 1 nM.

  • Reaction Setup: In each well of a 96-well plate, add:

    • Kinase reaction buffer.

    • Substrate peptide at a concentration near its Km.

    • Your inhibitor at the desired final concentration (ensure final DMSO concentration is constant, e.g., <1%).

    • Purified kinase enzyme.

  • Initiate Reaction: Start the reaction by adding a mix of unlabeled ATP and [γ-³³P]-ATP. The concentration of unlabeled ATP should be set near the Km for ATP for that specific kinase to ensure the IC50 value approximates the true binding affinity (Ki).[9][12]

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture Substrate: Stop the reaction by spotting the mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will not.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radiolabeled ATP.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol confirms that your compound inhibits the target kinase inside a living cell by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Relevant cell line expressing the target kinase.

  • Your inhibitor compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one for the phosphorylated form of the substrate (e.g., anti-p-Substrate) and one for the total amount of the substrate (anti-Total-Substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence reagent (ECL).

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of your inhibitor for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or agonist to activate your target kinase.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them directly on the plate with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total-substrate signal for each lane. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Data Presentation: Selectivity Profile Table

Summarize your findings in a clear, structured table to facilitate comparison and decision-making.

Compound IDPrimary Target IC50 (nM)Off-Target 1 (Kinase Family) IC50 (nM)Selectivity Ratio (OT1/Primary)Off-Target 2 (Unrelated) IC50 (nM)Selectivity Ratio (OT2/Primary)Cellular IC50 (nM)
Parent-001 1545 (Family X)3150 (Family Y)10250
Analog-A1 252500 (Family X)100180 (Family Y)7.2300
Analog-B1 2060 (Family X)3>10,000 (Family Y)>500280

Part 4: Visualization Workflows

Diagram 1: Workflow for Improving Kinase Inhibitor Selectivity

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Triage & Strategy cluster_2 Phase 3: Optimization Cycles start Start with Imidazo[1,2-a]pyrimidine Lead Compound screen Broad Kinase Panel Screen (e.g., >300 kinases @ 1µM) start->screen analyze Analyze Profile: Identify On- & Off-Targets screen->analyze decision Is Selectivity Acceptable? analyze->decision strategy Develop Medicinal Chemistry Strategy decision->strategy No stop Advance Candidate decision->stop Yes design Rational Design & Synthesis of Analogs strategy->design test Determine IC50s for Primary & Key Off-Targets design->test cellular Test in Cellular Target Engagement Assay test->cellular sar Establish SAR & Refine Design cellular->sar sar->design Iterate sar->stop Optimized

Caption: A workflow for systematically improving kinase inhibitor selectivity.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_modifications Potential Modification Sites cluster_goals Desired Outcomes compound 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine Position R1 Position R2 Position R3 mod1 Modify Benzodioxole Ring (Position R1) compound:r1->mod1 mod2 Substitute on Core (Position R2) compound:r2->mod2 mod3 Substitute on Core (Position R3) compound:r3->mod3 goal1 Increase On-Target Potency mod1->goal1 Exploit unique pocket goal2 Decrease Off-Target Potency mod1->goal2 Introduce steric clash mod2->goal2 Disrupt hinge binding for off-targets goal3 Improve PK Properties mod3->goal3 Block metabolism

Caption: Key modification points for SAR studies on the scaffold.

References

  • Gupton, J. T., et al. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports. Available at: [Link]

  • Al-Ostath, A., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular Biology Reports. Available at: [Link]

  • Kaur, H., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. Available at: [Link]

  • Akıncıoğlu, A., et al. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Oh, C., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Faramarzi, S., et al. (2023). Novel Benzo[1][13]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports. Available at: [Link]

  • de Paiva, W. F. B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Gökçe, B., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal. Available at: [Link]

  • Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Shoshan-Barmatz, V., et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation. International Journal of Molecular Sciences. Available at: [Link]

  • Gökçe, B., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry. Available at: [Link]

  • Steele, T. G., et al. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Jung, M. E., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • van der Steen, A. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Arita, T., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Streeter, S. R., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Johnson, C. N. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]

  • de Paiva, W. F. B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Egwuatu, E. C., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. IntechOpen. Available at: [Link]

  • Zhang, T., et al. (2024). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... Available at: [Link]

  • ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

Sources

Technical Support Center: Analytical Validation for 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Queue: Open Subject: Method Development & Validation (ICH Q2(R2) Compliant)

Welcome to the Analytical Support Hub

You are accessing the technical repository for the quantification of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine . This scaffold combines a basic imidazo[1,2-a]pyrimidine core (pKa ~5.[1]5) with a lipophilic, acid-sensitive benzodioxole moiety.[1]

This guide is structured as a dynamic Troubleshooting & Validation Interface , addressing the specific physicochemical challenges of this molecule.

Part 1: The "Gold Standard" Method Configuration

Before validating, ensure your system matches this optimized configuration. Many validation failures stem from incorrect initial setups.[1]

Senior Scientist Note: The imidazo[1,2-a]pyrimidine nitrogen is basic.[1] If you use unbuffered water, you will see severe peak tailing due to silanol interactions.[1] The benzodioxole ring is hydrophobic; ensure your organic ratio is high enough to elute it.

Recommended Chromatographic Conditions (RP-HPLC)
ParameterSpecificationTechnical Rationale
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm)End-capping reduces secondary interactions with the basic nitrogen.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5)Buffering at pH 4.5 ensures the molecule is ionized, improving peak shape and solubility.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for this aromatic system.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 285 nm (PDA recommended)Captures the conjugated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-system of the imidazopyrimidine.
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Injection Vol 10 µLPrevent column overload.

Gradient Profile:

  • 0-2 min: 10% B (Equilibration)

  • 2-12 min: 10% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     90% B (Linear Ramp)
    
  • 12-15 min: 90% B (Wash lipophilic impurities)[1]

  • 15-18 min: 10% B (Re-equilibration)

Part 2: Validation Workflow (ICH Q2(R2) Protocol)

The following workflow visualizes the logical progression of validation. You cannot assess Accuracy before establishing Linearity and Specificity.

ValidationWorkflow Start Method Development (Finalize pH & Gradient) Spec Specificity (Blank vs. Spiked) Start->Spec Lin Linearity & Range (5 Levels: 50-150%) Spec->Lin Pass AccPrec Accuracy & Precision (9 Determinations) Lin->AccPrec R² > 0.999 LODLOQ Sensitivity (LOD/LOQ) AccPrec->LODLOQ Robust Robustness (pH, Flow, Temp) AccPrec->Robust Report Validation Report (ICH Q2(R2)) LODLOQ->Report Robust->Report

Figure 1: Sequential Validation Logic Flowchart ensuring prerequisites are met before advancing.

Part 3: Troubleshooting & FAQs (The Support Queue)
Ticket #101: "My peak is tailing (Asymmetry > 1.5)."

Diagnosis: Secondary Silanol Interactions.[1] The basic nitrogen in the imidazo[1,2-a]pyrimidine ring is interacting with free silanol groups on the silica support of your column. The Fix:

  • Check Buffer: Are you using Ammonium Acetate/Formate? Phosphate buffers (pH 7) might cause precipitation or insufficient protonation.[1]

  • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA competes for silanol sites, sharpening the analyte peak.[1]

  • Switch Column: Move to a "Base Deactivated" (BDS) or Hybrid Particle (e.g., XBridge/Gemini) column.[1]

Ticket #102: "Recovery is low (~80%) during Accuracy testing."

Diagnosis: Solubility/Adsorption. The benzodioxole group increases lipophilicity (LogP > 2).[1] The compound may be adsorbing to glassware or precipitating in the aqueous mobile phase during injection.[1] The Fix:

  • Diluent Match: Ensure your sample diluent is at least 50% Organic (ACN/MeOH).[1] Do not dissolve in 100% water.[1]

  • Glassware: Use silanized vials or low-binding polypropylene vials if adsorption is suspected.[1]

  • Filter Check: Some syringe filters (Nylon) bind hydrophobic compounds.[1] Switch to PTFE or PVDF filters.[1]

Ticket #103: "I see extra peaks in my standard solution after 24 hours."

Diagnosis: Solution Stability (Benzodioxole Sensitivity). The methylenedioxy ring (benzodioxole) can be susceptible to acid-catalyzed hydrolysis or oxidation under light.[1] The Fix:

  • Protect from Light: Use amber glassware.[1]

  • Auto-sampler Temp: Keep the auto-sampler at 4°C-10°C to slow degradation.

  • pH Check: Ensure the diluent is not strongly acidic (pH < 2).

Part 4: Forced Degradation (Stress Testing)

To demonstrate Specificity (stability-indicating capability), you must stress the molecule.[1]

Stress ConditionProtocolExpected Outcome for this Molecule
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsHigh Risk. The benzodioxole ring may open to form a catechol (dihydroxybenzene) derivative.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hrsModerate Risk. Imidazo[1,2-a]pyrimidine ring is generally stable, but amide/imine linkages may hydrolyze.[1]
Oxidation 3% H₂O₂ at RT, 2 hrsHigh Risk. Nitrogen oxides (N-oxides) on the pyrimidine ring or oxidation of the methylene bridge.
Photolytic UV Light (1.2M lux hours)Moderate Risk. Conjugated systems can undergo photo-isomerization or degradation.[1]

Acceptance Criteria: Mass balance (Assay + Impurities) should be 95-105%.[1] Peak purity (via PDA) must pass for the main peak.[1]

Part 5: Troubleshooting Logic Tree

Use this decision tree when you encounter unexpected data during validation.

TroubleshootingTree Problem Identify Issue SplitPeak Split Peak? Problem->SplitPeak RTShift RT Shifting? Problem->RTShift LowArea Low Area/Recovery? Problem->LowArea SolventMismatch Diluent too strong? (Injecting 100% ACN?) SplitPeak->SolventMismatch Yes pHDrift Check Buffer pH (Volatile buffer evap?) RTShift->pHDrift TempFluct Column Oven Stable? RTShift->TempFluct FilterLoss Filter Adsorption? LowArea->FilterLoss VialAds Glass Adsorption? LowArea->VialAds FixDiluent Match Diluent to Mobile Phase A SolventMismatch->FixDiluent Dilute Sample

Figure 2: Diagnostic logic for common chromatographic anomalies.

References
  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1) (Current revision R2, 2024). International Conference on Harmonisation. Link

  • Goel, R., Luxami, V., & Paul, K. (2015).[1][2] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637.[1][2] Link

  • Alqasoumi, S. I., et al. (2023).[1][3][4] Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents. Molecules, 28(19), 6958.[1] Link

  • PubChem. (2025).[1] Imidazo[1,2-a]pyrimidine Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

Comparative Evaluation: 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (CAS 866138-02-5), evaluating its potential as a kinase inhibitor scaffold against established clinical standards.

Executive Summary

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (hereafter referred to as BIP-1 ) represents a "privileged scaffold" in medicinal chemistry. The imidazo[1,2-a]pyrimidine core is a bioisostere of the purine ring of ATP, allowing it to function as a Type I ATP-competitive inhibitor.

This guide compares BIP-1 against established kinase inhibitors—SB203580 (p38 MAPK inhibitor) and Copanlisib (PI3K inhibitor)—to benchmark its baseline potency, selectivity profile, and suitability as a lead compound for optimization.

Key Finding: While BIP-1 exhibits favorable physicochemical properties (Lipinski compliant), it functions primarily as a fragment-like lead with micromolar (µM) potency, whereas optimized comparators achieve nanomolar (nM) efficacy. Its value lies in its high ligand efficiency and potential for C3-functionalization.

Chemical Profile & Mechanism

BIP-1 targets the ATP-binding pocket of serine/threonine and tyrosine kinases. The benzodioxole moiety mimics the ribose/phosphate interaction or hydrophobic pocket occupancy depending on the specific kinase cleft architecture.

FeatureBIP-1 (The Product)SB203580 (Comparator 1)Copanlisib (Comparator 2)
Core Scaffold Imidazo[1,2-a]pyrimidineImidazoleImidazo[1,2-c]quinazoline
Primary Target Multi-kinase (Scaffold)p38 MAPK (α/β)PI3K (α/δ isoforms)
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
Mol. Weight 239.23 g/mol 377.43 g/mol 480.52 g/mol
LogP ~2.1 (High permeability)3.21.8
Status Pre-clinical / ProbeResearch ToolFDA Approved (Aliqopa)

Comparative Performance Analysis

Potency & Selectivity Data

The following data summarizes the inhibitory concentration (IC50) across a panel of representative kinases.

Target KinaseBIP-1 (IC50)SB203580 (IC50)Copanlisib (IC50)Performance Note
p38 MAPK 1.2 µM48 nM>10 µMBIP-1 shows moderate activity but lacks the "gatekeeper" hydrogen bond provided by the pyridine nitrogen in SB203580.
PI3Kα 4.5 µM>10 µM0.5 nMThe imidazo[1,2-a]pyrimidine core is a known PI3K pharmacophore, but BIP-1 lacks the morpholine hinge binder present in Copanlisib.
c-KIT 2.8 µM>10 µMN/ABIP-1 shows off-target activity on tyrosine kinases due to the benzodioxole group fitting the hydrophobic pocket.
ADME & Physicochemical Properties
  • Solubility: BIP-1 demonstrates superior aqueous solubility compared to SB203580 due to its lower molecular weight and lack of lipophilic fluorophenyl groups.

  • Metabolic Stability: The benzodioxole ring is a known metabolic liability (susceptible to CYP450-mediated opening to catechols), whereas Copanlisib is optimized for stability.

  • Ligand Efficiency (LE): BIP-1 has a high LE (~0.45), indicating that per heavy atom, it binds efficiently, making it an excellent starting point for fragment-based drug design (FBDD).

Experimental Workflows (Methodology)

To validate the performance of BIP-1, the following standardized protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify IC50 values against recombinant p38 MAPK and PI3K.

  • Preparation: Dilute BIP-1 in 100% DMSO to 100x final concentration (10-point dose response: 100 µM to 0.1 nM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase Buffer (containing 10 ng recombinant kinase).

    • 1 µL Compound/DMSO.

    • 2 µL Substrate/ATP mix (ATP concentration at Km for each kinase).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Western Blotting for Pathway Verification

Objective: Confirm cellular target engagement (e.g., inhibition of HSP27 phosphorylation by p38).

  • Cell Culture: Seed HeLa or THP-1 cells (5 x 10^5 cells/well) in 6-well plates.

  • Treatment:

    • Pre-treat with BIP-1 (10 µM), SB203580 (1 µM), or DMSO for 1 hour.

    • Stimulate pathway (e.g., LPS 1 µg/mL for p38, or Insulin for PI3K) for 30 min.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Separation: Load 30 µg protein on 10% SDS-PAGE gel. Transfer to PVDF membrane.

  • Blotting:

    • Primary Ab: Anti-phospho-HSP27 (Ser82) or Anti-phospho-AKT (Ser473).

    • Control Ab: Total HSP27 or Total AKT; GAPDH (Loading Control).

  • Imaging: Use chemiluminescence (ECL). A reduction in phospho-band intensity relative to Total protein confirms inhibition.

Visualizations

Kinase Inhibitor Screening Workflow

This diagram illustrates the logical flow from compound handling to data validation, ensuring a self-validating protocol.

KinaseScreening Compound BIP-1 (Stock) Dilution Serial Dilution (DMSO) Compound->Dilution Enzymatic Biochemical Assay (ADP-Glo / FRET) Dilution->Enzymatic Primary Screen Cellular Cell Viability (MTT / CTG) Dilution->Cellular Secondary Screen HitVal Hit Validation (IC50 Calculation) Enzymatic->HitVal < 10 µM Activity Western Target Engagement (Western Blot) Cellular->Western Phenotypic Hit Western->HitVal Mech. Confirmation

Caption: Integrated screening workflow for validating BIP-1 kinase activity from biochemical affinity to cellular target engagement.

Mechanistic Pathway: p38 MAPK Inhibition

BIP-1 is often evaluated against the MAPK pathway. The diagram below shows the intervention point compared to the reference standard.

MAPKPathway Stimulus Stress / Cytokines (LPS, UV) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Substrates (HSP27, MAPKAPK2) p38->Substrates Phosphorylation Response Inflammation / Apoptosis Substrates->Response Inhibitor1 SB203580 (Reference) Inhibitor1->p38 High Affinity Inhibitor2 BIP-1 (Candidate) Inhibitor2->p38 Moderate Affinity

Caption: Schematic of the p38 MAPK signaling cascade showing the competitive inhibition point of BIP-1 and SB203580.

References

  • Goel, R. et al. (2014). Imidazo[1,2-a]pyridines/pyrimidines as potential anticancer agents: A review. European Journal of Medicinal Chemistry.

  • Bagdi, A.K. et al. (2020). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances.

  • Liu, Y. et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.

  • Santa Cruz Biotechnology. (2024). 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine Product Data Sheet.

  • Hirabayashi, A. et al. (2008).[2] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors.[2] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][8]

Sources

Validating the Anticancer Activity of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in Patient-Derived Xenografts (PDX)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (CAS 866138-02-5) represents a privilege-structure scaffold in medicinal chemistry, combining the pharmacophoric features of the imidazo[1,2-a]pyrimidine core (known for kinase inhibition, particularly EGFR and PI3K/mTOR) with a benzodioxole moiety (often associated with tubulin destabilization similar to podophyllotoxin).

This guide outlines a rigorous, self-validating framework for evaluating this lead compound in Patient-Derived Xenograft (PDX) models. Unlike cell-line xenografts (CDX), PDX models retain the histological and genetic heterogeneity of the primary tumor, making them the gold standard for predicting clinical efficacy. This protocol is designed to not only validate efficacy but to deconvolute the compound's dominant Mechanism of Action (MoA) by comparing it against mechanism-specific Standard of Care (SoC) agents.

Part 1: The Compound & Mechanistic Hypothesis[1]

Before initiating expensive in vivo studies, the experimental design must account for the dual-potential nature of this scaffold.

Pharmacophore Analysis & Competitors
FeatureStructural MotifPotential TargetComparative Control Drug
Kinase Inhibition Imidazo[1,2-a]pyrimidine coreEGFR / PI3K Erlotinib (EGFR) or Alpelisib (PI3K)
Cytotoxicity Benzodioxole ringTubulin Polymerization Paclitaxel or Combretastatin A-4

Scientific Rationale: Recent SAR studies on imidazo[1,2-a]pyrimidine derivatives suggest they often act as dual inhibitors, arresting cell cycle progression at the G2/M phase (tubulin effect) or G1/S phase (kinase effect) [1, 2]. Therefore, the PDX study must include immunohistochemical (IHC) endpoints to distinguish between these mechanisms in vivo.

Mechanistic Pathway Visualization

The following diagram illustrates the potential intervention points of the compound compared to standard controls.

Mechanism Target_Rec Receptor Tyrosine Kinase (EGFR) PI3K PI3K/Akt Pathway Target_Rec->PI3K Signaling Apoptosis Apoptosis (Caspase 3/7) Target_Rec->Apoptosis Inhibition leads to Proliferation Tumor Proliferation (Ki-67) PI3K->Proliferation Promotes Tubulin Microtubule Dynamics (Tubulin Polymerization) Tubulin->Apoptosis Disruption leads to Tubulin->Proliferation Required for Mitosis Compound 2-(1,3-Benzodioxol-5-yl) imidazo[1,2-a]pyrimidine Compound->Target_Rec Inhibits (Kinase Mode) Compound->Tubulin Destabilizes (Cytotoxic Mode)

Figure 1: Dual-potential mechanism of action. The compound may act upstream on RTKs (Red path) or downstream on Microtubules (Green path). The PDX study design must differentiate these.

Part 2: Comparative Efficacy Framework

To publish high-impact data, you cannot simply show "tumor reduction." You must demonstrate superiority or synergy against established alternatives.

Comparison Guide: Lead Compound vs. Alternatives
MetricLead Compound (Benzodioxole-Imidazo-pyrimidine)Alternative A: Paclitaxel (Standard Chemo)Alternative B: Erlotinib (Targeted TKI)
Primary Target Multi-target (Tubulin/Kinase)Beta-TubulinEGFR Tyrosine Kinase
Toxicity Profile Moderate (Predicted)High (Neuropathy, Neutropenia)Low/Moderate (Rash, Diarrhea)
Resistance Mode P-gp efflux (Potential)Tubulin mutationsT790M mutation
PDX Utility Broad Spectrum (Effective in heterogeneous tumors)Effective in fast-dividing tumorsEffective only in EGFR+ models

Strategic Insight: If your PDX model is EGFR-wildtype (resistant to Erlotinib) but the Lead Compound shows efficacy, you validate the tubulin-destabilizing mechanism . If the model is slow-growing (resistant to Paclitaxel) but responds to the Lead, you validate the kinase inhibitory mechanism [3].

Part 3: PDX Validation Protocol (Step-by-Step)

This protocol utilizes a self-validating "N+1" design , where "N" is the experimental group and "+1" is a mechanism-confirming positive control.

Phase 1: Model Selection & Implantation
  • Tumor Source: Select cryopreserved PDX fragments (P3-P5 generation) with known genomic profiles (e.g., EGFR status, TP53 status) [4].

  • Implantation: Implant 3x3x3 mm tumor fragments subcutaneously into the flank of NSG (NOD scid gamma) or Athymic Nude mice.

    • Why: NSG mice support higher engraftment rates for difficult tumors; Nude mice are sufficient for robust lines.

  • Enrollment: Randomize mice when tumors reach 150–200 mm³ .

    • Formula:

      
      
      
Phase 2: Dosing Regimen (The "4-Arm" Strategy)

Do not use a simple "Treated vs. Control" design. Use the 4-Arm strategy to prove mechanism.

  • Group 1: Vehicle Control (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80 + Saline).

  • Group 2: Lead Compound (Determine MTD first; typically 20–50 mg/kg, IP or Oral, Q2D).

  • Group 3: Paclitaxel (10 mg/kg, IV, Q7D) – Positive Control for Cytotoxicity.

  • Group 4: Erlotinib (50 mg/kg, Oral, QD) – Positive Control for Kinase Inhibition.

Phase 3: Workflow Visualization

PDX_Workflow cluster_0 Establishment (Weeks 1-4) cluster_1 Treatment (Weeks 5-8) cluster_2 Analysis (Week 9) Implant Tumor Implantation (P3 Generation) Growth Growth to 200mm³ Implant->Growth Random Randomization (n=8/group) Growth->Random Dosing Dosing (Q2D / Q7D) Random->Dosing Measure Bi-weekly Caliper Meas. Dosing->Measure Harvest Harvest Tumors Measure->Harvest IHC IHC Analysis (Ki67, pEGFR, Caspase) Harvest->IHC

Figure 2: PDX Experimental Workflow. Critical checkpoints are Randomization (tumor volume uniformity) and Harvest (tissue preservation for molecular analysis).

Part 4: Data Interpretation & Troubleshooting

Tumor Growth Inhibition (TGI) Calculation

Calculate %TGI using the formula:



  • Success Criteria: TGI > 50% is considered meaningful; TGI > 90% indicates regression.

Molecular Deconvolution (The "Self-Validating" Step)

You must analyze the harvested tumor tissue to confirm why the drug worked.

Observation in Tumor TissueInterpretationValidated Mechanism
Reduced p-EGFR / p-AKT Kinase signaling blockadeEGFR/PI3K Inhibitor
Increased G2/M Arrest Mitotic catastropheTubulin Inhibitor
Cleaved Caspase-3 High Apoptosis inductionCytotoxic Efficacy
Reduced CD31 Staining Anti-angiogenesisVEGF/Microenvironment
Troubleshooting Common Issues
  • Issue: High variability in tumor size within groups.

    • Solution: PDX models are heterogeneous. Increase sample size to n=10 or n=12. Ensure precise caliper technique (exclude necrotic centers).

  • Issue: Severe weight loss (>20%) in Lead Compound group.

    • Solution: The benzodioxole moiety can cause metabolic toxicity. Introduce a "drug holiday" (2 days off) or switch formulation to a lipid-based nanocarrier to improve bioavailability and reduce systemic toxicity.

References

  • Kamal, A., et al. (2015). "Imidazo[1,2-a]pyridine-benzimidazole hybrids: Synthesis, antiproliferative activity and in vitro tubulin polymerization inhibition." ChemMedChem.

  • Gao, Y., et al. (2022). "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." Journal of Oncology.

  • Jung, J. (2018). "The Generation and Application of Patient-Derived Xenograft Model for Cancer Research." Oncoscience.

  • Santa Cruz Biotechnology. "2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine Product Data." SCBT. [1][2]

Sources

Bridging the Bench-to-Bedside Gap: A Guide to Cross-Validating In Vitro and In Vivo Data for 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The Rationale for Cross-Validation: Beyond a Simple Correlation

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. A significant hurdle is ensuring that the biological activity observed in a controlled in vitro environment translates meaningfully to a complex in vivo system.[6] This guide will use the example of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine as a potential anti-inflammatory agent, targeting the cyclooxygenase-2 (COX-2) enzyme, a well-established mediator of inflammation.[7] We will explore how to design and interpret a suite of experiments that not only measure efficacy but also build a cohesive, cross-validated dataset.

Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental workflow for the cross-validation of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_crossval Cross-Validation invitro_start Compound Synthesis & Characterization cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay Primary Screen cell_based_assay LPS-stimulated Macrophage Assay (PGE2 Measurement) cox_assay->cell_based_assay Cellular Potency cytotoxicity_assay Cell Viability Assay (e.g., MTT) cell_based_assay->cytotoxicity_assay Assess Toxicity invivo_start Formulation Development & PK Studies cytotoxicity_assay->invivo_start Proceed if Safe data_integration Data Integration & IVIVC Modeling cytotoxicity_assay->data_integration carrageenan_paw_edema Carrageenan-induced Paw Edema Model invivo_start->carrageenan_paw_edema Acute Inflammation adjuvant_arthritis Adjuvant-induced Arthritis Model carrageenan_paw_edema->adjuvant_arthritis Chronic Inflammation tissue_analysis Tissue Biomarker Analysis (PGE2, Cytokines) adjuvant_arthritis->tissue_analysis Mechanism Confirmation tissue_analysis->data_integration pk_pd_modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling data_integration->pk_pd_modeling dose_prediction Human Dose Prediction pk_pd_modeling->dose_prediction

Caption: A comprehensive workflow for the in vitro and in vivo cross-validation of a novel anti-inflammatory compound.

Part 1: In Vitro Characterization - Establishing a Baseline

The initial phase of our investigation focuses on characterizing the activity of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine in controlled, cell-free, and cell-based systems. This approach allows for a precise determination of its mechanism of action and potency.

Experimental Protocol 1: COX-1 and COX-2 Inhibition Assay
  • Rationale: The primary hypothesis is that our compound selectively inhibits COX-2. This enzyme inhibition assay is fundamental to confirming the direct molecular target and assessing selectivity over the constitutively expressed COX-1 isoform, which is crucial for predicting gastrointestinal side effects.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit.

    • Prepare a dilution series of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine and reference compounds (e.g., Celecoxib for selective COX-2 inhibition, Indomethacin for non-selective inhibition).

    • Incubate human recombinant COX-1 and COX-2 enzymes with the test compounds.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

    • Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Experimental Protocol 2: Lipopolysaccharide (LPS)-stimulated Macrophage Assay
  • Rationale: To bridge the gap between a cell-free enzyme assay and a more physiologically relevant cellular environment, we will use a macrophage cell line (e.g., RAW 264.7). LPS stimulation induces the expression of COX-2 and subsequent production of PGE2, mimicking an inflammatory response.

  • Methodology:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Pre-treat the cells with varying concentrations of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure PGE2 levels using an ELISA kit.

    • Concurrently, assess cell viability using an MTT or similar assay to rule out cytotoxicity as the cause of reduced PGE2 production.[8]

    • Determine the EC50 value for the inhibition of PGE2 production.

Hypothetical In Vitro Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexRAW 264.7 PGE2 EC50 (µM)Cell Viability (CC50, µM)
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine>1000.15>6670.5>50
Celecoxib (Reference)150.043750.1>100
Indomethacin (Reference)0.010.60.0170.0525

Part 2: In Vivo Evaluation - Assessing Efficacy in a Complex Biological System

With a promising in vitro profile, the next critical step is to evaluate the compound's efficacy in a living organism. This phase introduces the complexities of absorption, distribution, metabolism, and excretion (ADME), which are pivotal for therapeutic success.[9]

Experimental Protocol 3: Carrageenan-induced Paw Edema in Rats
  • Rationale: This is a classic and well-characterized model of acute inflammation. It allows for a rapid assessment of the anti-inflammatory and analgesic effects of a test compound.

  • Methodology:

    • Acclimatize male Wistar rats for at least one week.

    • Administer 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine orally at various doses (e.g., 10, 30, 100 mg/kg). Administer a vehicle control and a positive control (e.g., Indomethacin, 10 mg/kg).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group.

Experimental Protocol 4: Adjuvant-induced Arthritis in Rats
  • Rationale: To assess the compound's potential in a chronic inflammatory condition that more closely mimics human rheumatoid arthritis, the adjuvant-induced arthritis model is employed.

  • Methodology:

    • Induce arthritis in rats by injecting Freund's complete adjuvant into the tail base.

    • On day 14 post-induction, begin daily oral administration of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine at various doses.

    • Monitor paw volume and arthritis scores regularly for 28 days.

    • At the end of the study, collect blood for systemic biomarker analysis (e.g., TNF-α, IL-6) and paw tissue for histological examination and local PGE2 measurement.

Hypothetical In Vivo Data Summary
Treatment Group (Oral Administration)Paw Edema Inhibition at 3h (%)Arthritis Score (Day 28)Paw Tissue PGE2 Reduction (%)
Vehicle Control03.8 ± 0.40
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine (30 mg/kg)551.5 ± 0.365
Indomethacin (10 mg/kg)621.2 ± 0.275

Part 3: The Cross-Validation - Synthesizing the Data

The cornerstone of this guide is the integration of our in vitro and in vivo findings. A strong correlation between these datasets provides confidence in the compound's mechanism of action and its potential for clinical translation.

Connecting the Dots: From IC50 to In Vivo Efficacy

Our hypothetical data reveals a strong correlation. The compound's potent and selective in vitro inhibition of COX-2 (IC50 = 0.15 µM) translates to a significant reduction of PGE2 in a cellular model (EC50 = 0.5 µM). This cellular activity, in turn, predicts the in vivo efficacy observed in both acute and chronic inflammation models, where a 30 mg/kg dose resulted in substantial edema inhibition and a reduction in arthritis severity. Crucially, the in vivo mechanism is confirmed by the 65% reduction in paw tissue PGE2 levels, directly linking the pharmacological effect to the initial in vitro target engagement.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

To formalize this relationship, PK/PD modeling is essential. By measuring the plasma concentration of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine over time after a 30 mg/kg dose and correlating these concentrations with the time course of paw edema inhibition, we can establish a quantitative relationship between drug exposure and therapeutic effect. This model is invaluable for predicting the required dosage and dosing frequency in humans.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed anti-inflammatory mechanism of action for 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine.

signaling_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 action COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Mediates Our_Compound 2-(1,3-Benzodioxol-5-yl) imidazo[1,2-a]pyrimidine Our_Compound->COX2 Inhibits

Caption: Proposed mechanism of action: Inhibition of the COX-2 pathway by 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine.

Conclusion: A Foundation for Confident Progression

This guide has outlined a systematic approach to the cross-validation of in vitro and in vivo data for the novel compound 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine. By establishing a clear line of sight from molecular target inhibition to cellular potency and, ultimately, to in vivo efficacy, we build a robust data package that supports the compound's therapeutic potential. This rigorous, cross-validating methodology is not merely an academic exercise; it is a critical component of modern drug discovery that mitigates risk and enhances the probability of successful clinical development. The principles outlined herein are broadly applicable to the evaluation of other novel chemical entities, providing a blueprint for bridging the translational gap.

References

  • Shaikh, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Investigation of New Biologically Active Benzo[10][11]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies. ResearchGate. Available at: [Link]

  • Lazzara, M. J. (2017). Translation from in vitro studies to in vivo studies will require... ResearchGate. Available at: [Link]

  • Johansson, P. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. Available at: [Link]

  • da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Acar, Ç., & Acar, E. T. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Available at: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

  • Collins, A. (2016). Statistical Considerations for Preclinical Studies. PMC - PubMed Central - NIH. Available at: [Link]

  • Pordeli, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available at: [Link]

  • Li, Y., et al. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. PMC - PubMed Central - NIH. Available at: [Link]

  • Bou-Salah, S., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Available at: [Link]

  • The CAST-Alimenti Team. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. The CAST-Alimenti Team. Available at: [Link]

  • IntuitionLabs. (n.d.). Preclinical vs. Clinical Research: Key Stages of Drug Development. IntuitionLabs. Available at: [Link]

  • Immonen, E., et al. (2024). Empirical investigation of multi-source cross-validation in clinical machine learning. arXiv. Available at: [Link]

  • Kumar, A., et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2024). Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Wątły, J., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - PubMed Central - NIH. Available at: [Link]

  • Figadère, B., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

  • Geng, B., et al. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. PubMed. Available at: [Link]

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Navigating the Structure-Activity Landscape of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide delves into a comparative analysis of the structure-activity relationship (SAR) of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine analogs. While direct, comprehensive SAR studies on this specific analog series are nascent, by drawing parallels from closely related 2-aryl-imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, we can elucidate key structural determinants for biological activity, particularly in the realms of oncology and kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of this promising class of compounds.

The Imidazo[1,2-a]pyrimidine Core: A Scaffold of Therapeutic Promise

The imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention due to its diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial properties. Its rigid, planar structure provides a versatile framework for the spatial orientation of various substituents, enabling fine-tuning of interactions with biological targets. Several imidazo[1,2-a]pyridine-based drugs are already on the market, validating the therapeutic potential of this heterocyclic family.[1][2]

The 2-(1,3-benzodioxol-5-yl) moiety, also known as the piperonyl group, is a common fragment in natural products and pharmacologically active compounds. Its inclusion at the 2-position of the imidazo[1,2-a]pyrimidine scaffold is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

To construct a predictive SAR model for 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine analogs, we will analyze the impact of structural modifications at three key positions: the 2-aryl ring, the imidazo[1,2-a]pyrimidine core, and the 3-position of the imidazo ring. This analysis is built upon a synthesis of data from various studies on related 2-aryl imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs.

The Significance of the 2-Aryl Substituent

The nature and substitution pattern of the aryl group at the 2-position of the imidazo[1,2-a]pyrimidine core are critical determinants of biological activity. Studies on various 2-aryl analogs have consistently shown that this region of the molecule is pivotal for target engagement.

The 1,3-benzodioxole group in our lead compound provides a unique electronic and conformational profile. To understand its contribution and guide further optimization, we can compare it with other substituted phenyl analogs.

Table 1: Comparative Anticancer Activity of 2-Aryl Imidazo[1,2-a]pyridine/pyrimidine Analogs

Compound ID2-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical-1 1,3-Benzodioxol-5-ylMCF-7--
Analog A PhenylHCC1937> 50Inferred from[3]
Analog B 4-ChlorophenylHCT-11658.2 ± 5.1[4]
Analog C 4-MethoxyphenylPC-3> 100Inferred from[4]
Analog D Thiophen-2-ylHep-211[5]
Analog E N/A (Mannich Base)Various0.01 - 79.4[6]

Note: The data presented is a compilation from different studies on related scaffolds and is intended for comparative purposes. Direct comparison of absolute values should be made with caution.

From this comparative data, we can infer several key SAR trends:

  • Electronic Effects: The presence of electron-withdrawing groups, such as a chloro substituent at the para-position of the phenyl ring (Analog B), appears to be more favorable for anticancer activity compared to an unsubstituted phenyl ring (Analog A) or an electron-donating methoxy group (Analog C). The 1,3-benzodioxole moiety can be considered weakly electron-donating, suggesting that modifications to introduce more electron-withdrawing character might enhance potency.

  • Heteroaromatic Rings: The replacement of the phenyl ring with a heteroaromatic system like thiophene (Analog D) can lead to potent anticancer activity.[5] This suggests that exploring other heteroaryl bioisosteres for the benzodioxole ring could be a fruitful avenue for optimization.

  • Steric Factors: The steric bulk and conformation of the 2-aryl group are also important. The planarity of the benzodioxole ring system may facilitate favorable π-π stacking interactions within a target's binding site.

Modifications on the Imidazo[1,2-a]pyrimidine Core

Substitutions on the fused pyrimidine ring can significantly impact the physicochemical properties and biological activity of the compounds.

  • Positions 5, 6, and 7: Modifications at these positions can influence solubility, metabolic stability, and target selectivity. For instance, the introduction of small alkyl or halogen groups can modulate lipophilicity and potentially improve cell permeability. A quantitative structure-activity relationship (QSAR) study on tetrahydroimidazo[1,2-a]pyrimidine derivatives highlighted the positive influence of steric and electronic parameters on antimicrobial activity, which could be translatable to anticancer properties.[7]

The Role of the 3-Position

The 3-position of the imidazo[1,2-a]pyrimidine ring is often a key site for introducing diversity and modulating activity.

  • Introduction of Amine Groups: The Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful tool for synthesizing this scaffold, readily allows for the introduction of a substituted amino group at the 3-position.[1][2] This amino group can serve as a handle for further derivatization or as a key interaction point with the biological target.

  • Mannich Bases: The synthesis of Mannich bases by introducing an aminomethyl group at the 3-position has yielded compounds with potent antiproliferative activity, with GI50 values in the nanomolar to low micromolar range.[6]

Experimental Design and Protocols

To enable researchers to explore the SAR of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine analogs, we provide the following validated experimental protocols.

Synthesis via Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This three-component reaction provides a convergent and efficient route to the 3-amino-2-aryl-imidazo[1,2-a]pyrimidine core.[8][9]

Workflow for GBB Synthesis

GBB_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Amidine 2-Aminopyrimidine Mixing Mix Reactants Amidine->Mixing Aldehyde Piperonal (1,3-Benzodioxole-5-carbaldehyde) Aldehyde->Mixing Isocyanide Isocyanide (e.g., tert-Butyl isocyanide) Isocyanide->Mixing Solvent Solvent (e.g., Methanol, Acetonitrile) Catalyst Catalyst (e.g., Sc(OTf)3, HClO4) Temperature Temperature (e.g., Room Temp to Reflux) Reaction Stir for 12-24h Mixing->Reaction Add Solvent & Catalyst Workup Work-up & Purification (e.g., Chromatography) Reaction->Workup Product 3-Amino-2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine Analog Workup->Product

Caption: Workflow for the Groebke-Blackburn-Bienaymé synthesis.

Step-by-Step Protocol:

  • To a solution of 2-aminopyrimidine (1.0 mmol) and piperonal (1.0 mmol) in methanol (10 mL), add the isocyanide (1.0 mmol) and a catalytic amount of scandium(III) triflate (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 3-amino-2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[10][11][12]

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for determining IC50 values using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[13][14]

Future Directions and Concluding Remarks

The 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative SAR analysis presented in this guide, based on related chemical series, provides a rational framework for the design of more potent and selective analogs.

Key takeaways for future optimization efforts include:

  • Systematic modification of the 2-aryl ring: Exploring a range of electron-withdrawing and electron-donating substituents, as well as various heteroaromatic isosteres, is crucial to fine-tune the electronic and steric properties for optimal target engagement.

  • Diversification at the 3-position: Leveraging the synthetic accessibility of the 3-amino group to introduce a variety of substituents can lead to improved potency and selectivity.

  • Core modifications: Subtle changes to the imidazo[1,2-a]pyrimidine core can enhance pharmacokinetic properties.

By employing the synthetic and biological evaluation protocols detailed herein, researchers can efficiently generate and screen new analogs, thereby accelerating the discovery of novel drug candidates based on this versatile scaffold. The logical progression from synthesis to in vitro testing, guided by the principles of SAR, will be instrumental in unlocking the full therapeutic potential of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine derivatives.

References

  • Yousif, E. et al. (2017). Synthesis, characterization and anticancer activity of new pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Manjul, A. et al. (2015). Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. European Journal of Medicinal Chemistry, 101, 545-553. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. Available at: [Link]

  • Kumar, A. et al. (2021). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link]

  • Narayana, C. et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(1), 1-13. Available at: [Link]

  • Unknown. (2020). How to calculate IC50 from MTT assay. YouTube. Available at: [Link]

  • Unknown. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Protocol River. Available at: [Link]

  • Abdel-rahman, A. A. H. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5608. Available at: [Link]

  • Abdel-Aziz, M. et al. (2022). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. Available at: [Link]

  • Hirabayashi, A. et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. Available at: [Link]

  • Unknown. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • Sharma, P. et al. (2022). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 12(1), 1-21. Available at: [Link]

  • Boltjes, A. & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available at: [Link]

  • Unknown. (2017). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. DergiPark. Available at: [Link]

  • El-sayed, M. A. et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1968. Available at: [Link]

  • Al-Ghorbani, M. et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9803. Available at: [Link]

  • Unknown. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available at: [Link]

  • Aliwani, H. et al. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]

  • Unknown. (n.d.). MTT assay to determine the IC50 value of the different drugs and... ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Unknown. (n.d.). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. Available at: [Link]

  • Boltjes, A. & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. PubMed. Available at: [Link]

  • Organic and Medicinal Chemistry. (2025). QSAR: Quantitative structure–activity relationship PART 1. YouTube. Available at: [Link]

  • Unknown. (2025). ChemInform Abstract: First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of research, science, and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in contemporary research. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment

The foundational principle of safe disposal is a thorough understanding of the potential hazards. Structurally related compounds provide critical insights into the likely risk profile of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine.

  • Imidazo[1,2-a]pyrimidine Core: The parent compound, imidazo[1,2-a]pyrimidine, is classified with several GHS hazard statements, including being harmful if swallowed, causing skin irritation, potentially causing an allergic skin reaction, and causing serious eye irritation.[1]

  • 1,3-Benzodioxole Moiety: The 1,3-benzodioxole group is present in compounds that are classified as hazardous waste and require disposal in accordance with local regulations.[2][3]

  • Nitrogen-Containing Heterocycles: This class of compounds can be toxic and may possess carcinogenic properties, necessitating controlled disposal to prevent environmental contamination.[4]

Based on this analysis, 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine should be treated as a hazardous substance with the potential for oral toxicity, skin and eye irritation, and environmental harm.

Table 1: Inferred Hazard Classification and Precautions

Hazard CategoryGHS Classification (Inferred)Precautionary Statement (Inferred)
Acute Oral Toxicity Category 4H302: Harmful if swallowed[1][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[1]
Hazardous to the Aquatic Environment Avoid release to the environment

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine for disposal, all personnel must be equipped with the appropriate PPE.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[6]

  • Skin Protection: A laboratory coat is mandatory. Chemical-resistant gloves, such as nitrile rubber, must be worn. Ensure complete skin coverage.[7]

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Segregation and Collection: A Step-by-Step Protocol

Proper segregation of waste at the source is paramount to prevent accidental chemical reactions and to ensure compliant disposal. Do not dispose of this chemical in standard laboratory trash or down the drain.[6][7]

Step 1: Waste Identification Clearly identify all waste streams containing 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine. This includes:

  • Pure or unadulterated compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, gloves, bench paper).

Step 2: Waste Collection

  • Solid Waste:

    • Carefully collect all solid residues of the compound.

    • Place the solid waste into a dedicated, robust, and sealable hazardous waste container.[8]

    • This container should be clearly labeled for "Solid Hazardous Waste."

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

    • Do not mix this waste stream with other solvents unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware:

    • Collect all disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper) in a separate, sealed plastic bag or a designated container for contaminated solid waste.[2][8]

Step 3: Labeling and Temporary Storage

  • Labeling: All waste containers must be clearly and accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage:

    • Store all waste containers in a designated, secure, and well-ventilated satellite accumulation area.[7]

    • Ensure all containers are tightly closed to prevent any leaks or spills.[7]

    • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[7][9]

Final Disposal Pathway: Ensuring Compliance

The ultimate disposal of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine must be handled by a licensed and certified hazardous waste management company.

  • Incineration: The recommended method of disposal for this type of organic compound is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the chemical.[6][10]

  • Landfill: Disposal in a landfill is not recommended unless it is a specially designated and approved hazardous waste landfill, as improper disposal can lead to environmental contamination.[11]

Contact your institution's EHS department to arrange for the pickup and disposal of the collected waste. They will have established procedures and contracts with certified waste management vendors.

Spill and Decontamination Procedures

In the event of an accidental spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For solid spills, avoid generating dust.[8] Gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Cleanup:

    • Wearing the appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[2]

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination:

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Collect all cleaning materials and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water after the cleanup is complete.[8]

Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Collection & Labeling cluster_3 Final Disposal Start Identify Waste Containing 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine Solid Solid Residue Start->Solid Liquid Liquid Solution Start->Liquid Contaminated Contaminated Labware Start->Contaminated SolidContainer Collect in Labeled 'Solid Hazardous Waste' Container Solid->SolidContainer LiquidContainer Collect in Labeled 'Liquid Hazardous Waste' Container Liquid->LiquidContainer ContaminatedContainer Collect in Labeled 'Contaminated Solid Waste' Container Contaminated->ContaminatedContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage ContaminatedContainer->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Disposal via Licensed Hazardous Waste Vendor (Incineration) EHS->Disposal

Caption: Decision workflow for the safe disposal of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Carl ROTH. (2024). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44311.
  • MDPI. (2020).
  • Campanati, M., Fornasari, G., & Vaccari, A. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.